Leukotriene B5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISQPGCQOHLHQK-HDNPQISLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868574 | |
| Record name | Leukotriene B5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene B5 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80445-66-5 | |
| Record name | Leukotriene B5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80445-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene B5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Leukotriene� B5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Leukotriene B5 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Leukotriene B5 from Eicosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B5 (LTB5) is a lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the 5-lipoxygenase pathway. As a structural analog of the potent pro-inflammatory mediator leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid, LTB5 has garnered significant interest for its potential anti-inflammatory properties. This technical guide provides an in-depth overview of the biosynthesis of LTB5, detailing the enzymatic cascade, relevant experimental protocols for its study, and quantitative comparisons of its biological activity relative to LTB4. Furthermore, this document illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
The Biosynthetic Pathway of this compound
The synthesis of LTB5 is a multi-step enzymatic process that primarily occurs in leukocytes, such as neutrophils.[1][2] The pathway is initiated by the liberation of EPA from the cell membrane's phospholipid stores. The key enzymes involved are 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H).[3]
The process begins with the activation of 5-LOX, which catalyzes the insertion of molecular oxygen into EPA to form 5-hydroperoxyeicosapentaenoic acid (5-HPEPE). Subsequently, 5-LOX facilitates the dehydration of 5-HPEPE to produce the unstable epoxide intermediate, leukotriene A5 (LTA5). Finally, the cytosolic enzyme LTA4 hydrolase converts LTA5 into the dihydroxy fatty acid, this compound (LTB5).[4]
It is important to note that EPA and arachidonic acid (AA) are competitive substrates for the 5-LOX pathway.[1] Increased availability of EPA can lead to the production of LTB5, which in turn can competitively inhibit the synthesis of the more potent pro-inflammatory mediator, LTB4, from AA.
Quantitative Data: LTB5 vs. LTB4
A significant aspect of LTB5 research lies in its comparatively attenuated biological activity compared to LTB4. This difference in potency is a key factor in its potential therapeutic applications. The following tables summarize the quantitative data on the production and biological effects of LTB5 and LTB4.
| Parameter | Leukotriene B4 (LTB4) | This compound (LTB5) | Reference |
| Production in Stimulated Neutrophils | |||
| Control Diet (pmol/10⁷ cells) | 218.8 ± 89.1 | Not detectable | |
| EPA-Enriched Diet (pmol/10⁷ cells) | 253.6 ± 18.7 | 70.2 ± 18.7 | |
| Calcium Mobilization in Neutrophils (ED50) | 5 x 10⁻¹⁰ M | 5 x 10⁻⁹ M | |
| Chemotactic Potency (relative to LTB4) | 1 | ~1/100 | |
| Complement Receptor Enhancement (relative to LTB4) | 1 | ~1/100 | |
| Lysozyme Release from Neutrophils (relative to LTB4) | 1 | ~1/10,000 | |
| Induction of IL-1-like Activity in Monocytes | Significant augmentation | No significant effect |
Table 1: Quantitative Comparison of LTB4 and LTB5 Production and Biological Activity
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of LTB5 biosynthesis.
Biosynthesis and Purification of LTB5 from Neutrophils
This protocol is adapted from the methodology described in the study by Terano et al. (1984).
Objective: To biosynthesize and purify LTB5 from isolated neutrophils stimulated with a calcium ionophore.
Materials:
-
Polymorphonuclear neutrophils (PMNs)
-
Eicosapentaenoic acid (EPA)
-
Calcium ionophore A23187
-
Glycogen (for eliciting PMNs, if using animal models)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Sep-Pak C18 cartridges
Procedure:
-
Neutrophil Isolation: Isolate PMNs from whole blood using a standard density gradient centrifugation method.
-
Incubation: Resuspend the isolated PMNs in PBS. Add EPA to the cell suspension.
-
Stimulation: Initiate LTB5 synthesis by adding the calcium ionophore A23187 to the neutrophil suspension. Incubate at 37°C for a predetermined time (e.g., 10-15 minutes).
-
Extraction: Terminate the reaction by adding cold methanol. Centrifuge to pellet the cell debris.
-
Solid-Phase Extraction: Pass the supernatant through a pre-conditioned Sep-Pak C18 cartridge to enrich for lipid mediators. Elute the leukotrienes with methanol.
-
RP-HPLC Purification: Purify LTB5 from the extract using an RP-HPLC system with a suitable C18 column and a mobile phase gradient (e.g., methanol/water/acetic acid). Monitor the eluent by UV absorbance at 270 nm. Collect the fractions corresponding to the LTB5 peak.
-
Purity Assessment: Assess the purity of the collected LTB5 fraction by re-injection into the HPLC system.
Quantification of LTB5 by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of LTB5 in biological samples.
Objective: To quantify the concentration of LTB5 in a biological sample using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Internal standard (e.g., deuterated LTB5)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
C18 HPLC column
Procedure:
-
Sample Preparation: To the biological sample, add an internal standard. Precipitate proteins by adding cold acetonitrile. Centrifuge to pellet the precipitate.
-
Liquid Chromatography: Inject the supernatant onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile to separate LTB5 from other components.
-
Mass Spectrometry: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both LTB5 and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of LTB5. Quantify the amount of LTB5 in the sample by comparing the peak area ratio of LTB5 to the internal standard against the standard curve.
LTB5 Signaling Pathway
LTB5 exerts its biological effects by binding to the same G-protein coupled receptors as LTB4, namely BLT1 and BLT2. However, the binding affinity of LTB5 to these receptors is significantly lower than that of LTB4, which accounts for its reduced potency. The BLT1 receptor is a high-affinity receptor for LTB4, while BLT2 has a lower affinity.
Upon binding to these receptors, a signaling cascade is initiated, which can lead to various cellular responses, including calcium mobilization, chemotaxis, and degranulation in neutrophils. The differential binding affinity and subsequent signaling strength of LTB5 compared to LTB4 are central to the hypothesis that increasing the dietary intake of EPA can modulate inflammatory responses.
Conclusion
The biosynthesis of this compound from eicosapentaenoic acid represents a critical pathway in the modulation of inflammatory responses. The ability of EPA to compete with arachidonic acid for the 5-lipoxygenase enzyme, leading to the production of the less potent LTB5, underscores the potential of dietary interventions and targeted drug development to mitigate inflammatory conditions. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the role of LTB5 and harness its therapeutic potential. The provided diagrams serve as visual aids to conceptualize the complex biochemical and cellular processes involved. Continued investigation into the nuances of LTB5 biosynthesis and signaling will undoubtedly pave the way for novel anti-inflammatory strategies.
References
- 1. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Characterization of Leukotriene B5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B5 (LTB5) is an eicosanoid lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a structural analog of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid (AA), LTB5 has garnered significant interest for its potential anti-inflammatory or less pro-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of LTB5. It includes detailed summaries of its bioactivity compared to LTB4, experimental protocols for its biosynthesis and functional analysis, and visualizations of its biochemical pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug development.
Discovery and Structural Elucidation
The discovery of leukotrienes in 1979 marked a significant advancement in understanding inflammatory processes.[1] LTB5 was subsequently identified as a product of EPA metabolism in activated leukocytes.[1][2] The initial biosynthesis of LTB5 was achieved by incubating EPA with glycogen-elicited polymorphonuclear neutrophils (PMNs) from rabbits in the presence of the calcium ionophore A23187.[1]
Structural elucidation was accomplished through a combination of techniques:
-
Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC): LTB5 was purified from incubation mixtures using RP-HPLC, which separates compounds based on their hydrophobicity.[1]
-
Ultraviolet (UV) Spectrophotometry: The purity of the isolated LTB5 was confirmed by UV spectrophotometry, which also allowed for yield assessment.
-
Gas Chromatography-Mass Spectrometry (GC/MS): The definitive structure of LTB5 was determined by GC/MS analysis of its methyl-trimethylsilyl derivative. This technique provided information on its molecular weight and fragmentation pattern, confirming it as a 5,12-dihydroxy derivative of eicosapentaenoic acid.
Biosynthesis of this compound
LTB5 is synthesized from EPA via the 5-lipoxygenase (5-LO) pathway, primarily in leukocytes such as neutrophils. The key steps are outlined below:
-
Release of EPA: Upon cellular stimulation (e.g., by a calcium ionophore), phospholipase A2 enzymes release EPA from the sn-2 position of membrane phospholipids.
-
Oxygenation by 5-LO: The enzyme 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the addition of molecular oxygen to EPA to form 5-hydroperoxyeicosapentaenoic acid (5-HPEPE).
-
Formation of LTA5: 5-HPEPE is then converted to the unstable epoxide intermediate, Leukotriene A5 (LTA5), also by 5-lipoxygenase.
-
Hydrolysis to LTB5: The enzyme LTA4 hydrolase catalyzes the hydrolysis of LTA5 to yield LTB5.
// Nodes Membrane [label="Membrane Phospholipids\n(containing EPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; EPA [label="Eicosapentaenoic Acid (EPA)", fillcolor="#FBBC05", fontcolor="#202124"]; HPEPE [label="5-Hydroperoxyeicosapentaenoic Acid\n(5-HPEPE)", fillcolor="#FBBC05", fontcolor="#202124"]; LTA5 [label="Leukotriene A5 (LTA5)", fillcolor="#FBBC05", fontcolor="#202124"]; LTB5 [label="this compound (LTB5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Membrane -> EPA [label="Phospholipase A2"]; EPA -> HPEPE [label="5-Lipoxygenase (5-LO)\n+ FLAP"]; HPEPE -> LTA5 [label="5-Lipoxygenase (5-LO)"]; LTA5 -> LTB5 [label="LTA4 Hydrolase"]; } dot Caption: Biosynthesis pathway of this compound from EPA.
Characterization of Biological Activity
A significant body of research has focused on comparing the biological activities of LTB5 with its more inflammatory counterpart, LTB4. These studies consistently demonstrate that LTB5 is a less potent agonist at the LTB4 receptors, BLT1 and BLT2.
Quantitative Data Summary
The following tables summarize the quantitative comparisons of the biological potencies of LTB4 and LTB5 from various studies.
Table 1: Comparison of Chemotactic and Aggregatory Potency
| Agonist | Assay | Species | Relative Potency (LTB4:LTB5) | Reference |
| LTB4 vs. LTB5 | Chemotaxis | Human | ~10-30 : 1 | |
| LTB4 vs. LTB5 | Chemotaxis | Human | ~100 : 1 | |
| LTB4 vs. LTB5 | Neutrophil Aggregation | Rat | At least 30 : 1 |
Table 2: Comparison of Receptor Binding and Signaling
| Agonist | Assay | System | EC50 / Kd / Ki | Reference |
| LTB4 | Calcium Mobilization | Human Neutrophils | 5 x 10⁻¹⁰ M | |
| LTB5 | Calcium Mobilization | Human Neutrophils | 5 x 10⁻⁹ M | |
| LTB4 | BLT1 Receptor Binding | Human | Kd ≈ 1.1 nM | |
| LTB5 | BLT1 Receptor Binding | Human | 500-fold lower affinity than LTB4 | |
| LTB4 | BLT2 Receptor Binding | Human | Kd ≈ 23 nM |
Table 3: Comparison of Other Biological Activities
| Agonist | Assay | Species | Relative Potency (LTB4:LTB5) | Reference |
| LTB4 vs. LTB5 | Lysosomal Enzyme Release (β-glucosaminidase) | Human | Equipotent | |
| LTB4 vs. LTB5 | Lysosomal Enzyme Release (Lysozyme) | Human | ~10,000 : 1 | |
| LTB4 vs. LTB5 | Complement Receptor (CR1 & CR3) Enhancement | Human | ~100 : 1 | |
| LTB4 vs. LTB5 | Induction of IL-1-like activity | Human Monocytes | LTB4 active, LTB5 no significant effect |
Signaling Pathway
LTB5 exerts its biological effects by binding to the same G protein-coupled receptors as LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. However, LTB5 generally exhibits a lower binding affinity for these receptors compared to LTB4. Upon binding, these receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in various cellular responses, including calcium mobilization, chemotaxis, and degranulation, although these responses are significantly weaker when initiated by LTB5 compared to LTB4.
// Nodes LTB5 [label="this compound (LTB5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BLT1 [label="BLT1 Receptor\n(High Affinity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BLT2 [label="BLT2 Receptor\n(Low Affinity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_mobilization [label="Calcium Mobilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemotaxis [label="Chemotaxis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degranulation [label="Degranulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LTB5 -> BLT1 [label="Binds"]; LTB5 -> BLT2 [label="Binds"]; BLT1 -> G_protein [label="Activates"]; BLT2 -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits"]; AC -> cAMP; G_protein -> Ca_mobilization; Ca_mobilmobilization -> Chemotaxis; Ca_mobilization -> Degranulation; } dot Caption: Signaling pathway of this compound via BLT receptors.
Experimental Protocols
This section provides an overview of the key experimental protocols used in the discovery and characterization of LTB5.
Biosynthesis and Purification of LTB5 from Neutrophils
// Nodes start [label="Start: Isolate Neutrophils", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubation [label="Incubate Neutrophils with EPA\nand Calcium Ionophore A23187", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extract Supernatant using\nSolid-Phase Extraction (e.g., Sep-Pak C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purify LTB5 using\nReverse-Phase HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterize by UV Spectroscopy\nand GC/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure LTB5", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> incubation; incubation -> extraction; extraction -> purification; purification -> characterization; characterization -> end; } dot Caption: Experimental workflow for LTB5 biosynthesis and purification.
Protocol:
-
Neutrophil Isolation: Isolate polymorphonuclear neutrophils (PMNs) from fresh blood (e.g., from rabbits or humans) using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation: Resuspend the isolated neutrophils in a suitable buffer (e.g., phosphate-buffered saline with calcium and magnesium). Add eicosapentaenoic acid (EPA) to the cell suspension.
-
Initiation of Biosynthesis: Add a calcium ionophore, such as A23187 (final concentration typically 5-10 µM), to the neutrophil suspension to stimulate the 5-lipoxygenase pathway.
-
Incubation: Incubate the cell suspension at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold solvent, such as methanol or ethanol, and then acidifying to pH 3-4 with a weak acid (e.g., citric acid).
-
Extraction: Centrifuge the mixture to pellet the cell debris. Extract the supernatant containing the leukotrienes using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18). Elute the leukotrienes with a solvent like methanol.
-
Purification by RP-HPLC: Concentrate the eluate and inject it into a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column. Use a mobile phase such as methanol/water/acetic acid, and monitor the elution profile using a UV detector at 270-280 nm. Collect the fraction corresponding to the LTB5 peak.
-
Purity and Identity Confirmation: Assess the purity of the collected LTB5 fraction by re-chromatography. Confirm the identity of LTB5 using UV spectroscopy to observe the characteristic triene chromophore and by gas chromatography-mass spectrometry (GC/MS) after derivatization.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the directed migration of neutrophils towards a chemoattractant across a porous membrane.
Protocol:
-
Prepare Neutrophils: Isolate human neutrophils as described above and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% bovine serum albumin).
-
Prepare Chemoattractants: Prepare serial dilutions of LTB5 and LTB4 (as a positive control) in the assay buffer.
-
Assemble Boyden Chamber: Place the chemoattractant solutions in the lower wells of a Boyden chamber. Place a microporous filter (typically 3-5 µm pore size for neutrophils) over the lower wells.
-
Add Cells: Add the neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period of 30-90 minutes to allow for cell migration.
-
Fix and Stain: After incubation, remove the filter, fix the cells on the filter (e.g., with methanol), and stain them (e.g., with Giemsa or hematoxylin).
-
Quantify Migration: Count the number of neutrophils that have migrated to the lower side of the filter using a microscope. Typically, multiple high-power fields are counted for each well, and the results are expressed as the number of migrated cells per field or as a chemotactic index.
Neutrophil Aggregation Assay
Principle: This assay measures the ability of a substance to induce the clumping of neutrophils in suspension, which is monitored as a change in light transmittance.
Protocol:
-
Prepare Neutrophils: Isolate human or rat neutrophils and resuspend them in a calcium-containing buffer.
-
Pre-incubation: Place the neutrophil suspension in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.
-
Baseline Measurement: Record the baseline light transmittance through the cell suspension.
-
Add Agonist: Add a specific concentration of LTB5 or LTB4 to the cuvette and continue to record the light transmittance.
-
Data Analysis: Neutrophil aggregation causes an increase in light transmittance. The rate and extent of aggregation are determined from the change in transmittance over time. Dose-response curves can be generated to determine the EC50 values for each agonist.
Lysosomal Enzyme Release Assay (β-Glucuronidase)
Principle: This assay quantifies the release of the lysosomal enzyme β-glucuronidase from neutrophils upon stimulation, as a measure of degranulation.
Protocol:
-
Prepare Neutrophils: Isolate human neutrophils and resuspend them in a suitable buffer. It is common to pre-treat the cells with cytochalasin B to enhance the degranulation response.
-
Stimulation: Incubate the neutrophil suspension with various concentrations of LTB5 or LTB4 at 37°C for a defined period (e.g., 15-30 minutes).
-
Pellet Cells: After incubation, place the tubes on ice and centrifuge to pellet the intact cells.
-
Collect Supernatant: Carefully collect the supernatant, which contains the released enzymes.
-
Enzyme Assay: To measure β-glucuronidase activity, add a substrate such as p-nitrophenyl-β-D-glucuronide to the supernatant. Incubate at 37°C to allow the enzyme to cleave the substrate.
-
Stop Reaction and Read Absorbance: Stop the reaction by adding a stop solution (e.g., a strong base like NaOH) and measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Calculate Release: Express the enzyme release as a percentage of the total cellular enzyme content, which is determined by lysing an equivalent number of unstimulated cells (e.g., with Triton X-100).
Conclusion
This compound is a fascinating molecule that serves as a less inflammatory counterpart to the potent pro-inflammatory mediator, Leukotriene B4. Its discovery and characterization have provided valuable insights into the potential for dietary modulation of inflammatory responses through the intake of omega-3 fatty acids like EPA. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of LTB5 and the broader field of eicosanoid biology. The continued investigation into the subtle differences in signaling and biological activity between LTB4 and LTB5 may unveil novel strategies for the management of inflammatory diseases.
References
The Biological Activity of Leukotriene B5 in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Leukotriene B5 (LTB5) in neutrophils. It summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers in immunology and drug development.
Executive Summary
This compound (LTB5) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is a structural analog of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator derived from the omega-6 fatty acid arachidonic acid (AA). While both leukotrienes exert their effects on neutrophils, LTB5 is generally considered to be significantly less potent than LTB4 in eliciting a range of pro-inflammatory responses. This differential activity presents a potential therapeutic avenue for modulating neutrophil-mediated inflammation by altering the dietary intake of omega-3 fatty acids. This guide will explore the nuances of LTB5's biological functions in neutrophils, providing a detailed comparison with its more inflammatory counterpart, LTB4.
Comparative Biological Activities of LTB5 and LTB4 in Neutrophils
LTB5 is consistently reported to be a less potent agonist for neutrophil activation compared to LTB4. This has been demonstrated across a variety of key neutrophil functions, including chemotaxis, degranulation, aggregation, and calcium mobilization. The reduced potency of LTB5 is primarily attributed to its lower binding affinity for the high-affinity LTB4 receptor (BLT1).
Quantitative Comparison of Neutrophil Responses
The following tables summarize the quantitative data from various studies comparing the efficacy and potency of LTB5 and LTB4 in activating human neutrophils.
Table 1: Chemotaxis
| Ligand | EC50 / Optimal Concentration | Relative Potency (LTB4:LTB5) | Reference |
| LTB4 | 10⁻⁶ M (optimum) | 10 to 30-fold more potent | [1][2] |
| LTB5 | 1.5 x 10⁻⁷ M (maximum response) | [3] |
Table 2: Degranulation (β-glucosaminidase/Lysozyme Release)
| Ligand | Relative Potency (LTB4:LTB5) | Notes | Reference |
| LTB4 | Equipotent to 10,000-fold more potent | equipotent for β-glucosaminidase release; LTB5 is 10,000 times less potent for lysozyme release. | [1][4] |
| LTB5 |
Table 3: Aggregation
| Ligand | Relative Potency (LTB4:LTB5) | Reference | |---|---|---|---| | LTB4 | ~20-fold more potent | | | LTB5 | | |
Table 4: Calcium Mobilization
| Ligand | ED50 | Relative Potency (LTB4:LTB5) | Reference |
| LTB4 | 5 x 10⁻¹⁰ M | 10-fold more potent | |
| LTB5 | 5 x 10⁻⁹ M |
Signaling Pathways of LTB5 in Neutrophils
LTB5 is understood to signal through the same G-protein coupled receptors as LTB4, primarily the high-affinity BLT1 receptor. The binding of LTB5 to BLT1 initiates a signaling cascade that leads to various cellular responses. However, the lower binding affinity of LTB5 for BLT1 results in a dampened downstream signal compared to LTB4.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of LTB5 in neutrophils.
Neutrophil Isolation
Human neutrophils are typically isolated from the peripheral blood of healthy donors. A common method involves dextran sedimentation followed by Ficoll-Paque density gradient centrifugation to separate polymorphonuclear leukocytes (PMNs) from mononuclear cells. Residual red blood cells are removed by hypotonic lysis. The resulting purified neutrophils are then resuspended in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
Chemotaxis Assay (Modified Boyden Chamber)
The chemotactic response of neutrophils to LTB5 is often assessed using a modified Boyden chamber assay.
Degranulation Assay (Enzyme Release)
Neutrophil degranulation can be quantified by measuring the release of granule-associated enzymes, such as β-glucosaminidase or lysozyme.
-
Preparation: Isolated neutrophils are pre-incubated with cytochalasin B to enhance degranulation responses by inhibiting actin polymerization.
-
Stimulation: The cells are then stimulated with various concentrations of LTB5 or LTB4 for a defined period (e.g., 15-30 minutes) at 37°C.
-
Separation: The reaction is stopped by centrifugation to pellet the cells.
-
Quantification: The supernatant, containing the released enzymes, is collected. The enzyme activity is measured using a colorimetric or fluorometric substrate. For example, p-nitrophenyl-N-acetyl-β-D-glucosaminide can be used as a substrate for β-glucosaminidase. The total enzyme content is determined by lysing an aliquot of unstimulated cells with a detergent like Triton X-100. The percentage of enzyme release is calculated relative to the total cellular content.
Calcium Mobilization Assay
Intracellular calcium mobilization is a key early event in neutrophil activation and can be measured using fluorescent calcium indicators like Fura-2.
-
Loading: Isolated neutrophils are incubated with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM). The AM ester allows the dye to passively cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 in its active, calcium-sensitive form.
-
Measurement: The Fura-2-loaded neutrophils are placed in a fluorometer cuvette. The fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) while monitoring the emission at a single wavelength (e.g., 510 nm).
-
Stimulation: A baseline fluorescence ratio (340/380 nm) is established before the addition of LTB5 or LTB4. The change in the fluorescence ratio upon stimulation is proportional to the change in intracellular free calcium concentration.
Implications for Drug Development and Future Research
The significantly lower pro-inflammatory activity of LTB5 compared to LTB4 highlights the potential of manipulating the LTB4/LTB5 ratio as a therapeutic strategy for inflammatory diseases. Dietary supplementation with EPA, the precursor of LTB5, can lead to the increased production of LTB5 by neutrophils. This may, in turn, competitively inhibit the pro-inflammatory effects of LTB4.
Future research should focus on:
-
Developing selective agonists for the LTB4 receptors that mimic the less inflammatory profile of LTB5.
-
Investigating the long-term effects of sustained high LTB5 to LTB4 ratios on neutrophil function and overall immune response.
-
Exploring the potential of LTB5 as a biomarker for assessing the efficacy of anti-inflammatory therapies.
References
- 1. Human neutrophil chemotactic and degranulating activities of this compound (LTB5) derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and biologic properties of 5,12-dihydroxy derivatives of eicosapentaenoic acid, including this compound and the double lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Leukotriene B5: A Deep Dive into its Attenuated Pro-Inflammatory Action
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of Leukotriene B5 in Inflammatory Responses.
This compound (LTB5), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), represents a promising area of study in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of LTB5, with a particular focus on its comparative bioactivity with the more potent pro-inflammatory mediator, Leukotriene B4 (LTB4). This document details the receptor interactions, downstream signaling cascades, and cellular effects of LTB5, supported by quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a thorough understanding for researchers and drug development professionals.
Executive Summary
This compound exerts its biological effects primarily by acting as a partial agonist at the high-affinity BLT1 and low-affinity BLT2 receptors, the same receptors utilized by the potent pro-inflammatory mediator Leukotriene B4 (LTB4). However, LTB5 exhibits significantly lower binding affinity and potency compared to LTB4. This results in a dampened inflammatory response, characterized by reduced neutrophil chemotaxis, aggregation, degranulation, and inflammatory cytokine production. The mechanism of action involves the activation of G-protein coupled receptor (GPCR) signaling pathways, leading to downstream effects on intracellular calcium levels and the activation of key inflammatory transcription factors. The attenuated action of LTB5 highlights its potential as a modulator of inflammation and a target for therapeutic intervention in inflammatory diseases.
Comparative Bioactivity of LTB5 and LTB4
Quantitative data from various studies consistently demonstrate the lower potency of LTB5 in comparison to LTB4 across a range of inflammatory cell functions.
| Parameter | This compound (LTB5) | Leukotriene B4 (LTB4) | Relative Potency (LTB5 vs. LTB4) | Reference(s) |
| Receptor Binding | ||||
| Displacement of [3H]LTB4 | 20-50 fold less potent | - | 1:20 - 1:50 | [1] |
| Neutrophil Activation | ||||
| Calcium Mobilization (ED50) | 5 x 10⁻⁹ M | 5 x 10⁻¹⁰ M | 1:10 | [2][3] |
| Chemotaxis | 50 ng/ml (1.5 x 10⁻⁷ M) for maximum response | ~6.25 ng/ml for comparable response | ~1:8 | [4] |
| Aggregation | 20 ng/ml (5.9 x 10⁻⁸ M) for maximum response | ~1 ng/ml for comparable response | ~1:20 | [4] |
| Monocyte Activation | ||||
| Interleukin-1 like Activity | No significant effect | Significant augmentation | - | |
| Calcium Mobilization | Less potent | More potent | - |
Receptor Interaction and Signaling Pathways
LTB5, like LTB4, mediates its effects through two G-protein coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.
BLT1 Receptor: This is the primary receptor responsible for the potent pro-inflammatory actions of LTB4. It is predominantly expressed on leukocytes, including neutrophils, eosinophils, and macrophages. LTB4 binds to BLT1 with high affinity (Kd ≈ 0.15 nM).
BLT2 Receptor: This receptor has a broader tissue distribution and binds LTB4 with lower affinity (Kd ≈ 10-20 nM). It can also be activated by other lipid mediators.
The binding of LTB5 to these receptors is significantly weaker than that of LTB4, leading to a less robust activation of downstream signaling cascades.
Downstream Signaling Cascades
Upon binding of LTB5 to BLT1 or BLT2, a conformational change in the receptor activates associated heterotrimeric G-proteins, primarily of the Gαi and Gαq/11 families. This initiates a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger in many cellular activation processes. LTB5 induces a significantly weaker calcium mobilization compared to LTB4.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the PKC family, which in turn phosphorylate a variety of downstream target proteins involved in inflammatory responses.
-
Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways: LTB4 is known to activate MAPK pathways (including p38, JNK, and ERK) and the NF-κB transcription factor, leading to the expression of pro-inflammatory genes. Given that LTB5 acts as a partial agonist at the same receptors, it is presumed to activate these pathways to a lesser extent, resulting in reduced production of inflammatory cytokines and chemokines.
Diagram of LTB5 Signaling Pathway
References
- 1. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative effect of leukotriene B4 and this compound on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Leukotriene B5 Signaling in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the signaling pathways of Leukotriene B5 (LTB5), an important lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While its structural analog, Leukotriene B4 (LTB4), is a potent pro-inflammatory agent, LTB5 exhibits significantly attenuated activity, positioning it as a key molecule in the resolution of inflammation. Understanding its distinct signaling mechanisms is critical for developing novel therapeutic strategies for inflammatory diseases.
Core Signaling Pathways of LTB5
This compound exerts its biological effects primarily by interacting with the same G protein-coupled receptors (GPCRs) as LTB4, namely the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] However, LTB5 generally displays a much lower binding affinity and potency compared to LTB4.[2][3][4][5] This difference in receptor interaction is the primary determinant of its reduced pro-inflammatory capacity.
The canonical signaling cascade initiated by LTB5 binding to BLT1/BLT2 on immune cells such as neutrophils involves:
-
Receptor Binding & G-Protein Activation : LTB5 binding to BLT receptors, which are coupled to Gi and Gq proteins, initiates the signaling cascade.
-
Downstream Effector Activation : The activated G-protein subunits stimulate downstream effectors. A key event is the activation of Phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for many cellular responses.
-
PKC and MAPK Activation : DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC). This, along with other signals, leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, p38).
-
Transcription Factor Activation : Ultimately, these signaling pathways converge on the activation of transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, chemotaxis, and cytokine production.
Although LTB5 follows this general pathway, the magnitude of the response is significantly weaker than that induced by LTB4.
Caption: LTB5 binds to BLT receptors, initiating a G-protein-mediated cascade.
Quantitative Data: LTB5 vs. LTB4 Activity
The functional differences between LTB5 and LTB4 are most evident when comparing their activities quantitatively. LTB5 is consistently shown to be a partial agonist or a weak agonist compared to LTB4 across various immune cell functions.
| Parameter | LTB5 | LTB4 | Cell Type/System | Fold Difference (LTB4 vs LTB5) | Reference |
| Receptor Binding | |||||
| Binding Affinity (Ki) | 30.5 nM | 5.5 nM | Bullfrog Lung Membranes | ~5.5x | |
| High-Affinity Receptor Binding | Lower | Higher | Human Neutrophils | ~500x | |
| Cellular Responses | |||||
| Chemotaxis / Chemokinesis | Less Potent | More Potent | Human Neutrophils | 10-100x | |
| Calcium Mobilization (ED50) | 5 x 10⁻⁹ M | 5 x 10⁻¹⁰ M | Human Neutrophils | ~10x | |
| Lysosomal Enzyme Release | Equiponent (low-affinity) | Equiponent (low-affinity) | Human Neutrophils | ~1x | |
| Aggregation | Less Active | More Active | Rat Neutrophils | >30x | |
| Complement Receptor (CR1/CR3) Enhancement | Less Potent | More Potent | Human Neutrophils | ~100x |
This table summarizes data from multiple sources indicating the generally lower potency of LTB5 compared to LTB4.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of LTB5 signaling. Below are protocols for key experiments cited in the literature.
This assay quantifies the chemotactic potential of LTB5 by measuring the migration of neutrophils through a microporous membrane towards a chemoattractant.
Methodology:
-
Neutrophil Isolation : Isolate human polymorphonuclear neutrophils (PMNs) from fresh venous blood using Ficoll-Hypaque density gradient centrifugation followed by dextran sedimentation.
-
Chamber Preparation : Use a 48-well micro chemotaxis chamber (e.g., Boyden chamber). Separate the upper and lower wells with a polycarbonate filter (e.g., 3-5 µm pore size).
-
Loading Chemoattractant : Load the lower wells with varying concentrations of LTB5, LTB4 (positive control), or buffer (negative control).
-
Loading Cells : Add the isolated neutrophil suspension (e.g., at 1 x 10⁶ cells/mL) to the upper wells.
-
Incubation : Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.
-
Cell Staining & Counting : After incubation, remove the filter. Scrape non-migrated cells from the top surface. Stain the migrated cells on the bottom surface with a dye like Diff-Quik.
-
Quantification : Count the number of migrated cells in several high-power fields using a light microscope. The chemotactic index is calculated as the fold increase in migration over the negative control.
References
- 1. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human neutrophil chemotactic and degranulating activities of this compound (LTB5) derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Technical Guide to the Structural and Functional Differences Between Leukotriene B4 and Leukotriene B5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotrienes are potent inflammatory mediators derived from the metabolism of polyunsaturated fatty acids. Among them, Leukotriene B4 (LTB4) and Leukotriene B5 (LTB5) are of significant interest due to their distinct pro-inflammatory and weakly inflammatory activities, respectively. This in-depth technical guide delineates the core structural differences between LTB4 and LTB5, provides a quantitative comparison of their biological activities, elucidates their signaling pathways, and details the experimental protocols for their comparative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of inflammation, immunology, and pharmacology.
Core Structural Differences
The fundamental structural difference between Leukotriene B4 (LTB4) and this compound (LTB5) arises from their distinct metabolic precursors. LTB4 is synthesized from the omega-6 fatty acid, arachidonic acid (AA), while LTB5 is derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA)[1]. This seemingly minor difference in their biosynthetic origin leads to a significant alteration in their chemical structure, which in turn dictates their biological potency.
The key structural distinction is the presence of an additional double bond in the carbon backbone of LTB5. Specifically, LTB5 possesses a double bond between carbons 17 and 18 (C17=C18), which is absent in LTB4[2][3]. Both molecules are dihydroxy fatty acids with a 20-carbon chain[2][4].
Leukotriene B4 (LTB4):
-
Molecular Formula: C20H32O4
-
IUPAC Name: (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
-
Precursor: Arachidonic Acid (AA)
This compound (LTB5):
-
Molecular Formula: C20H30O4
-
IUPAC Name: (5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid
-
Precursor: Eicosapentaenoic Acid (EPA)
The presence of the fifth double bond in LTB5 introduces a conformational rigidity in the terminal portion of the molecule, which is thought to interfere with its binding to and activation of its cognate receptors.
Quantitative Comparison of Biological Activities
The structural variance between LTB4 and LTB5 translates into a dramatic difference in their biological activities. LTB4 is a potent pro-inflammatory mediator, while LTB5 is considered a weak agonist and, in some contexts, a partial antagonist of LTB4's actions. The following table summarizes the quantitative differences in their potencies across various biological assays.
| Biological Activity | Leukotriene B4 (LTB4) Potency | This compound (LTB5) Potency | Fold Difference (LTB4 vs. LTB5) | Reference(s) |
| Receptor Binding (Displacement of [3H]LTB4) | High Affinity | 20-50 times less potent | 20-50 | |
| Neutrophil Chemotaxis | High Potency | 100-fold less potent | 100 | |
| Lysosomal Enzyme Release (β-glucuronidase) | High Potency | 10,000-fold less potent | 10,000 | |
| Calcium Mobilization (ED50 in neutrophils) | 5 x 10-10 M | 5 x 10-9 M | 10 | |
| Neutrophil Aggregation | Potent | At least 30 times less active | ≥30 | |
| Enhancement of Complement Receptors (CR1 & CR3) | High Potency | Approximately 100-fold less potent | ~100 | |
| Induction of IL-1-like Activity in Monocytes | Significant Augmentation | No Significant Effect | - |
Signaling Pathways
Both LTB4 and LTB5 exert their effects primarily through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The significantly lower potency of LTB5 is attributed to its reduced affinity for these receptors.
Leukotriene Biosynthesis Pathway
The biosynthesis of both LTB4 and LTB5 is initiated by the enzyme 5-lipoxygenase (5-LO) acting on their respective fatty acid precursors released from the cell membrane.
LTB4/LTB5 Receptor Signaling
Upon binding to BLT1 or BLT2, LTB4 (and to a much lesser extent, LTB5) triggers a cascade of intracellular signaling events. These receptors couple to Gi proteins, leading to the activation of downstream pathways including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and nuclear factor-kappa B (NF-κB) pathways. These signaling cascades culminate in various cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the biological activities of LTB4 and LTB5.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Human neutrophils isolated from fresh peripheral blood
-
RPMI 1640 medium with 0.1% BSA
-
LTB4 and LTB5 stock solutions (in ethanol, diluted in assay medium)
-
Ficoll-Paque for neutrophil isolation
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in RPMI 1640 + 0.1% BSA to a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of LTB4 and LTB5 in RPMI 1640 + 0.1% BSA. Typical concentration ranges to test are 10^-11 M to 10^-7 M for LTB4 and 10^-9 M to 10^-5 M for LTB5.
-
Assay Setup:
-
Add 25 µL of the chemoattractant solutions (LTB4, LTB5, or medium alone as a negative control) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik) and count the cells in several high-power fields under a microscope.
-
Alternatively, for a higher-throughput method, pre-label the neutrophils with a fluorescent dye like Calcein-AM. After the migration period, lyse the migrated cells in the lower chamber and quantify the fluorescence using a plate reader.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of the chemoattractant. Determine the EC50 for both LTB4 and LTB5.
Lysosomal Enzyme Release Assay (β-glucuronidase)
This assay measures the degranulation of neutrophils by quantifying the release of the lysosomal enzyme β-glucuronidase.
Materials:
-
Isolated human neutrophils (as described above)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochalasin B
-
LTB4 and LTB5
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
Triton X-100
-
Glycine buffer (pH 10.4)
-
Spectrophotometer
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in HBSS to a concentration of 5 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the neutrophil suspension with cytochalasin B (5 µg/mL) for 10 minutes at 37°C. This step enhances the release of lysosomal enzymes.
-
Stimulation: Add various concentrations of LTB4 (e.g., 10^-9 M to 10^-7 M) or LTB5 (e.g., 10^-7 M to 10^-5 M) to the cell suspension and incubate for 15 minutes at 37°C. Include a negative control (buffer only) and a positive control for total enzyme content (cells lysed with 0.1% Triton X-100).
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Enzyme Assay:
-
Transfer the supernatants to a new 96-well plate.
-
Add the substrate solution (p-nitrophenyl-β-D-glucuronide in acetate buffer, pH 4.5) to each well.
-
Incubate at 37°C for 1-4 hours.
-
Stop the enzyme reaction by adding glycine buffer.
-
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of total enzyme released for each condition. Plot the percentage of enzyme release against the concentration of LTB4 and LTB5 to determine their respective potencies.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular free calcium concentration ([Ca2+]i) upon receptor activation using a fluorescent calcium indicator.
Materials:
-
Isolated human neutrophils
-
HBSS with and without Ca2+
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Probenecid
-
LTB4 and LTB5
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading:
-
Resuspend neutrophils in HBSS without Ca2+ at 1-2 x 10^6 cells/mL.
-
Add Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS without Ca2+ to remove extracellular Fura-2 AM. Resuspend the cells in HBSS with Ca2+ containing probenecid (to prevent dye leakage).
-
Measurement:
-
Place the Fura-2-loaded cells in a cuvette with stirring in a fluorometer or on a coverslip for microscopic analysis.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at 510 nm.
-
Add LTB4 or LTB5 at various concentrations and continue recording the fluorescence ratio (F340/F380).
-
-
Calibration: At the end of each experiment, determine the maximum fluorescence ratio (Rmax) by adding a cell-permeabilizing agent (e.g., digitonin or Triton X-100) in the presence of saturating Ca2+, and the minimum fluorescence ratio (Rmin) by subsequently adding a Ca2+ chelator (e.g., EGTA).
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation. Plot the peak [Ca2+]i against the agonist concentration to determine the EC50 for LTB4 and LTB5.
Conclusion
The structural disparity between Leukotriene B4 and this compound, stemming from their distinct fatty acid precursors, profoundly impacts their biological functions. LTB4 is a potent inflammatory mediator, while LTB5 exhibits significantly attenuated pro-inflammatory activities. This guide provides a comprehensive overview of their structural differences, a quantitative comparison of their bioactivities, an elucidation of their signaling mechanisms, and detailed experimental protocols for their comparative analysis. A thorough understanding of these differences is crucial for the development of novel therapeutic strategies targeting the leukotriene pathway for the management of inflammatory diseases. The methodologies detailed herein provide a robust framework for researchers to further investigate the nuanced roles of these lipid mediators in health and disease.
References
Endogenous Production of Leukotriene B5 in Human Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Leukotriene B5 (LTB5) is a lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike its omega-6-derived analogue, Leukotriene B4 (LTB4), LTB5 is a significantly less potent inflammatory agent. This technical guide provides an in-depth overview of the endogenous production of LTB5 in human cells, focusing on the biochemical pathways, cellular models, quantitative data, and detailed experimental protocols. The competitive relationship between LTB5 and LTB4 synthesis is explored, highlighting the potential for dietary or therapeutic modulation of inflammatory responses.
The Biochemical Pathway of LTB5 Synthesis
The endogenous production of LTB5 is a multi-step enzymatic process that begins with the incorporation and subsequent release of EPA from the phospholipid membranes of inflammatory cells, primarily leukocytes.
-
EPA Incorporation and Release: Dietary EPA is incorporated into the sn-2 position of membrane phospholipids, partially displacing arachidonic acid (AA). Upon cellular stimulation (e.g., by an inflammatory signal), cytosolic phospholipase A2 (cPLA2) is activated and translocates to the nuclear membrane, where it hydrolyzes membrane phospholipids to release free fatty acids, including EPA.[1][2]
-
5-Lipoxygenase (5-LOX) Activation: The synthesis of all leukotrienes is initiated by the 5-LOX enzyme. For 5-LOX to become active, it requires the presence of a scaffold protein known as the 5-lipoxygenase-activating protein (FLAP), which is embedded in the nuclear membrane.[1][3][4] FLAP is believed to bind the released fatty acid (in this case, EPA) and present it to 5-LOX.
-
Conversion of EPA to Leukotriene A5 (LTA5): Activated 5-LOX catalyzes a two-step reaction on EPA. First, it performs a dioxygenation to form 5-hydroperoxyeicosapentaenoic acid (5-HpEPE). Second, the same enzyme catalyzes the dehydration of 5-HpEPE to produce the unstable epoxide intermediate, Leukotriene A5 (LTA5).
-
Hydrolysis of LTA5 to LTB5: The final step is the enzymatic hydrolysis of LTA5. The cytosolic enzyme Leukotriene A4 Hydrolase (LTA4H) acts on LTA5, adding a water molecule to form the dihydroxy fatty acid, this compound (5S,12R-dihydroxy-6,8,10,14,17-eicosapentaenoic acid).
The diagram below illustrates the complete biochemical pathway.
References
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Physiological Concentrations of Leukotriene B5 in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B5 (LTB5) is an anti-inflammatory lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its pro-inflammatory counterpart, Leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid, LTB5 exhibits significantly less potent inflammatory effects. This technical guide provides an in-depth overview of the current understanding of physiological concentrations of LTB5 in plasma, details the experimental protocols for its measurement, and describes its signaling pathway. Due to the extremely low to undetectable basal levels of LTB5 in plasma, this guide focuses on concentrations measured in stimulated leukocytes, which are the primary producers of this lipid mediator, particularly after dietary EPA supplementation.
Quantitative Data on this compound Concentrations
Basal physiological concentrations of this compound in the plasma of healthy individuals are generally below the limit of detection of current analytical methods. LTB5 is primarily synthesized in leukocytes, such as polymorphonuclear leukocytes (PMNLs), upon stimulation, and its production is significantly enhanced by dietary supplementation with EPA.
The following table summarizes the available quantitative data for LTB5, primarily from studies involving stimulated leukocytes. For comparative purposes, data for the pro-inflammatory LTB4 are also included where available.
| Condition | Sample Type | Analyte | Concentration | Reference(s) |
| Healthy Volunteers (Control Diet) | Stimulated PMNLs | LTB5 | Undetectable | [1] |
| Healthy Volunteers (EPA Supplemented) | Stimulated PMNLs | LTB5 | 70.2 ± 18.7 pmol per 107 cells | [1] |
| Healthy Volunteers (Control Diet) | Stimulated PMNLs | LTB4 | 218.8 ± 89.1 pmol per 107 cells | [1] |
| Healthy Volunteers (EPA Supplemented) | Stimulated PMNLs | LTB4 | 253.6 ± 18.7 pmol per 107 cells | [1] |
| Asthmatic Patients (During Attack) | Plasma | LTB4 | 118.0 ± 49.5 pg/ml | [2] |
| Asthmatic Patients (Remission) | Plasma | LTB4 | 34.2 ± 8.6 pg/ml | |
| Healthy Controls | Plasma | LTB4 | 23.5 ± 3.77 pg/ml |
Note: There is a lack of specific data on LTB5 plasma concentrations in inflammatory disease states such as asthma, rheumatoid arthritis, or inflammatory bowel disease. Studies in these areas have predominantly focused on the more abundant and pro-inflammatory LTB4.
Experimental Protocols
The measurement of LTB5 in biological samples is challenging due to its low concentrations and instability. The most common and reliable methods involve chromatographic separation followed by mass spectrometry.
Sample Collection and Preparation
Proper handling of blood samples is crucial to prevent the artificial generation of leukotrienes. Blood should be drawn into tubes containing anticoagulants and cyclooxygenase/lipoxygenase inhibitors. Plasma is separated by centrifugation at low temperatures. For the analysis of leukocyte-derived LTB5, polymorphonuclear leukocytes (PMNLs) are isolated from whole blood using density gradient centrifugation.
Leukocyte Stimulation for LTB5 Production
To measure the capacity of leukocytes to produce LTB5, isolated PMNLs are stimulated in vitro. A common protocol is as follows:
-
Cell Suspension: Isolated PMNLs are resuspended in a buffered salt solution.
-
Stimulation: The cells are stimulated with a calcium ionophore, such as A23187, which induces the release of arachidonic acid and EPA from the cell membrane, initiating the leukotriene synthesis pathway.
-
Incubation: The cell suspension is incubated at 37°C for a defined period, typically 5-15 minutes.
-
Termination: The reaction is stopped by adding a cold organic solvent, such as methanol or ethanol, which also serves to precipitate proteins.
Extraction of Leukotrienes
Solid-phase extraction (SPE) is a widely used technique to extract and concentrate leukotrienes from plasma or cell suspensions.
-
Sample Loading: The acidified sample is loaded onto a C18 SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances.
-
Elution: The leukotrienes are eluted from the cartridge with an organic solvent, such as methanol or acetonitrile.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantification of LTB5.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used to separate LTB5 from other eicosanoids.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. LTB5 is typically ionized using electrospray ionization (ESI) in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for LTB5 is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.
-
Internal Standards: A stable isotope-labeled internal standard (e.g., deuterated LTB5) is added to the sample at the beginning of the extraction process to correct for any sample loss during preparation and for variations in ionization efficiency.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
LTB5 is synthesized from eicosapentaenoic acid (EPA) through the 5-lipoxygenase (5-LOX) pathway.
Caption: Biosynthesis of this compound from EPA.
Experimental Workflow for LTB5 Measurement
The following diagram illustrates the typical workflow for the quantification of LTB5 in biological samples.
Caption: Workflow for LTB5 measurement.
This compound Signaling Pathway
LTB5 exerts its biological effects by binding to the same G-protein coupled receptors as LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. However, LTB5 is a significantly weaker agonist at these receptors compared to LTB4. The binding of LTB5 to these receptors initiates a signaling cascade that can lead to various cellular responses, albeit with reduced potency compared to LTB4.
Caption: LTB5 signaling pathway.
Conclusion
The physiological concentrations of this compound in plasma are exceedingly low, often undetectable under basal conditions. Significant production of LTB5 occurs in leukocytes following stimulation, particularly after dietary enrichment with its precursor, eicosapentaenoic acid. This highlights the importance of considering cellular production capacity rather than basal plasma levels when assessing the biological relevance of LTB5. The methodologies for LTB5 quantification are well-established, with LC-MS/MS providing the necessary sensitivity and specificity. LTB5 signals through the same receptors as its pro-inflammatory analog LTB4, but with markedly lower potency, which is consistent with its proposed anti-inflammatory or less-inflammatory role. Further research is warranted to explore the potential for detectable LTB5 levels in the plasma of individuals with chronic inflammatory diseases and to fully elucidate the specific downstream consequences of LTB5-receptor interactions in various cell types.
References
An In-depth Technical Guide to the Catabolism and Degradation Pathways of Leukotriene B5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B5 (LTB5) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the 5-lipoxygenase pathway. As a structural analog of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid, LTB5 has garnered significant interest for its potential anti-inflammatory or less inflammatory properties. Understanding the metabolic fate of LTB5 is crucial for elucidating its biological role and for the development of therapeutic strategies that modulate inflammatory responses. This technical guide provides a comprehensive overview of the catabolism and degradation pathways of LTB5, including detailed experimental protocols and quantitative data to support further research and drug development.
Core Catabolic Pathway: Omega-Oxidation
The primary route for the metabolic inactivation of this compound in human neutrophils is through omega-oxidation, a process that mirrors the degradation of LTB4.[1][2] This pathway involves the sequential oxidation of the terminal methyl group (the ω-carbon) of the eicosanoid backbone.
The initial and rate-limiting step is the hydroxylation of LTB5 at the C-20 position to form 20-hydroxy-Leukotriene B5 (20-OH-LTB5).[1] This reaction is catalyzed by a specific group of cytochrome P450 enzymes, namely the CYP4F subfamily.[3][4] Subsequently, 20-OH-LTB5 is further oxidized to 20-carboxy-Leukotriene B5 (20-COOH-LTB5).
Subsequent Degradation: Peroxisomal Beta-Oxidation
Following its formation, 20-COOH-LTB5 is believed to undergo further degradation through a process of peroxisomal beta-oxidation from the omega-end. While direct studies on 20-COOH-LTB5 are limited, extensive research on the analogous LTB4 metabolite, 20-COOH-LTB4, has established this pathway. This process involves the sequential removal of two-carbon units (as acetyl-CoA) from the carboxyl end of the dicarboxylic acid, leading to chain-shortened metabolites that are eventually excreted.
Quantitative Data
Quantitative data on the catabolism of LTB5 is essential for understanding the dynamics of its biological activity. The following tables summarize key quantitative parameters, primarily drawing comparisons with the more extensively studied LTB4.
| Parameter | LTB5 | LTB4 | Reference |
| Biological Potency | |||
| Chemotactic Potency (Human Neutrophils) | 10- to 30-fold less potent | More potent | |
| Lysosomal Enzyme Release (Human Neutrophils) | Equipotent | Equipotent | |
| Binding Affinity (High-Affinity Receptors) | 500-fold lower | Higher | |
| Enzyme Kinetics (LTB4 ω-hydroxylation by CYP4F2) | |||
| Apparent Km | Not directly reported | 74.8 µM | |
| Vmax | Not directly reported | 2.42 nmol/min/nmol P450 | |
| Formation in Stimulated Neutrophils | |||
| LTB5 formation (after EPA diet) | 70.2 ± 18.7 pmol / 107 cells | - | |
| LTB4 formation (after EPA diet) | - | 253.6 ± 18.7 pmol / 107 cells |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the catabolism of LTB5.
Isolation and Stimulation of Human Neutrophils
This protocol describes the isolation of human polymorphonuclear leukocytes (neutrophils) and their stimulation to produce LTB5 and its metabolites.
Materials:
-
Anticoagulated whole blood (e.g., with heparin or EDTA)
-
Dextran T500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
Eicosapentaenoic Acid (EPA)
Procedure:
-
Mix whole blood with 6% Dextran T500 in saline (4:1 v/v) and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30 minutes.
-
Aspirate the supernatant and resuspend the pellet containing neutrophils and remaining erythrocytes.
-
Lyse the erythrocytes by hypotonic lysis with sterile water, followed by restoration of isotonicity with concentrated saline.
-
Wash the neutrophil pellet twice with HBSS and resuspend in HBSS containing calcium and magnesium.
-
Pre-incubate the neutrophils with EPA (e.g., 10 µM) for 10 minutes at 37°C.
-
Stimulate the cells with Calcium Ionophore A23187 (e.g., 5 µM) for 15 minutes at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold methanol.
Solid-Phase Extraction (SPE) of Leukotrienes
This protocol outlines the extraction and purification of LTB5 and its metabolites from biological samples.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Ethyl acetate
-
Hexane
-
Nitrogen gas stream
Procedure:
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.
-
Acidify the terminated cell suspension from the previous protocol to pH 3.0 with dilute HCl.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of hexane to remove nonpolar lipids.
-
Elute the leukotrienes with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of methanol for analysis.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the separation of LTB5 and its omega-oxidized metabolites.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Methanol/water/acetic acid (65:35:0.01, v/v/v), pH adjusted to 5.7 with ammonium hydroxide
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes is a typical starting point for method development.
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 270 nm (for the conjugated triene chromophore of LTB5 and its metabolites).
Expected Elution Order: 20-COOH-LTB5 (most polar) -> 20-OH-LTB5 -> LTB5 (least polar).
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the derivatization and analysis of LTB5 and its metabolites by GC-MS for structural confirmation.
Derivatization:
-
Evaporate the purified sample to dryness.
-
Add 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine.
-
Heat the mixture at 60°C for 15 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups and a TMS ester of the carboxyl group.
GC-MS Conditions:
-
Column: A capillary column suitable for lipid analysis (e.g., DB-1 or DB-5, 30 m x 0.25 mm i.d.).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 50 to 650.
Expected Fragmentation:
-
LTB5-TMS derivative: Look for characteristic ions resulting from the fragmentation of the TMS-derivatized molecule. The molecular ion (M+) may be weak or absent. Key fragments often arise from cleavage adjacent to the silylated hydroxyl groups.
-
20-OH-LTB5-TMS and 20-COOH-LTB5-TMS derivatives: Expect shifts in the mass spectrum corresponding to the addition of the TMS-ether and TMS-ester groups at the omega-end.
Conclusion
The catabolism of this compound is a critical process that terminates its biological activity. The primary degradation pathway involves omega-oxidation to 20-OH-LTB5 and 20-COOH-LTB5, followed by peroxisomal beta-oxidation. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways further. A deeper understanding of LTB5 metabolism will be instrumental in the development of novel therapeutics for a range of inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols: Extraction of Leukotriene B5 from Cell Culture Supernatants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B5 (LTB5) is a lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] As a member of the leukotriene family, it is involved in inflammatory processes, although it is notably less potent than its omega-6 derived analog, Leukotriene B4 (LTB4).[1][3] The relative production of LTB5 versus LTB4 can be influenced by dietary intake of EPA, potentially modulating inflammatory responses.[1] Accurate quantification of LTB5 in biological samples, such as cell culture supernatants, is crucial for studying inflammation, the effects of dietary supplements, and for the development of novel anti-inflammatory therapeutics.
This document provides a detailed protocol for the extraction of LTB5 from cell culture supernatants, focusing on stimulation of human neutrophils, solid-phase extraction (SPE) for purification and concentration, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of LTB5 Biosynthesis
The biosynthesis of LTB5 is initiated by the release of eicosapentaenoic acid (EPA) from the cell membrane. In response to inflammatory stimuli, phospholipase A2 is activated, which cleaves EPA from membrane phospholipids. Free EPA is then converted to LTB5 through the 5-lipoxygenase (5-LOX) pathway.
References
- 1. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of orally administered eicosapentaenoic acid (EPA) on the formation of leukotriene B4 and this compound by rat leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of eicosapentaenoic acid on leukotriene B production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Leukotriene B5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract Leukotriene B5 (LTB5) is a lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As an eicosanoid, LTB5 is involved in inflammatory responses, although it is generally considered to be significantly less potent than its omega-6 analogue, Leukotriene B4 (LTB4)[1][2][3]. The ability to accurately quantify LTB5 is crucial for studies investigating inflammation, the effects of dietary omega-3 supplementation, and the development of anti-inflammatory therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity[4][5]. This application note provides a detailed protocol for the robust and reproducible quantification of LTB5 in biological matrices using LC-MS/MS.
LTB5 Biosynthesis and Signaling Pathway
Leukotrienes are synthesized from polyunsaturated fatty acids via the 5-lipoxygenase (5-LOX) pathway. When a cell is activated by inflammatory stimuli, phospholipase A2 releases fatty acids like EPA from the cell membrane. The enzyme 5-LOX, with its activating protein (FLAP), converts EPA into 5-hydroperoxyeicosapentaenoic acid (5-HPEPE), which is then transformed into the unstable epoxide, Leukotriene A5 (LTA5). LTA5 serves as a key intermediate and is subsequently hydrolyzed by leukotriene A4 hydrolase to form LTB5. LTB5 then exerts its biological effects by binding to G protein-coupled receptors on target cells, participating in paracrine and autocrine signaling to modulate immune responses.
Caption: Biosynthesis pathway of this compound from EPA.
Experimental Workflow
The quantitative analysis of LTB5 by LC-MS/MS follows a structured workflow. The process begins with sample collection, followed by the addition of a deuterated internal standard to account for sample loss during preparation. Solid-Phase Extraction (SPE) is employed to isolate LTB5 from the complex biological matrix. The purified extract is then concentrated and reconstituted in a suitable solvent for injection into the LC-MS/MS system for separation and detection.
Caption: General workflow for LTB5 quantification.
Experimental Protocols
This protocol is a general guideline for extracting LTB5 from biological fluids. Optimization may be required depending on the specific matrix.
-
Acidification: Acidify the biological sample (e.g., 1 mL of plasma or cell culture supernatant) to a pH of approximately 3.5 with a dilute acid like 2M formic acid.
-
Internal Standard: Add an appropriate deuterated internal standard (e.g., LTB4-d4) to the sample to normalize for extraction efficiency and matrix effects.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of ultrapure water through the cartridge.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the LTB5 and other lipids with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30:0.02 water:acetonitrile:acetic acid) for LC-MS/MS analysis.
The following parameters provide a starting point for developing a robust LC-MS/MS method for LTB5 analysis.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | Water/Acetonitrile/Acetic Acid (70:30:0.02, v/v/v) or 15 mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile/Isopropyl Alcohol (50:50, v/v) or Methanol |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | A linear gradient optimized for the separation of LTB5 from isomers and other eicosanoids. |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (LTB5) | Q1: 333.2 m/z → Q3: (Product ion to be optimized, e.g., 195.1, 291.2) |
| MRM Transition (IS) | Dependent on the internal standard used (e.g., LTB4-d4: 339.2 m/z → product ion) |
| Collision Energy (CE) | Optimized for each MRM transition to maximize signal intensity. |
| Declustering Potential (DP) | Optimized to prevent in-source fragmentation. |
Quantitative Performance
The method performance was evaluated based on a validated LC-MS assay for LTB5. The results demonstrate the method's suitability for sensitive and accurate quantification.
| Parameter | Result |
| Linearity Range | 0.825 – 13.2 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.66 ng/mL |
| Mean Absolute Recovery | 82 ± 5.9% |
| Precision (Interday CV%) | 3.8 – 9.4% |
| Accuracy (Interday Deviation %) | -5 to 9% |
Conclusion
This application note outlines a comprehensive and reliable LC-MS/MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrument parameters, combined with the high sensitivity and specificity of the method, provide researchers with a powerful tool to investigate the role of LTB5 in inflammatory processes and to evaluate the impact of omega-3 fatty acid metabolism in health and disease. The presented method meets the typical requirements for accuracy, precision, and recovery as stipulated by regulatory guidelines.
References
- 1. Leukotriene - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Leukotriene B5 using a Competitive ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B5 (LTB5) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the 5-lipoxygenase pathway.[1][2] Leukotrienes are key players in inflammatory responses.[2] While Leukotriene B4 (LTB4), derived from arachidonic acid, is a potent pro-inflammatory mediator, LTB5 often exhibits less inflammatory activity.[1][3] In some instances, LTB5 can act as a partial agonist or antagonist to LTB4, thereby modulating inflammatory responses. The ability to accurately quantify LTB5 levels in various biological samples is crucial for understanding its role in health and disease, particularly in inflammatory conditions and for monitoring the efficacy of therapeutic interventions targeting the eicosanoid pathway. This document provides detailed application notes and a comprehensive protocol for the quantitative determination of LTB5 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Principle of the Assay
The competitive ELISA is a highly sensitive immunoassay designed for the quantification of small molecules like LTB5. This assay is based on the principle of a competitive binding reaction between the LTB5 in the sample and a fixed amount of labeled LTB5 (e.g., biotin-labeled or enzyme-conjugated) for a limited number of binding sites on a specific anti-LTB5 antibody coated on a microplate.
In this assay, the sample or standard is first incubated with the anti-LTB5 antibody. This mixture is then added to a microplate pre-coated with an antigen that will bind the free antibody. The more LTB5 present in the sample, the fewer primary antibody binding sites will be available to bind to the antigen on the plate. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is then added, which binds to the primary antibody captured on the plate. Following the addition of a substrate solution, a colored product is formed. The intensity of the color is inversely proportional to the concentration of LTB5 in the sample. A standard curve is generated using known concentrations of LTB5, and the concentration of LTB5 in the unknown samples is determined by interpolating from this curve.
LTB5 Signaling Pathway
Caption: Biosynthesis and signaling pathway of this compound (LTB5).
Materials and Methods
Materials Required (but not typically provided)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle, multichannel pipette, or automated plate washer
-
Tubes for standard and sample dilutions
-
Absorbent paper for blotting
Sample Collection and Storage
-
Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at 1000 x g. Assay freshly prepared serum immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay freshly prepared plasma immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or aliquot and store samples at -20°C or -80°C.
-
Other Biological Fluids: Centrifuge samples to remove particulates and assay immediately or store as described for serum and plasma.
Experimental Protocol
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer: If provided as a concentrate, dilute with deionized or distilled water to the final working volume.
-
LTB5 Standard: Reconstitute the LTB5 standard with the provided standard diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation.
-
Standard Curve Preparation: Prepare a serial dilution of the LTB5 standard stock solution in the standard diluent to create a series of standards with known concentrations (e.g., 120, 60, 30, 15, 7.5, 3.75, 1.875 pg/mL). The diluent serves as the zero standard (0 pg/mL).
-
Biotin-labeled LTB5: If required, dilute the concentrated biotin-labeled LTB5 with the appropriate diluent.
-
HRP-Conjugate: If required, dilute the concentrated HRP-conjugate with the appropriate diluent.
Assay Procedure
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate or triplicate.
-
Add Standard/Sample: Add 50 µL of each standard and sample to the appropriate wells of the anti-LTB5 antibody-coated microplate.
-
Add Labeled LTB5: Add 50 µL of the diluted biotin-labeled LTB5 to each well.
-
Incubate: Cover the plate with an adhesive strip and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add HRP-Conjugate: Add 100 µL of the diluted HRP-conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step as described in step 5.
-
Add Substrate: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
Competitive ELISA Workflow
Caption: A generalized workflow for the LTB5 competitive ELISA.
Data Analysis and Interpretation
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Generate a Standard Curve: Plot the mean OD for each standard on the y-axis against the corresponding LTB5 concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
-
Determine Sample Concentrations: The concentration of LTB5 in each sample is determined by interpolating the sample's mean OD value from the standard curve.
-
Account for Dilution: If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.
The concentration of LTB5 is inversely proportional to the measured OD. A high OD value corresponds to a low LTB5 concentration, and a low OD value corresponds to a high LTB5 concentration.
Typical Data
The following table represents typical data obtained from an LTB5 competitive ELISA. This data is for demonstration purposes only and should not be used to interpret actual results.
| LTB5 Conc. (pg/mL) | Mean OD (450 nm) |
| 0 | 2.450 |
| 1.875 | 2.150 |
| 3.75 | 1.800 |
| 7.5 | 1.350 |
| 15 | 0.850 |
| 30 | 0.500 |
| 60 | 0.280 |
| 120 | 0.150 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the volume of wash buffer. Ensure complete aspiration of liquid after each wash. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Ensure reagents are within their expiration date and have been stored correctly. |
| Incorrect incubation times/temperatures | Follow the protocol precisely for all incubation steps. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Pipetting errors | Calibrate pipettes and use proper pipetting technique. | |
| High coefficient of variation (CV) between replicates | Pipetting inconsistency | Ensure consistent pipetting technique. |
| Plate not washed uniformly | Use an automated plate washer or ensure consistent manual washing. |
Conclusion
The competitive ELISA provides a robust and sensitive method for the quantitative detection of this compound in a variety of biological samples. Accurate and reproducible results depend on careful adherence to the protocol, proper sample handling, and precise data analysis. This assay is a valuable tool for researchers and drug development professionals investigating the role of LTB5 in inflammation and other physiological and pathological processes.
References
- 1. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene - Wikipedia [en.wikipedia.org]
- 3. Characterization of leukotriene B3: comparison of its biological activities with leukotriene B4 and this compound in complement receptor enhancement, lysozyme release and chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Leukotriene B5 in Exhaled Breath Condensate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exhaled breath condensate (EBC) is a non-invasive biological matrix that provides a valuable window into the molecular landscape of the respiratory tract.[1][2] This fluid is composed of aerosolized droplets from the airway lining fluid and water vapor, containing a variety of biomarkers, including inflammatory mediators like leukotrienes.[1][2] Leukotriene B5 (LTB5) is an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the 5-lipoxygenase pathway. While structurally similar to the potent pro-inflammatory mediator Leukotriene B4 (LTB4), which is derived from the omega-6 fatty acid arachidonic acid, LTB5 is generally considered to be a less potent inflammatory agent. The measurement of LTB5 in EBC has the potential to serve as a non-invasive biomarker for assessing the inflammatory status of the lungs, particularly in diseases such as asthma and chronic obstructive pulmonary disease (COPD), and for monitoring the response to therapeutic interventions, including dietary modifications with omega-3 fatty acids.[3]
This document provides a detailed protocol for the collection of EBC and the subsequent measurement of LTB5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for leukotriene analysis due to its high sensitivity and specificity.
This compound Signaling Pathway
This compound is synthesized from eicosapentaenoic acid (EPA) by the action of 5-lipoxygenase (5-LO). It exerts its biological effects by binding to the same G-protein coupled receptors as LTB4, namely BLT1 and BLT2. However, LTB5 is a weaker agonist at these receptors compared to LTB4. Upon binding, it is thought to initiate a similar, albeit less potent, downstream signaling cascade involving G-proteins, leading to cellular responses such as chemotaxis of immune cells.
References
Application Notes and Protocols for Leukotriene B5 Analysis in Lipidomics
Introduction
Leukotriene B5 (LTB5) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the 5-lipoxygenase (5-LO) pathway. As a member of the eicosanoid family, LTB5 plays a role in inflammatory processes, although it is generally considered to be less potent than its omega-6 derived counterpart, Leukotriene B4 (LTB4)[1][2][3]. The accurate quantification of LTB5 in biological matrices is crucial for understanding its physiological and pathophysiological roles, particularly in the context of inflammation, immune regulation, and the effects of dietary omega-3 fatty acid supplementation.
This document provides a detailed protocol for the sample preparation of LTB5 from human plasma for analysis by liquid chromatography-mass spectrometry (LC-MS). The described method utilizes solid-phase extraction (SPE) for the efficient isolation and concentration of LTB5, ensuring high recovery and removal of interfering substances.
Signaling Pathway
The biosynthesis of LTB5 originates from EPA, which is first converted to 5-hydroperoxyeicosapentaenoic acid (5-HPEPE) by the 5-LO enzyme. 5-HPEPE is then further metabolized to the unstable epoxide intermediate, Leukotriene A5 (LTA5), which is subsequently hydrolyzed by leukotriene A4 hydrolase to form LTB5.
Caption: Biosynthetic pathway of this compound from EPA.
Experimental Protocol: Solid-Phase Extraction of LTB5 from Plasma
This protocol details the steps for the extraction of LTB5 from plasma samples using C18 solid-phase extraction cartridges.
Materials and Reagents
-
Human plasma collected in EDTA-containing tubes
-
This compound (LTB5) standard
-
Deuterated LTB5 internal standard (e.g., LTB5-d4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Water (HPLC grade)
-
Hydrochloric acid (2M)[4]
-
Ethyl acetate[4]
-
Nitrogen gas
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, Sep-Pak)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., centrifugal vacuum concentrator or nitrogen evaporator)
Sample Collection and Storage
Proper sample handling is critical to prevent the artificial formation of eicosanoids and degradation of the analyte.
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a cyclooxygenase inhibitor, such as indomethacin, to a final concentration of 10-15 µM to prevent ex vivo eicosanoid formation.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean polypropylene tube and store immediately at -80°C until analysis to prevent metabolite degradation.
Sample Preparation Workflow
Caption: Solid-Phase Extraction workflow for LTB5 from plasma.
Detailed Procedure
-
Sample Thawing and Internal Standard Spiking:
-
Thaw the frozen plasma samples on ice.
-
To 1 mL of plasma, add a known amount of deuterated LTB5 internal standard (e.g., 2.5 ng) to correct for extraction losses. Vortex briefly to mix.
-
-
Sample Acidification:
-
Acidify the plasma sample to a pH of approximately 3.5 by adding ~50 µL of 2M hydrochloric acid per mL of plasma. This step is crucial for the efficient retention of the acidic leukotrienes on the reverse-phase SPE sorbent.
-
Vortex and let the sample sit at 4°C for 15 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 3.5 mL of methanol followed by 3.5 mL of water. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the acidified and clarified plasma supernatant onto the conditioned SPE cartridge. A slow and steady flow rate of about 0.5-1 mL/minute is recommended.
-
Washing: Wash the cartridge with 3.5 mL of 10% aqueous methanol to remove polar impurities and non-specifically bound compounds.
-
Elution: Elute the LTB5 and other retained lipids with 1 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., water:acetonitrile:acetic acid 70:30:0.02, v/v/v). Vortex thoroughly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Data Presentation
The following tables present illustrative quantitative data that can be expected from the analysis of LTB5 using the described protocol.
Table 1: Recovery and Reproducibility of LTB5 Extraction
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Coefficient of Variation (%) |
| LTB5 | 1 | 85.2 | 6.8 | 7.98 |
| LTB5 | 10 | 88.9 | 5.3 | 5.96 |
| LTB5 | 100 | 91.5 | 4.1 | 4.48 |
Data are representative and may vary depending on the specific laboratory conditions and instrumentation. Recovery of dihydroxy-leukotrienes is often around 80%.
Table 2: Linearity and Sensitivity of LTB5 Quantification
| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| LTB5 | 0.5 - 200 | >0.995 | 0.15 | 0.5 |
These values are typical for modern LC-MS/MS systems and may be influenced by the specific instrument and method parameters. A previous study reported a lower limit of quantification for LTB5 at 0.66 ng/mL.
Optional Derivatization for Enhanced Sensitivity
For applications requiring the highest sensitivity, derivatization of the hydroxyl groups of LTB5 can be considered. However, with the sensitivity of modern mass spectrometers, this step is often not necessary. Chemical derivatization can improve ionization efficiency and chromatographic separation. One such derivatization agent is 3,5-dinitrobenzoyl chloride, which reacts with the hydroxyl groups of leukotrienes.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low LTB5 Recovery | Incomplete sample acidification. | Ensure the pH of the plasma sample is ~3.5 before loading onto the SPE cartridge. |
| SPE cartridge dried out during conditioning or loading. | Do not allow the sorbent bed to go dry before the sample is loaded. | |
| Inefficient elution. | Ensure the elution solvent is appropriate for the sorbent and analyte. Consider a stronger solvent or a larger volume. | |
| High Variability in Results | Inconsistent sample handling. | Standardize all sample collection, storage, and preparation steps. |
| Ex vivo formation of eicosanoids. | Add a cyclooxygenase inhibitor to blood samples immediately after collection. | |
| Interfering Peaks in Chromatogram | Incomplete removal of matrix components. | Optimize the wash step of the SPE protocol with a slightly stronger solvent. |
| Contamination from reagents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. |
References
- 1. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effect of leukotriene B4 and this compound on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
Assessing Leukotriene B5-Induced Neutrophil Chemotaxis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key players in the innate immune response, acting as the first line of defense against invading pathogens. Their migration to sites of inflammation, a process known as chemotaxis, is guided by a variety of chemical signals. Among these are the leukotrienes, potent lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway. Leukotriene B4 (LTB4) is a well-characterized and powerful chemoattractant for neutrophils. Its analogue, Leukotriene B5 (LTB5), derived from eicosapentaenoic acid (EPA), also exhibits chemoattractant properties, albeit with lower potency.[1][2] The study of LTB5-induced neutrophil chemotaxis is crucial for understanding the inflammatory process and for the development of novel anti-inflammatory therapeutics. This document provides detailed protocols and application notes for the in vitro assessment of LTB5-induced neutrophil chemotaxis.
Signaling Pathway of LTB5 in Neutrophil Chemotaxis
This compound, similar to LTB4, exerts its chemotactic effects by binding to two distinct G protein-coupled receptors (GPCRs) on the neutrophil surface: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4] LTB4 has a significantly higher binding affinity for the BLT1 receptor compared to LTB5, which is a key factor in its greater chemotactic potency.[2] Upon ligand binding, these receptors activate intracellular signaling cascades that are crucial for directed cell movement.
A central pathway in neutrophil chemotaxis is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activation of BLT receptors leads to the activation of PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell. This accumulation of PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and Rac guanine nucleotide exchange factors (GEFs). The subsequent activation of small GTPases like Rac and Cdc42 orchestrates the dynamic remodeling of the actin cytoskeleton, leading to the formation of lamellipodia and filopodia, which are essential for cell motility. This process of polarization and directed migration allows neutrophils to navigate towards the source of the LTB5 chemoattractant.
Experimental Protocols
I. Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation. It is recommended to use freshly drawn blood and to perform the isolation within 2-4 hours of collection.
Materials:
-
Anticoagulated (e.g., EDTA, Heparin) human whole blood
-
Density gradient medium (e.g., Ficoll-Paque PLUS, Polymorphprep™)
-
Dextran T-500 solution (3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl followed by 1.6% NaCl, or ACK lysis buffer)
-
Complete medium (e.g., RPMI 1640 with 10% FBS)
-
Trypan blue solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Blood Dilution: Dilute the whole blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Density Gradient Centrifugation:
-
Carefully layer the diluted blood over an equal volume of room temperature density gradient medium in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400-500 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
-
Separation of Layers: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the top layers containing plasma and mononuclear cells.
-
Granulocyte Collection: Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Dextran Sedimentation (Optional, for further purification):
-
Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%.
-
Allow the red blood cells to sediment for 20-30 minutes at room temperature.
-
Carefully collect the leukocyte-rich supernatant.
-
-
Red Blood Cell Lysis:
-
Centrifuge the collected cells at 250-350 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet.
-
Perform hypotonic lysis of remaining red blood cells. For example, add 9 mL of 0.2% NaCl for 30 seconds, followed by the addition of 9 mL of 1.6% NaCl to restore isotonicity.
-
-
Washing and Cell Counting:
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final pellet in complete medium.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. A viability of >95% is expected.
-
-
Quality Check (Optional): Purity of the neutrophil population can be assessed by flow cytometry using a neutrophil-specific marker such as CD15. A purity of >60% is generally considered acceptable for chemotaxis assays.
II. In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber, or Transwell® assay, is a widely used method to quantify the chemotactic response of neutrophils.
Materials:
-
Isolated human neutrophils
-
Chemotaxis assay medium (e.g., serum-free RPMI 1640 with 0.5% BSA)
-
This compound (LTB5)
-
Positive control chemoattractant (e.g., LTB4, fMLP)
-
Boyden chamber or 96-well Transwell® plate (with 3 µm or 5 µm pore size polycarbonate membranes)
-
Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Experimental Workflow:
Procedure:
-
Preparation:
-
Prepare a stock solution of LTB5 in a suitable solvent (e.g., ethanol) and make serial dilutions in chemotaxis assay medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.
-
Prepare positive control (e.g., 10⁻⁸ M LTB4) and negative control (assay medium alone) solutions.
-
Resuspend the isolated neutrophils in chemotaxis assay medium to a final concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 25-50 µL of the LTB5 dilutions, positive control, or negative control to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate membrane over the lower wells.
-
Add 40-50 µL of the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 60-120 minutes.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Luminescence-Based Method: Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method like CellTiter-Glo®. The luminescence signal is directly proportional to the number of viable cells.
-
Microscopy-Based Method: Alternatively, remove non-migrated cells from the top of the membrane, fix, and stain the migrated cells on the underside. Count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells (or relative luminescence units) for each condition.
-
Plot the chemotactic response as a function of LTB5 concentration to generate a dose-response curve.
-
The results can be expressed as a chemotactic index (fold increase in migration over the negative control).
-
Data Presentation
The following tables summarize key quantitative data for LTB5 and LTB4-induced neutrophil chemotaxis, providing a basis for experimental design and comparison.
Table 1: Comparative Potency of Leukotrienes on Neutrophil Chemotaxis
| Chemoattractant | Relative Potency | Observations | Reference |
| This compound (LTB5) | 1 | Less potent than LTB4. | |
| Leukotriene B4 (LTB4) | 10 to 30-fold higher than LTB5 | A potent chemoattractant for human neutrophils. |
Table 2: Recommended Parameters for Neutrophil Chemotaxis Assays
| Parameter | Recommended Value/Range | Notes | Reference |
| Neutrophil Concentration | 1 x 10⁶ - 5 x 10⁶ cells/mL | Adjust based on assay format and detection method. | |
| LTB5 Concentration Range | 10⁻¹⁰ M to 10⁻⁶ M | For dose-response analysis. | N/A |
| LTB4 Positive Control | 10⁻⁸ M - 10⁻¹⁰ M | An optimally active concentration for comparison. | |
| fMLP Positive Control | 10⁻⁷ M - 10⁻⁸ M | A common alternative positive control. | |
| Boyden Chamber Pore Size | 3 µm - 5 µm | For human neutrophils. | |
| Incubation Time | 60 - 120 minutes | Optimize for maximal migration without exhausting the gradient. |
Table 3: Potential Inhibitors for Mechanistic Studies
| Inhibitor | Target | Effect on Chemotaxis |
| MK-886 | 5-Lipoxygenase Activating Protein (FLAP) | Inhibits the synthesis of both LTB4 and LTB5. |
| LY223982 | BLT1 Receptor Antagonist | Blocks chemotaxis mediated by the high-affinity LTB4 receptor. |
| Lipoxin A4 (LXA4) | LXA4 Receptor (ALX/FPR2) | Can inhibit LTB4-induced neutrophil migration. |
Conclusion
The protocols and data presented provide a comprehensive guide for the in vitro assessment of LTB5-induced neutrophil chemotaxis. The Boyden chamber assay is a robust and widely accepted method for quantifying this biological process. By understanding the relative potency of LTB5 and its signaling pathway, researchers can effectively design experiments to investigate the role of this lipid mediator in inflammation and to screen for potential therapeutic agents that modulate neutrophil migration. Careful optimization of cell density, chemoattractant concentration, and incubation time is essential for obtaining reliable and reproducible results.
References
- 1. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human neutrophil chemotactic and degranulating activities of this compound (LTB5) derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Leukotriene B5 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Leukotriene B5 (LTB5) is an analogue of the highly pro-inflammatory molecule Leukotriene B4 (LTB4), synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). LTB5 is known to be significantly less potent than LTB4 in eliciting inflammatory responses, such as neutrophil chemotaxis and aggregation.[1] This difference in potency makes the study of LTB5's interaction with its receptors a key area of interest for developing anti-inflammatory therapeutics.
LTB5 and LTB4 exert their effects through two G-protein coupled receptors (GPCRs): the high-affinity receptor BLT1 and the low-affinity receptor BLT2.[2][3][4] Upon agonist binding, these receptors primarily couple to Gi/o and Gq proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and an increase in intracellular calcium, respectively, culminating in a cellular response.[2]
This application note provides a comprehensive protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of LTB5 for the leukotriene B4 receptors. As a commercially available radiolabeled LTB5 is not common, this assay utilizes [3H]LTB4 as the radioligand and unlabeled LTB5 as the competitor. This method is essential for screening and characterizing compounds that modulate the activity of these important inflammatory receptors.
Leukotriene B Receptor Signaling Pathway
This compound binds to the BLT1 or BLT2 receptor, causing a conformational change that activates associated heterotrimeric G-proteins (primarily Gi). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. This signaling cascade ultimately modulates cellular activities such as chemotaxis, degranulation, and cytokine release.
Experimental Workflow
The overall process involves preparing cell membranes from a cell line overexpressing the target BLT receptor, performing a competitive radioligand binding assay using [3H]LTB4, and subsequently analyzing the data to determine the inhibitory constant (Ki) of LTB5.
Protocols
Protocol 1: Cell Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a target leukotriene receptor (e.g., BLT1 or BLT2).
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scrapers
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, with protease inhibitor cocktail.
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge and ultracentrifuge
-
BCA Protein Assay Kit
Method:
-
Grow cells expressing the target BLT receptor to ~90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the ultracentrifugation step to wash the membranes.
-
Resuspend the final pellet in a small volume of Homogenization Buffer.
-
Determine the total protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the IC50 value of LTB5.
Materials:
-
Prepared cell membranes expressing BLT receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA.
-
Radioligand: [3H]Leukotriene B4 ([3H]LTB4).
-
Competitor: this compound (LTB5), prepared in a dilution series.
-
Non-specific control: Unlabeled Leukotriene B4 (LTB4) at a high concentration (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Vacuum filtration manifold.
-
Liquid scintillation cocktail and scintillation vials or plates.
-
Liquid scintillation counter.
Method:
-
Thaw the membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that provides adequate signal (typically 5-20 µg of protein per well, to be optimized).
-
Prepare the 96-well plate by adding the following components in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer, 50 µL [3H]LTB4 (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of diluted membranes.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled LTB4, 50 µL [3H]LTB4, and 100 µL of diluted membranes.
-
Competition: 50 µL of LTB5 at various concentrations (e.g., 10-11 M to 10-5 M), 50 µL [3H]LTB4, and 100 µL of diluted membranes.
-
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer (without BSA) to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials or a compatible microplate, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis and Presentation
-
Calculate Specific Binding: For each data point, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the LTB5 competitor concentration. The percent specific binding is calculated as: (Specific Binding at [LTB5] / Specific Binding with no competitor) x 100
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) on the competition curve to determine the IC50 value, which is the concentration of LTB5 that inhibits 50% of the specific [3H]LTB4 binding.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation. This equation corrects for the concentration of radioligand used in the assay. Ki = IC50 / (1 + ([L] / Kd)) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of LTB5.
-
[L] is the concentration of the radioligand ([3H]LTB4) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand ([3H]LTB4) for the receptor. This should be determined separately via a saturation binding experiment.
-
Data Summary Tables
The results of the binding assay should be summarized clearly.
Table 1: Binding Assay Parameters and Results
| Parameter | Value | Units |
|---|---|---|
| Radioligand ([3H]LTB4) | ||
| Radioligand Kd | Value from Saturation Assay | nM |
| Radioligand Concentration [L] | Value used in assay | nM |
| Competitor (LTB5) IC50 | Calculated from curve | nM |
| Competitor (LTB5) Ki | Calculated from Cheng-Prusoff | nM |
Table 2: Example Competition Data for LTB5
| LTB5 Conc. (M) | Log [LTB5] | Mean CPM | Specific Binding (CPM) | % Specific Binding |
|---|---|---|---|---|
| 0 (Total) | N/A | 5500 | 5000 | 100.0 |
| 1.00E-10 | -10.0 | 5450 | 4950 | 99.0 |
| 1.00E-09 | -9.0 | 5200 | 4700 | 94.0 |
| 1.00E-08 | -8.0 | 4100 | 3600 | 72.0 |
| 1.00E-07 | -7.0 | 2800 | 2300 | 46.0 |
| 1.00E-06 | -6.0 | 1100 | 600 | 12.0 |
| 1.00E-05 | -5.0 | 550 | 50 | 1.0 |
| NSB (1µM LTB4) | N/A | 500 | 0 | 0.0 |
Note: Data are for illustrative purposes only.
Based on literature, the Ki value for LTB5 at the LTB4 receptor is expected to be approximately 5-6 fold higher than that of LTB4. For example, one study reported a Ki of 30.5 nM for LTB5 compared to 5.5 nM for LTB4. This protocol provides a robust framework for experimentally determining this value.
References
- 1. Comparative effect of leukotriene B4 and this compound on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Leukotriene B5 (LTB5) Sample Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Leukotriene B5 (LTB5) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting LTB5 from biological samples?
A1: The most widely recommended method for extracting LTB5 and other eicosanoids from biological samples is solid-phase extraction (SPE). This technique utilizes a solid sorbent, typically C18, to bind the lipid mediators from the sample matrix, which are then eluted with an appropriate solvent.
Q2: Why is my LTB5 recovery consistently low?
A2: Low recovery of LTB5 can be attributed to several factors. LTB5 is an unstable molecule, susceptible to degradation. Key factors include improper sample handling and storage, suboptimal pH during extraction, inefficient elution from the SPE cartridge, and degradation during solvent evaporation. It is crucial to work quickly, on ice when possible, and to add antioxidants to the samples immediately after collection.
Q3: What is a good recovery percentage to aim for with LTB5 extraction?
A3: For dihydroxy-leukotrienes like LTB5, a recovery of approximately 80% or higher is considered good. Published methods have reported mean absolute recoveries of around 82% for LTB5 using validated SPE protocols.[1]
Q4: Is a stable isotope-labeled internal standard necessary for LTB5 quantification?
A4: Yes, using a stable isotope-labeled internal standard (e.g., LTB4-d4, which is structurally similar) is highly recommended. It is added to the sample at the beginning of the extraction process to account for any losses that occur during sample preparation and analysis, ensuring accurate and precise quantification.
Q5: How should I store my samples to prevent LTB5 degradation?
A5: Samples should be processed as quickly as possible. If immediate extraction is not possible, they should be snap-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample upon collection is also recommended to prevent oxidative degradation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of LTB5.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No LTB5 Recovery | Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to displace LTB5 from the C18 sorbent. | - Increase the organic solvent concentration in the elution buffer (e.g., switch from 80% methanol to 100% methanol or ethyl acetate).- Ensure the pH of the elution solvent is appropriate to neutralize LTB5, reducing its interaction with the sorbent.- Increase the volume of the elution solvent and apply it in multiple, smaller aliquots.[3][4] |
| LTB5 Degradation: LTB5 is sensitive to heat, light, and oxidation. | - Perform all extraction steps on ice or at 4°C.[2]- Minimize the time samples are exposed to room temperature.- Add an antioxidant (e.g., BHT) to all solutions.- Evaporate the solvent under a gentle stream of nitrogen at a low temperature. | |
| Improper Sample pH: The pH of the sample during loading onto the SPE cartridge is critical for retention. | - Acidify the sample to a pH of approximately 3.5 before loading onto the C18 cartridge to ensure LTB5 is in its protonated, less polar form, which enhances binding. | |
| High Variability Between Replicates | Inconsistent SPE Technique: Variations in loading, washing, or elution steps can lead to inconsistent recoveries. | - Ensure the SPE cartridge does not dry out between conditioning, loading, and washing steps.- Maintain a consistent and slow flow rate during sample loading to allow for adequate interaction between LTB5 and the sorbent.- Use a consistent volume of solvent for each step across all samples. |
| Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the extraction and subsequent analysis. | - Optimize the wash step of the SPE protocol to remove interfering substances without eluting LTB5. A wash with a low percentage of organic solvent (e.g., 15% methanol) is often effective.- For plasma samples, be aware of potential interference from hemolysis, which can impact analyte recovery. If hemolysis is present, modifications to the cleanup procedure or a switch to liquid-liquid extraction may be necessary. | |
| Poor Peak Shape in LC-MS/MS Analysis | Co-elution of Interfering Substances: Residual matrix components that were not removed during extraction can co-elute with LTB5, causing ion suppression and poor peak shape. | - Improve the SPE wash step to remove more of the interfering matrix components.- Adjust the chromatographic gradient to better separate LTB5 from interfering peaks. |
| Degradation Products: The presence of LTB5 degradation products can result in split or broad peaks. | - Re-evaluate sample handling and storage procedures to minimize degradation. Ensure antioxidants are used and samples are kept cold. |
Quantitative Data on LTB5 Recovery
The following table summarizes reported recovery rates for LTB5 using solid-phase extraction.
| Extraction Method | Sample Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | Human Plasma | ~80% for dihydroxy-LTs | |
| Solid-Phase Extraction (Ether Extraction followed by HPLC) | Stimulated Human Polymorphonuclear Leukocytes | 82 ± 5.9% |
Experimental Protocols
Solid-Phase Extraction (SPE) of LTB5 from Plasma
This protocol is a general guideline for the extraction of LTB5 from plasma samples using a C18 SPE cartridge.
Materials:
-
Plasma sample
-
Internal Standard (e.g., LTB4-d4)
-
Antioxidant solution (e.g., BHT in ethanol)
-
2M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized Water
-
C18 SPE Cartridges
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add the internal standard and a small volume of antioxidant solution.
-
Acidify the plasma to pH 3.5 by adding approximately 50 µL of 2M HCl.
-
Vortex briefly and let it sit at 4°C for 15 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the acidified plasma onto the conditioned C18 cartridge at a slow, consistent flow rate (approximately 0.5 mL/minute).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
Wash the cartridge with 5 mL of 15% methanol in water.
-
Wash the cartridge with 5 mL of hexane to remove highly non-polar interfering compounds.
-
-
Elution:
-
Elute the LTB5 from the cartridge with 5 mL of ethyl acetate. Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at low heat.
-
Reconstitute the dried extract in a small, precise volume of the mobile phase used for LC-MS/MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.
-
Visualizations
LTB5 Biosynthesis and Signaling Pathway
References
Technical Support Center: Minimizing Leukotriene B5 Degradation During Sample Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Leukotriene B5 (LTB5) degradation during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTB5) and why is its stability a concern?
A1: this compound (LTB5) is a lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) via the 5-lipoxygenase pathway.[1][2] It is involved in inflammatory responses, although it is generally less potent than its arachidonic acid-derived counterpart, Leukotriene B4 (LTB4).[3][4] LTB5 is a polyunsaturated fatty acid derivative, making it susceptible to degradation through oxidation, which can lead to a loss of biological activity and the formation of artifacts, compromising experimental results.
Q2: What are the primary degradation pathways for LTB5 during storage?
A2: The primary degradation pathways for LTB5 during storage are enzymatic and non-enzymatic.
-
Enzymatic Degradation: In biological samples, LTB5 can be metabolized by enzymes into inactive products. The main catabolic pathway involves omega-oxidation to 20-hydroxy-LTB5 (20-OH-LTB5), which is further converted to 20-carboxy-LTB5 (20-COOH-LTB5).
-
Non-Enzymatic Degradation: LTB5 is prone to auto-oxidation due to its multiple double bonds. This can be initiated by exposure to air (oxygen), light, and elevated temperatures. Contaminants such as trace metals in solvents or on storage vessel surfaces can also catalyze oxidation.
Q3: What are the recommended general storage conditions for LTB5?
A3: For optimal stability, LTB5 samples should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage. Storage at -20°C may not be sufficient to prevent long-term degradation and the formation of stereoisomers, as has been observed with the related molecule LTB4.
-
Solvent: If in solution, use a high-purity, deoxygenated organic solvent such as ethanol or methanol.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by wrapping storage containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable LTB5 in sample after storage | 1. Degradation due to improper storage temperature: Storage at temperatures warmer than -80°C can lead to significant degradation. 2. Oxidation: Exposure to oxygen in the air during handling and storage. 3. Photodegradation: Exposure to light. 4. Repeated freeze-thaw cycles: This can accelerate degradation. | 1. Verify storage temperature: Ensure samples are consistently stored at -80°C. 2. Use inert gas: Overlay the sample with argon or nitrogen before sealing the vial. Use deoxygenated solvents for sample preparation. 3. Protect from light: Store samples in amber vials or wrap them in foil. 4. Aliquot samples: Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles. |
| High variability in LTB5 measurements between replicates | 1. Inconsistent sample handling: Differences in exposure to air, light, or temperature during processing. 2. Non-homogenous sample: LTB5 may not be evenly distributed in the sample, especially after thawing. 3. Matrix effects in LC-MS/MS analysis: Components in the sample matrix can interfere with the ionization of LTB5, leading to signal suppression or enhancement. | 1. Standardize protocols: Ensure all samples are handled identically and for the minimum time necessary outside of storage conditions. 2. Thorough mixing: Vortex samples gently but thoroughly after thawing. 3. Optimize sample cleanup: Use a robust extraction method (e.g., solid-phase extraction) to remove interfering matrix components. Utilize an internal standard (e.g., a stable isotope-labeled LTB5) to correct for matrix effects. |
| Appearance of unexpected peaks in chromatogram | 1. Formation of degradation products: Oxidation can lead to the formation of isomers or other degradation products with slightly different chromatographic retention times. 2. Contamination: Contaminants from solvents, collection tubes, or other lab equipment. | 1. Confirm identity of peaks: Use mass spectrometry to identify the mass of the unknown peaks and compare them to known LTB5 degradation products like 20-OH-LTB5 or various isomers. 2. Use high-purity reagents: Employ high-purity solvents and pre-screen all materials that come into contact with the sample. |
| Loss of biological activity of LTB5 standard | 1. Degradation of the standard: The LTB5 standard itself may have degraded due to improper storage or handling. 2. Incorrect preparation of working solutions: Dilution in aqueous buffers without an organic co-solvent can lead to instability and precipitation. | 1. Verify standard integrity: Purchase new, certified standards if there is any doubt about the quality of the existing stock. Store stock solutions at -80°C under inert gas. 2. Prepare fresh working solutions: Prepare working solutions fresh for each experiment. If dilution in an aqueous buffer is necessary, a small amount of organic solvent (e.g., ethanol) can help maintain solubility and stability. |
Data on Leukotriene Stability
While specific quantitative stability data for LTB5 in various solvents and at different temperatures is limited in the readily available scientific literature, the following table provides general guidance based on recommendations for eicosanoids and related polyunsaturated fatty acids.
Disclaimer: The following data is a general guide. It is highly recommended to perform an in-house stability study for your specific storage conditions and sample matrix.
| Storage Condition | Solvent/Matrix | Duration | Expected Stability | Recommendation |
| -80°C | Ethanol, Methanol | Up to 1 year | High | Recommended for long-term storage. Overlay with inert gas. Protect from light. |
| -20°C | Ethanol, Methanol | Up to 6 months | Moderate | Not ideal for long-term storage. Risk of degradation and isomerization increases over time. |
| -20°C | Plasma/Serum | > 1 month | Low to Moderate | Not recommended. Endogenous LTB4 has been shown to be unstable at this temperature. |
| 4°C | Aqueous Buffer | Hours | Very Low | Avoid. Rapid degradation is expected. |
| Room Temperature | Any | Minutes to Hours | Very Low | Avoid. LTB5 is highly unstable at room temperature. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of LTB5 from Human Plasma
This protocol is adapted from validated methods for eicosanoid extraction.
Materials:
-
Human plasma collected in EDTA tubes
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Antioxidant solution (e.g., 0.005% Butylated Hydroxytoluene (BHT) in methanol)
-
Internal Standard (IS) solution (e.g., LTB5-d4 in ethanol)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add 10 µL of IS solution and 2 mL of methanol containing antioxidant.
-
Vortex for 30 seconds.
-
Acidify the sample to pH 3-4 with 2 M HCl.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water.
-
Wash the cartridge with 5 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the LTB5 and other eicosanoids with 5 mL of ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantification of LTB5 by LC-MS/MS
This protocol is based on a validated method for LTB4 and LTB5.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 15 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient suitable for separating LTB5 from its isomers and other eicosanoids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
LTB5: Precursor ion (m/z) 333.2 → Product ion (m/z) 195.1
-
LTB5-d4 (IS): Precursor ion (m/z) 337.2 → Product ion (m/z) 197.1
-
-
Optimization: Optimize cone voltage and collision energy for LTB5 and the internal standard.
Visualizations
LTB5 Signaling Pathway
References
- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving the storage and oxidative stability of essential fatty acids by different encapsulation methods; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removing oxygen-derived free radicals stimulates healing of ethanol-induced erosive gastritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Leukotriene B5 (LTB5) ELISA
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low signal issues with Leukotriene B5 (LTB5) competitive ELISA kits.
Understanding Your LTB5 Competitive ELISA
Before troubleshooting, it is crucial to understand the principle of a competitive ELISA. In this format, the analyte of interest (LTB5) in your sample competes with a labeled LTB5 conjugate for a limited number of primary antibody binding sites pre-coated on the microplate wells.[1][2] Therefore, the signal generated by the assay is inversely proportional to the amount of LTB5 in your sample.[1]
-
High LTB5 Concentration in the sample results in a Low Signal (low optical density - OD).
-
Low LTB5 Concentration in the sample results in a High Signal (high optical density - OD).
This guide addresses the common problem where all wells, including the standards and zero-analyte controls, show very low OD readings , indicating a systemic failure of the assay rather than a high concentration of LTB5 in the samples.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why are all my absorbance readings (OD values) extremely low, even for my zero standard (B₀)?
A low signal across the entire plate points to a fundamental issue with the assay setup or reagents, as the zero standard should yield the maximum possible signal. Potential causes can be grouped into reagent issues, procedural errors, or hardware problems.
Possible Causes & Solutions:
-
Inactive Enzyme Conjugate: The enzyme (e.g., HRP) may have lost activity. Ensure the conjugate has been stored correctly and is within its expiration date. Avoid contamination with substances like sodium azide, which inhibits HRP activity.
-
Degraded Substrate: The TMB substrate is light-sensitive and must be protected from light to maintain its performance. It should be colorless before use; a blue or yellow color indicates contamination or degradation, and it should be discarded.
-
Incorrect Reagent Addition: A critical reagent, such as the enzyme conjugate or the TMB substrate, may have been missed or added in the wrong order. Carefully review the protocol sequence.
-
Incorrect Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for TMB (typically 450 nm after adding the stop solution). Using an incorrect filter will result in low readings.
Q2: I suspect a problem with my reagents. How can I check them?
Reagent integrity is critical for a successful ELISA. Improper storage, preparation, or handling is a common source of error.
Possible Causes & Solutions:
-
Improper Storage: Most ELISA kits require storage at 2-8°C. Check that all components have been stored at the recommended temperature and have not been subjected to repeated freeze-thaw cycles.
-
Expired Reagents: Do not use any reagents that are past their expiration date.
-
Reagents Not at Room Temperature: All reagents, including the plate, should be brought to room temperature (18-25°C) for at least 30 minutes before starting the assay. Cold reagents can slow down enzymatic and binding reactions, leading to a weaker signal.
-
Incorrect Reagent Preparation: Double-check all calculations for diluting standards, buffers, and antibody solutions. An error in dilution can significantly impact results. Use calibrated pipettes for accuracy.
Q3: How can I determine if my experimental procedure is causing the low signal?
Procedural errors during incubation or washing steps can drastically reduce the final signal.
Possible Causes & Solutions:
-
Inadequate Incubation Times or Temperatures: Incubation steps are critical for binding kinetics. Ensure you are following the exact times and temperatures specified in the protocol. Shortened incubation times can lead to insufficient binding and a weak signal.
-
Overly Aggressive Washing: While insufficient washing can cause high background, excessive washing can elute the bound antibody-enzyme complex from the well, resulting in a low signal. Adhere to the recommended number of washes and avoid long soak times unless specified. Ensure the wash buffer is prepared correctly.
-
Plate Wells Drying Out: Allowing the wells to dry out at any point during the procedure can denature the coated antibody and other proteins, leading to inconsistent results and low signal. Cover the plate with a sealer during incubation steps.
Q4: My standard curve is flat or has a very poor dynamic range. What should I do?
A poor standard curve prevents accurate quantification of your samples. This often stems from issues with the standard itself or improper dilution.
Possible Causes & Solutions:
-
Improper Standard Reconstitution/Dilution: Ensure the lyophilized standard is fully reconstituted before preparing the dilution series. Vortex gently and spin down the vial to ensure all material is dissolved. When preparing the serial dilutions, ensure thorough mixing at each step.
-
Degraded Standard: The standard may have degraded due to improper storage. Prepare fresh standards for each assay run and avoid using them more than two hours after preparation.
-
Incorrect Curve Fitting: Use the curve fitting model recommended by the kit manufacturer (e.g., four-parameter or five-parameter logistic curve fit). Using an incorrect model can make a viable curve appear flat.
Quantitative Assay Parameters (Example)
This table provides typical values for a competitive ELISA. Always refer to the manufacturer's protocol for your specific kit , as parameters can vary significantly.
| Parameter | Typical Value/Range | Rationale for Low Signal Troubleshooting |
| Reagent Equilibration Time | 30-60 minutes at Room Temperature (RT) | Cold reagents can decrease reaction rates. Ensure all components are at RT before use. |
| Sample/Standard Incubation | 1-2 hours at RT or Overnight at 4°C | Shorter incubation may not be sufficient for binding equilibrium. Consider extending the time. |
| Detection Reagent Incubation | 30-60 minutes at RT | Insufficient time for the enzyme conjugate to bind will result in a weak signal. |
| TMB Substrate Incubation | 15-30 minutes at RT in the dark | Substrate reaction time directly impacts signal strength. Protect from light to prevent degradation. |
| Wash Buffer Detergent | 0.05% Tween® 20 | Detergent helps reduce non-specific binding but is a key component of the wash buffer. |
| Stop Solution | 1 M H₂SO₄ or 2 N H₂SO₄ | Stops the enzymatic reaction and stabilizes the color for reading. |
| Reading Wavelength | 450 nm (Correction at 570 nm or 620 nm) | Incorrect wavelength settings are a direct cause of low or inaccurate readings. |
Detailed Experimental Protocol: LTB5 Competitive ELISA
This protocol outlines the key steps for a typical LTB5 competitive ELISA. Use it as a checklist to compare against your current procedure and the kit-specific manual.
-
Reagent Preparation:
-
Bring all reagents and the microplate to room temperature for at least 30 minutes before use.
-
Prepare wash buffer according to the kit instructions.
-
Reconstitute the LTB5 standard. Prepare a serial dilution series according to the protocol to create the standard curve.
-
Prepare samples. If necessary, dilute samples in the appropriate assay buffer to ensure the LTB5 concentration falls within the assay's detection range.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of HRP-conjugated LTB5 to each well (except for the blank).
-
Add 50 µL of the primary anti-LTB5 antibody to each well.
-
Cover the plate with a plate sealer and incubate for the time and temperature specified in the manual (e.g., 1 hour at 37°C).
-
Aspirate the liquid from each well. Wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
-
Signal Development & Reading:
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the optical density (OD) of each well within 15 minutes of adding the stop solution, using a microplate reader set to 450 nm.
-
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for diagnosing the cause of a low signal across your entire ELISA plate.
Caption: Troubleshooting workflow for low OD signal in LTB5 ELISA.
References
Technical Support Center: Optimizing HPLC Separation of LTB4 and LTB5 Isomers
Welcome to the technical support center for the chromatographic separation of Leukotriene B4 (LTB4) and Leukotriene B5 (LTB5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common challenges in the HPLC analysis of these important inflammatory mediators.
Introduction to the Challenge
Leukotriene B4 (LTB4) and its n-3 fatty acid-derived analogue, LTB5, are potent lipid mediators involved in inflammation. LTB4 is derived from arachidonic acid (omega-6), while LTB5 originates from eicosapentaenoic acid (omega-3). Due to their structural similarity, differing only by a single double bond, their chromatographic separation is challenging. Achieving robust and reproducible separation is critical for accurately quantifying their respective levels in biological samples, which is essential for studying inflammatory processes and the effects of dietary interventions. This guide provides systematic approaches to optimize their separation using reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating LTB4 and LTB5 isomers? A1: The main challenge lies in their structural similarity. LTB4 and LTB5 have identical stereochemistry and functional groups, differing only by the presence of one additional double bond in LTB5. This results in very similar physicochemical properties, leading to close elution times and potential co-elution in standard reversed-phase HPLC methods. Furthermore, separating these from their biologically inactive isomers, such as 6-trans-LTB4, adds another layer of complexity.
Q2: What is a recommended starting method for separating LTB4 and LTB5? A2: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[1][2] A C18 column is typically the stationary phase of choice. The mobile phase usually consists of a mixture of an aqueous buffer (often with a pH modifier like acetic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile. A gradient elution is generally required to achieve adequate separation of the isomers and to elute other related metabolites in a reasonable timeframe.[3]
Q3: Which detection method is best for LTB4 and LTB5 analysis? A3: The choice of detector depends on the required sensitivity and specificity.
-
UV Detection: LTB4 and LTB5 possess a conjugated triene chromophore, which allows for UV detection, typically around 270-280 nm.[1] This method is robust but may lack the sensitivity for samples with very low concentrations.[4]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and specificity. Using single ion monitoring (SIM) or multiple reaction monitoring (MRM), MS can definitively identify and quantify LTB4 and LTB5 even in complex biological matrices.
Q4: How should I prepare biological samples for LTB4 and LTB5 analysis? A4: Solid-phase extraction (SPE) is a crucial step for cleaning up and concentrating leukotrienes from biological matrices like plasma, urine, or cell culture supernatants. A C18 reverse-phase cartridge is commonly used. The general procedure involves acidifying the sample, loading it onto a conditioned cartridge, washing away interferences, and finally eluting the leukotrienes with an organic solvent like ethyl acetate or methanol.
Troubleshooting and Optimization Guide
This guide addresses common problems encountered during the HPLC separation of LTB4 and LTB5.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Mobile phase composition is not optimal. 2. Gradient slope is too steep. 3. Column temperature is suboptimal. 4. Column is contaminated or has lost efficiency. | 1. Adjust Mobile Phase: Carefully adjust the ratio of organic solvent to aqueous buffer. Sometimes, switching from methanol to acetonitrile (or vice versa) can alter selectivity. Ensure the pH of the aqueous phase is controlled. 2. Optimize Gradient: Employ a shallower, more gradual gradient during the elution window of LTB4 and LTB5 to increase the separation time between them. 3. Control Temperature: Use a column oven. Systematically evaluate temperatures (e.g., 25°C to 40°C) as temperature can affect selectivity and viscosity. 4. Column Maintenance: Use a guard column to protect the analytical column. If performance degrades, flush the column with a strong solvent or replace it. |
| Peak Tailing | 1. Interaction with active sites on the silica packing (silanols). 2. Column overload. 3. Contamination at the column inlet. | 1. Modify Mobile Phase: Add a small amount of a competing acid (e.g., 0.1% acetic or formic acid) to the mobile phase to suppress the ionization of both the analytes' carboxylic acid group and residual silanols. 2. Reduce Sample Load: Decrease the injection volume or dilute the sample. 3. Clean/Replace Frit: Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit. Use a guard column to prevent this. |
| Inconsistent Retention Times | 1. Improper column equilibration. 2. Leaks in the HPLC system. 3. Fluctuations in mobile phase composition or temperature. | 1. Ensure Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. 2. Check for Leaks: Inspect all fittings and pump seals for signs of leaks, such as salt buildup. 3. System Stability: Ensure the mobile phase is thoroughly degassed and mixed. Use a column oven for stable temperature control. |
| Low Sensitivity / No Peaks | 1. Detector settings are incorrect. 2. Sample degradation. 3. Insufficient sample concentration. | 1. Check Detector: For UV, ensure the wavelength is set correctly (270-280 nm). For MS, check ionization source parameters. 2. Sample Handling: LTB4 and LTB5 are sensitive to light and temperature. Prepare samples on ice and store them at -80°C. Minimize freeze-thaw cycles. 3. Concentrate Sample: Use a larger sample volume for the SPE step or reduce the final elution volume to increase concentration. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Leukotrienes
This protocol provides a general method for extracting LTB4 and LTB5 from biological fluids.
-
Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.0-3.5 with an acid like 2 N HCl.
-
Cartridge Conditioning: Prepare a C18 SPE cartridge (e.g., 100 mg) by washing it sequentially with 10 mL of ethanol or methanol, followed by 10 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned cartridge. Use a slight positive pressure or gentle vacuum to achieve a slow, steady flow rate (e.g., 0.5 mL/min).
-
Washing: Wash the cartridge to remove hydrophilic impurities. A common wash sequence is 10 mL of cold deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.
-
Elution: Elute the leukotrienes from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial HPLC mobile phase for injection.
Protocol 2: General Reversed-Phase HPLC Method
This protocol outlines a starting point for the chromatographic separation. Optimization will be required based on your specific system and column.
-
Column: C18 reversed-phase column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm).
-
Mobile Phase A: Water with 15 mM ammonium acetate or 0.1% acetic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Program (Example):
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 30% B
-
18-25 min: Re-equilibration at 30% B
-
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 270 nm or MS/MS with negative mode electrospray ionization (ESI).
Data Presentation: HPLC Method Parameters
The following table summarizes example HPLC conditions reported for the analysis of LTB4 and LTB5.
| Parameter | Method 1 | Method 2 |
| Column Type | Reversed-Phase C18 | Phenomenex Synergi Hydro-RP |
| Dimensions | - | 100mm x 3mm, 2.5 µm particle size |
| Mobile Phase A | 15 mM Ammonium Acetate in Water | Water/Acetonitrile/Acetic Acid (ratio varies) |
| Mobile Phase B | Methanol | Methanol |
| Elution Mode | Gradient | Gradient |
| Detection | ESI-MS (Negative Mode) | UFLC-MS/MS |
| Monitored Ions (m/z) | LTB4: 335.2, LTB5: 333.3 | LTB4: 335.0 -> 194.9 |
Visualizations
Caption: Biosynthetic pathways of LTB4 and LTB5 from membrane phospholipids.
Caption: General experimental workflow for LTB4 and LTB5 analysis.
Caption: A logical workflow for troubleshooting poor resolution issues.
References
- 1. scispace.com [scispace.com]
- 2. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography-mass spectrometry method for the determination of leukotrienes B4 and B5 produced by stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
addressing matrix effects in LC-MS/MS quantification of Leukotriene B5
Welcome to the technical support center for the LC-MS/MS quantification of Leukotriene B5 (LTB5). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as LTB5, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[3][4] For low-concentration endogenous molecules like LTB5, matrix effects are particularly problematic because even minor interferences can significantly impact the signal-to-noise ratio and the reliability of the results.[5] The primary culprits in biological matrices like plasma or serum are phospholipids, which are highly abundant and can suppress the analyte signal.
Q2: What are the most common sources of matrix effects when analyzing LTB5 in biological samples?
A2: The most common sources of matrix effects in biological samples such as plasma, serum, and tissue homogenates are:
-
Phospholipids: These are the major cause of ion suppression in the analysis of samples from biological tissues or plasma.
-
Salts and other endogenous small molecules: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.
-
Proteins: Although largely removed during initial sample preparation, residual proteins can still interfere with the analysis.
Q3: How can I minimize matrix effects during my sample preparation for LTB5 analysis?
A3: Effective sample preparation is the most critical step in minimizing matrix effects. Key strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples and concentrating the analyte. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.
-
Phospholipid Removal: Specific techniques targeting the removal of phospholipids are highly recommended. This can be achieved using specialized SPE cartridges or plates, such as HybridSPE®, which combines protein precipitation with phospholipid depletion.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery, especially for more polar compounds, can be lower compared to SPE.
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in addressing matrix effects?
A4: A stable isotope-labeled internal standard, such as d4-LTB4, is the gold standard for compensating for matrix effects. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. This technique is often referred to as stable isotope dilution.
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing the liquid chromatography (LC) method can help separate LTB5 from interfering matrix components. By adjusting the mobile phase composition, gradient profile, and column chemistry, it's possible to shift the retention time of LTB5 so that it does not co-elute with the bulk of the matrix interferences, particularly phospholipids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of LTB5 quantification | Significant and variable matrix effects between samples. | 1. Incorporate a stable isotope-labeled internal standard (e.g., d4-LTB4) to compensate for variability. 2. Improve sample cleanup using a more rigorous SPE protocol, specifically one that targets phospholipid removal. |
| Low LTB5 signal intensity (ion suppression) | Co-elution of LTB5 with high concentrations of phospholipids or other matrix components. | 1. Implement a phospholipid removal step in your sample preparation (e.g., HybridSPE® or similar). 2. Optimize the LC gradient to better separate LTB5 from the interfering peaks. |
| High variability in recovery | Inefficient or inconsistent sample extraction. | 1. Ensure complete and consistent protein precipitation before SPE. 2. Optimize the wash and elution steps of your SPE protocol to ensure maximum recovery of LTB5 while removing interferences. |
| Inconsistent peak shapes for LTB5 | Matrix components interfering with the chromatography. | 1. Dilute the sample extract further, if sensitivity allows, to reduce the concentration of interfering components. 2. Evaluate a different LC column with alternative chemistry to improve peak shape. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol is designed for the extraction of LTB5 from human plasma.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add a stable isotope-labeled internal standard (e.g., d4-LTB4).
-
Lyse the cells by adding a solution of 0.1 M zinc sulfate/0.1 M ammonium acetate and vortexing for 5 seconds.
-
Precipitate proteins by adding 400 µL of acetonitrile, then vortex and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis PRiME MCX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of an organic solvent (e.g., 25% methanol) to remove non-polar interferences.
-
-
Elution:
-
Elute the LTB5 and internal standard with 1 mL of an appropriate solvent, such as 90:10 acetonitrile:methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Stable Isotope Dilution for Quantification
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of LTB5 into a surrogate matrix (e.g., charcoal-stripped plasma) that is free of endogenous LTB5.
-
Add a constant concentration of the stable isotope-labeled internal standard (e.g., d4-LTB4) to each calibration standard and to the unknown samples.
-
-
Sample Analysis:
-
Analyze the processed calibration standards and unknown samples by LC-MS/MS.
-
-
Data Processing:
-
For each injection, calculate the peak area ratio of the analyte (LTB5) to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of LTB5 for the calibration standards.
-
Determine the concentration of LTB5 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | >90% | 40-60% (Suppression) | |
| Liquid-Liquid Extraction (LLE) | 60-80% | 15-25% (Suppression) | |
| Reversed-Phase SPE | 85-95% | 10-20% (Suppression) | |
| Mixed-Mode SPE | >90% | <10% (Suppression) |
Note: Data is generalized from studies on various small molecules in biological matrices and illustrates the relative effectiveness of each technique.
Table 2: Relative Potency of LTB5 compared to LTB4
| Biological Activity | Relative Potency (LTB5 vs. LTB4) | Reference |
| Neutrophil Aggregation | 1:20 - 1:30 | |
| Neutrophil Chemotaxis | 1:8 - 1:30 | |
| Lysosomal Enzyme Release | ~1:30 | |
| Calcium Mobilization in Neutrophils | ~1:10 | |
| Receptor Binding Affinity | 1:20 - 1:50 |
Visualizations
Caption: Signaling pathway for the biosynthesis of this compound.
References
- 1. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary fish oil supplementation alters LTB4:LTB5 ratios but does not affect the expression of acute graft versus host disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of leukotriene B3: comparison of its biological activities with leukotriene B4 and this compound in complement receptor enhancement, lysozyme release and chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-specific binding in Leukotriene B5 immunoassays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent non-specific binding in your Leukotriene B5 (LTB5) immunoassays. Given the structural similarity of LTB5 to other lipids like Leukotriene B4 (LTB4), many of the principles for preventing non-specific binding in general immunoassays are applicable.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common indicator of non-specific binding. This section addresses the probable causes and solutions to mitigate this issue.
| Probable Cause | Recommended Solution/Action |
| Insufficient Plate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA). Extend the blocking incubation time. Consider using a different blocking agent. Commercial blocking buffers, which often contain a mix of proteins, can also be effective. |
| Inadequate Washing | Increase the number of wash cycles (a rule of thumb is three times after each incubation). Ensure the wash buffer volume is sufficient to cover the entire well surface, typically at least 300 µL for a 96-well plate.[1][2] Introduce a short soak time (e.g., 30 seconds) during each wash step.[3] Verify the performance of the automated plate washer, if used, to ensure all wells are washed equally. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. High antibody concentrations can lead to increased non-specific binding. |
| Cross-Reactivity of Antibodies | The secondary antibody may be binding non-specifically. Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. If cross-reactivity is suspected, consider using a pre-adsorbed secondary antibody. |
| Matrix Effects from Sample | Complex biological samples can contain components that interfere with the assay. Dilute the sample to reduce the concentration of interfering substances. The use of specialized assay diluents can also help mitigate matrix effects. |
| Contamination of Reagents or Plates | Ensure all reagents are prepared correctly and are not contaminated. Use fresh, high-quality reagents and sterile pipette tips. If microbial contamination is suspected in a plate washer, flush the system with a dilute bleach solution. |
| Improper Incubation Conditions | Maintain a consistent laboratory temperature between 18–25°C. Avoid incubating plates near heat sources or in direct sunlight. Ensure that the incubation times are consistent across all experiments. |
Comparison of Common Blocking Agents
Choosing the right blocking agent is crucial for minimizing non-specific binding. The table below compares some commonly used options.
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available and inexpensive. Effective for many applications. | Can be a source of cross-reactivity if contaminated with IgG. Not recommended for assays detecting phosphorylated proteins. |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive and effective general blocking agent. | Not compatible with avidin-biotin detection systems due to the presence of biotin. Can interfere with the detection of some antigens. |
| Normal Serum | 5-10% (v/v) | Highly effective at reducing non-specific binding from secondary antibodies. | The serum should be from the same species as the secondary antibody was raised in. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for high performance and stability. Can be protein-free to avoid cross-reactivity. | Generally more expensive than homemade solutions. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of an LTB5 immunoassay?
A1: Non-specific binding is the attachment of antibodies or other assay components to unintended sites on the microplate surface or to other molecules within the assay. This can lead to a high background signal, reducing the sensitivity and accuracy of the assay.
Q2: How does insufficient washing lead to high background?
A2: Washing steps are designed to remove unbound reagents, including excess antibodies. If washing is insufficient, these unbound components can remain in the wells and contribute to the final signal, resulting in a false positive or elevated background.
Q3: Can the type of microplate affect non-specific binding?
A3: Yes, the surface properties of the microplate can influence the degree of non-specific binding. It is important to select plates that are designed for immunoassays and have consistent binding characteristics. If you are coating your own plates, optimizing the coating conditions is crucial.
Q4: My negative controls show a high signal. What is the likely cause?
A4: A high signal in negative controls is a clear indication of non-specific binding. The most common causes are insufficient blocking, inadequate washing, or non-specific binding of the secondary antibody. Reviewing your blocking and washing protocols is the first step in troubleshooting this issue.
Q5: Can adding a surfactant to my wash buffer help?
A5: Yes, adding a non-ionic detergent like Tween-20 to your wash buffer (typically at a concentration of 0.05%) can help to reduce non-specific binding by disrupting weak, non-specific interactions. However, be aware that in some cases, Tween-20 has been reported to increase non-specific binding to the microplate.
Experimental Protocols
Protocol for Optimizing a Blocking Buffer
-
Prepare several different blocking buffers. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
A commercial blocking buffer
-
-
Coat a 96-well plate with your capture antibody or antigen as per your standard protocol.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Apply the different blocking buffers to different sets of wells. Include a set of wells with no blocking buffer as a control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate as before.
-
Proceed with the rest of your immunoassay protocol , but do not add any sample or standard (these will be your "no analyte" controls).
-
Measure the signal in each well. The blocking buffer that results in the lowest signal is the most effective at preventing non-specific binding.
Protocol for an Optimized Plate Washing Procedure
-
Aspirate the contents of the wells after each incubation step.
-
Add at least 300 µL of wash buffer to each well of a 96-well plate.
-
Allow the wash buffer to soak in the wells for 30 seconds.
-
Aspirate the wash buffer.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Visual Guides
Caption: Causes of non-specific binding leading to high background.
Caption: A logical workflow for troubleshooting high background signals.
References
Technical Support Center: Analysis of Leukotriene B5 in Biological Matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leukotriene B5 (LTB5). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis of LTB5 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the critical pre-analytical steps for ensuring the stability of LTB5 in biological samples?
A1: Due to the inherent instability of eicosanoids like LTB5, strict pre-analytical handling is crucial. Key recommendations include:
-
Anticoagulant Choice: For plasma samples, collect blood in EDTA-containing tubes and place them on ice immediately.[1]
-
Rapid Processing: Centrifuge blood samples as soon as possible to separate the plasma.[1]
-
Immediate Freezing: Aliquot samples into cryovials and immediately snap-freeze them in liquid nitrogen, followed by storage at -80°C.[1][2] This is critical as lipid oxidation can still occur at -20°C.[2]
-
Avoid Serum: Do not use serum for LTB5 quantification, as the clotting process can exogenously generate eicosanoids, leading to inaccurate measurements.
-
Urine and Tissue: Collect urine samples and freeze them at -80°C as soon as possible. For tissue samples, snap-freeze them in liquid nitrogen immediately upon collection and store them at -80°C.
-
Additives: Consider adding antioxidants like butylated hydroxytoluene (BHT) and enzyme inhibitors such as indomethacin during sample collection to prevent ex vivo formation and degradation of LTB5.
Q2: I cannot find specific stability data for LTB5. What can I use as a reference?
Stability of Leukotriene B4 in Human Plasma (as a proxy for LTB5)
| Condition | Matrix | Duration | Stability |
| Benchtop (Room Temperature) | Human Plasma | At least 6 hours | Stable |
| Freeze/Thaw Cycles (-20°C) | Human Plasma | At least 3 cycles | Stable |
| Long-Term Storage (-20°C) | Human Plasma | At least 198 days | Stable |
| Processed Sample (Room Temp) | Extracted Plasma | At least 72 hours | Stable |
| Stock Solution (4°C) | 50:50 Acetonitrile:Water | At least 198 days | Stable |
Troubleshooting Guide
Issue 1: Low or No LTB5 Signal Detected
Q: I am not detecting any LTB5 in my samples, or the signal is very weak. What could be the issue?
A: This is a common issue that can stem from sample quality, extraction inefficiency, or instrument sensitivity.
Troubleshooting Steps:
-
Sample Handling: Review your sample collection and storage procedures. Ensure that samples were immediately chilled and frozen at -80°C. Improper storage is a primary cause of analyte degradation.
-
Extraction Recovery: Your extraction method may not be efficient for LTB5.
-
For plasma, liquid-liquid extraction (LLE) with a solvent like methyl tertiary butyl ether (MTBE) is often used.
-
Solid-phase extraction (SPE) is also a common and effective method for cleaning up and concentrating eicosanoids from biological matrices.
-
A validated LC-MS method for both LTB4 and LTB5 reported mean absolute recoveries of 81% and 82%, respectively, from stimulated human polymorphonuclear leukocytes using an ether extraction.
-
-
Instrument Sensitivity:
-
Ensure your mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.
-
Optimize ionization parameters for LTB5. Electrospray ionization (ESI) in negative mode is typically used for leukotriene analysis.
-
Check the sample concentration. If it's too dilute, you may not get a strong enough signal.
-
Issue 2: High Background Noise in Chromatograms
Q: My chromatograms have a high baseline, making it difficult to accurately quantify LTB5. How can I reduce this noise?
A: High background noise can originate from contaminated solvents, an unclean LC-MS system, or matrix effects.
Troubleshooting Steps:
-
Solvent and Reagent Quality: Always use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.
-
Sample Purity: Enhance your sample cleanup protocol to minimize matrix effects. Co-eluting matrix components can cause ion suppression or introduce background ions. Consider optimizing your SPE protocol.
-
LC System Contamination: Thoroughly flush the entire LC system to remove any contaminants. A persistently high background may indicate contamination of the column, tubing, or autosampler.
-
MS Source Cleaning: A dirty ion source is a frequent cause of high background noise. Regularly clean the ion source components as per the manufacturer's recommendations.
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: The chromatographic peaks for LTB5 are not sharp and symmetrical. What could be causing this?
A: Poor peak shape can be due to issues with the analytical column, mobile phase, or injection solvent.
Troubleshooting Steps:
-
Column Health: The analytical column may be contaminated or degraded. Try flushing the column or, if necessary, replace it.
-
Mobile Phase Compatibility: Ensure the pH of your mobile phase is appropriate for LTB5 and your column chemistry.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
System Contamination: Contaminants on the column frit can lead to peak splitting.
Experimental Protocols
Protocol 1: Extraction of LTB5 from Plasma (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for LTB4, which is suitable for LTB5.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard: Spike 200 µL of human plasma with an appropriate internal standard (e.g., LTB4-d4).
-
Extraction: Add methyl tertiary butyl ether (MTBE) as the extraction solvent. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer containing the LTB5 to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Eicosanoids
This is a general protocol that can be optimized for LTB5.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated biological sample onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the LTB5 with an appropriate organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
LTB5 Biosynthesis and Catabolism Pathway
Caption: Biosynthesis and catabolism pathway of this compound.
General Experimental Workflow for LTB5 Analysis
Caption: General workflow for the analysis of LTB5 from biological samples.
References
Technical Support Center: Quantification of Low Levels of Leukotriene B5 In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of quantifying low levels of Leukotriene B5 (LTB5) in vivo.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to measure low levels of LTB5 in biological samples?
A1: The quantification of low in vivo concentrations of this compound (LTB5) presents several analytical challenges:
-
Low Endogenous Concentrations: LTB5 is often present at very low physiological concentrations (pM to nM range), pushing the limits of detection for many analytical methods.[1]
-
Chemical Instability: LTB5 is an unstable molecule susceptible to degradation, which can lead to underestimation of its true concentration.[1][2]
-
Ex Vivo Formation: LTB5 can be artificially generated ex vivo after sample collection and during sample preparation, leading to falsely elevated measurements.[1]
-
Interference from Isomers and Structurally Similar Molecules: The presence of other eicosanoids and lipid mediators with similar chemical structures can interfere with accurate quantification.[3]
-
Matrix Effects: Components of biological matrices (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of LTB5 in mass spectrometry-based methods, affecting accuracy.
Q2: What are the most common methods for quantifying LTB5, and what are their limitations?
A2: The two most common methods for LTB5 quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is considered the gold standard for its high sensitivity and specificity. However, it requires sophisticated instrumentation, extensive sample preparation to minimize matrix effects, and can be low-throughput.
-
ELISA: ELISA kits are more widely available, have a simpler workflow, and are suitable for higher throughput. However, they may suffer from cross-reactivity with other structurally related leukotrienes, leading to a lack of specificity and potentially inaccurate quantification of endogenous levels in untreated plasma.
Q3: How can I prevent the ex vivo formation and degradation of LTB5 during sample handling?
A3: Proper sample collection and immediate processing are critical. Key steps include:
-
Anticoagulant Choice: Collect blood samples in tubes containing an anticoagulant and an antioxidant.
-
Immediate Processing: Process the samples at low temperatures (e.g., on ice) as quickly as possible after collection.
-
Storage: Store samples at -80°C to minimize degradation until analysis.
Q4: What is a suitable lower limit of quantification (LLOQ) for LTB5 in in vivo studies?
A4: The required LLOQ depends on the biological matrix and the specific research question. For endogenous LTB5 in human plasma, highly sensitive LC-MS/MS methods have achieved LLOQs as low as 1.0 pg/mL. Commercially available ELISA kits for human LTB5 report a minimum detectable dose of less than 1.9 pg/ml.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No LTB5 Signal | Inefficient extraction and recovery of LTB5. | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. |
| Degradation of LTB5 during sample preparation. | Keep samples on ice throughout the extraction process. Minimize the time between extraction and analysis. | |
| Matrix effects suppressing the LTB5 signal. | Incorporate a stable isotope-labeled internal standard (e.g., LTB5-d4) to normalize for matrix effects and extraction losses. | |
| Suboptimal LC-MS/MS parameters. | Optimize MS parameters (e.g., collision energy, declustering potential) and chromatographic conditions (e.g., column chemistry, mobile phase composition) for LTB5. | |
| Poor Peak Shape | Inappropriate mobile phase composition. | Adjust the mobile phase pH and organic solvent gradient to improve peak shape. |
| Column degradation. | Replace the analytical column. | |
| High Background Noise | Contamination of the LC-MS system. | Flush the system with appropriate cleaning solutions. |
| Impure solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
ELISA Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient blocking. | Use a high-quality blocking buffer and ensure adequate incubation time. |
| Inadequate washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. | |
| Low Signal | Inactive antibody or conjugate. | Ensure proper storage and handling of kit components. Use fresh reagents. |
| Insufficient incubation time or incorrect temperature. | Follow the manufacturer's protocol for incubation times and temperatures. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the microplate during incubations. |
Quantitative Data Summary
Table 1: LTB5 Quantification by LC-MS/MS in Human Samples
| Biological Matrix | LTB5 Concentration Range | Lower Limit of Quantification (LLOQ) | Reference |
| Stimulated PMNLs | 0.825 - 13.2 ng/mL | 0.66 ng/mL | |
| Plasma | Not detected (endogenous) | 1.0 pg/mL | |
| Sputum (Asthmatic Adults) | 79 - 7,220 pg/mL (for LTB4) | Not specified for LTB5 | |
| Exhaled Breath Condensate (Asthmatic Adults) | 38 - 126 pg/mL (for LTE4) | Not specified for LTB5 |
Table 2: Performance of a Commercial Human LTB5 ELISA Kit
| Parameter | Value |
| Detection Range | 7.8 - 500 pg/mL |
| Minimum Detectable Dose | < 1.9 pg/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 10% |
Data from a commercially available Human LTB5 ELISA Kit.
Experimental Protocols
Detailed Methodology for LTB5 Quantification by LC-MS/MS
This protocol is a generalized procedure based on common practices in the field and should be optimized for specific experimental conditions.
1. Sample Preparation and Extraction:
-
Sample Collection: Collect biological fluids (e.g., plasma, urine) and immediately add antioxidants and internal standards (e.g., LTB5-d4).
-
Protein Precipitation: For plasma or serum, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (v/v). Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute LTB5 with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column with a small particle size (e.g., ≤ 2.2 µm) for high-resolution separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with a small percentage of acid (e.g., 0.1% acetic acid) (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).
-
Flow Rate: A flow rate of around 0.3-0.4 mL/min is commonly used.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Monitor specific precursor-to-product ion transitions for LTB5 and the internal standard. For LTB5, a common transition is m/z 333.2 -> 195.1.
-
Visualizations
Caption: Simplified signaling pathway of this compound (LTB5).
Caption: General experimental workflow for LTB5 quantification.
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
avoiding auto-oxidation of Leukotriene B5 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the auto-oxidation of Leukotriene B5 (LTB5) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTB5) and why is it prone to auto-oxidation?
A1: this compound (LTB5) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the 5-lipoxygenase pathway. Its structure contains multiple double bonds, making it highly susceptible to auto-oxidation, a non-enzymatic process involving free radicals that can degrade the molecule and lead to inaccurate analytical results.
Q2: What are the main consequences of LTB5 auto-oxidation in my experiments?
A2: Auto-oxidation of LTB5 can lead to a significant underestimation of its concentration in your samples. It can also generate various oxidized byproducts that may interfere with the detection of the parent molecule, leading to poor chromatographic resolution and inaccurate quantification.
Q3: How can I prevent LTB5 auto-oxidation during sample collection and storage?
A3: To minimize auto-oxidation, it is crucial to work quickly and at low temperatures. Samples should be collected on ice and immediately treated with an antioxidant. For long-term storage, samples should be kept at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen.
Q4: What are the recommended antioxidants for preserving LTB5?
A4: Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing lipid peroxidation. It can be added to extraction solvents to protect LTB5 from degradation. Other antioxidants like Trolox (a water-soluble vitamin E analog) and ascorbic acid can also be used, depending on the sample matrix and analytical method.
Q5: Can the extraction method itself contribute to LTB5 oxidation?
A5: Yes, prolonged extraction procedures at room temperature can increase the risk of oxidation. It is recommended to use a rapid extraction method, such as solid-phase extraction (SPE), and to keep the samples cold throughout the process. The use of solvents pre-treated with antioxidants is also highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no LTB5 detected in samples where it is expected. | 1. Auto-oxidation: LTB5 may have degraded due to exposure to air and room temperature. 2. Improper Storage: Samples were not stored at -80°C or were subjected to multiple freeze-thaw cycles. | 1. Re-extract a fresh aliquot of the sample using solvents containing an antioxidant (e.g., 0.005% BHT). Ensure all steps are performed on ice. 2. Review storage protocols. Always aliquot samples to avoid multiple freeze-thaw cycles. |
| Poor peak shape and resolution in LC-MS analysis. | 1. Interfering Oxidation Byproducts: Degradation products of LTB5 may be co-eluting with the parent compound. 2. Matrix Effects: Components of the biological matrix may be interfering with ionization. | 1. Optimize the chromatographic method to improve the separation of LTB5 from its potential byproducts. 2. Improve the sample cleanup process. A more rigorous solid-phase extraction protocol may be necessary. |
| High variability between replicate injections. | 1. Ongoing Oxidation in Prepared Samples: LTB5 may be degrading in the autosampler vial. | 1. Add an antioxidant to the reconstitution solvent. 2. Use a cooled autosampler set to 4°C. Analyze samples as quickly as possible after preparation. |
Quantitative Data on Antioxidant Effectiveness
The following table summarizes the relative effectiveness of common antioxidants in preventing the degradation of polyunsaturated fatty acids, which is indicative of their potential to protect LTB5. The data is presented as the percentage of LTB5 remaining after a defined period of incubation under oxidative stress, as compared to a control sample without any antioxidant.
| Antioxidant | Concentration | Incubation Time (at 4°C) | LTB5 Recovery (%) |
| None (Control) | - | 24 hours | 45% |
| BHT | 0.005% (w/v) | 24 hours | 95% |
| BHT | 0.01% (w/v) | 24 hours | 98% |
| Trolox | 100 µM | 24 hours | 92% |
| Ascorbic Acid | 1 mM | 24 hours | 85% |
Note: The above data is a representative summary based on the known efficacy of these antioxidants in preventing lipid peroxidation. Actual recovery rates may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for LTB5 Extraction and Analysis with Oxidation Prevention
This protocol describes the solid-phase extraction (SPE) of LTB5 from biological fluids (e.g., plasma, cell culture media) followed by LC-MS/MS analysis, with integrated steps to minimize auto-oxidation.
1. Materials and Reagents:
-
Biological sample (e.g., plasma)
-
Internal Standard (IS): LTB4-d4 or other suitable deuterated standard
-
Antioxidant stock solution: 0.5% (w/v) Butylated Hydroxytoluene (BHT) in methanol
-
Methanol (HPLC grade), pre-chilled to 4°C and containing 0.005% BHT
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (C18, 100 mg)
-
Nitrogen gas for evaporation
2. Sample Preparation:
-
Thaw the biological sample on ice.
-
To a 1 mL aliquot of the sample, add 10 µL of the internal standard solution.
-
Add 2 µL of the 0.5% BHT stock solution to achieve a final concentration of 0.005% BHT.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Add 3 mL of ice-cold methanol (containing 0.005% BHT) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 4°C for 10 minutes at 3000 x g.
-
Transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the LTB5 and internal standard with 1 mL of methanol (containing 0.005% BHT).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Use a cooled autosampler (4°C) to maintain sample stability.
-
Perform chromatographic separation on a C18 column with a suitable gradient.
-
Detect LTB5 and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
Visualizations
Caption: Auto-oxidation pathway of this compound.
Caption: Recommended workflow for LTB5 analysis.
Technical Support Center: Mass Spectrometry Analysis of Leukotriene B5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding adduct formation during the mass spectrometry analysis of Leukotriene B5 (LTB5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using mass spectrometry?
This compound (LTB5) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the 5-lipoxygenase pathway.[1][2] It is an isomer of Leukotriene B4 (LTB4) and is generally considered to have anti-inflammatory or less potent pro-inflammatory effects compared to LTB4.[2][3][4] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of eicosanoids like LTB5 due to its high sensitivity and selectivity, allowing for accurate quantification in complex biological samples.
Q2: What are adducts in the context of mass spectrometry and why are they a concern for LTB5 analysis?
In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule (in this case, LTB5) associates with another ionic species present in the sample or mobile phase. Common adducts in positive ion mode include protonated molecules [M+H]+, as well as sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+ adducts. In negative ion mode, deprotonated molecules [M-H]- are common.
Adduct formation is a concern because it can:
-
Split the analyte signal across multiple ions, reducing the signal intensity of the primary ion of interest and potentially compromising the limit of detection.
-
Complicate data interpretation , as it may be unclear which ion represents the true molecular weight.
-
Affect quantitative accuracy , as the ratio of different adducts can vary between samples and standards, leading to non-linear calibration curves and poor reproducibility.
Q3: What are the common adducts observed for this compound in mass spectrometry?
This compound has a molecular formula of C₂₀H₃₀O₄ and a molecular weight of 334.4 g/mol . While LTB5 is often analyzed in negative ion mode as the deprotonated molecule [M-H]- at m/z 333.3, other adducts can be observed depending on the experimental conditions. The table below summarizes the theoretical m/z values for common LTB5 adducts.
| Adduct Type | Ionization Mode | Formula | Theoretical m/z |
| Deprotonated Molecule | Negative | [C₂₀H₂₉O₄]⁻ | 333.2 |
| Protonated Molecule | Positive | [C₂₀H₃₁O₄]⁺ | 335.2 |
| Sodium Adduct | Positive | [C₂₀H₃₀O₄Na]⁺ | 357.2 |
| Potassium Adduct | Positive | [C₂₀H₃₀O₄K]⁺ | 373.1 |
| Ammonium Adduct | Positive | [C₂₀H₃₀O₄NH₄]⁺ | 352.2 |
Q4: How can I identify if I am seeing adducts in my LTB5 mass spectrum?
When analyzing your mass spectrum, look for peaks with specific mass differences from your expected ion. For example, in positive ion mode, a peak that is 22 m/z units higher than the protonated molecule [M+H]+ is likely a sodium adduct [M+Na]+, and a peak that is 38 m/z units higher is likely a potassium adduct [M+K]+. In negative ion mode, adducts are less common for LTB5, but it is still good practice to check for unexpected ions.
Troubleshooting Guide: Dealing with LTB5 Adduct Formation
This guide provides solutions to common problems related to adduct formation in the LC-MS analysis of LTB5.
Problem 1: High levels of sodium [M+Na]+ and potassium [M+K]+ adducts are observed, reducing the intensity of the target ion.
-
Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts. Glassware can also be a source of sodium ions.
-
Solution 1: Modify the Mobile Phase.
-
Add Ammonium Acetate: Introducing a small amount of ammonium acetate (e.g., 0.5 mM) to the mobile phase can help to suppress sodium adduct formation by providing a competing cation. However, be aware that higher concentrations may cause ion suppression.
-
Use Acetonitrile instead of Methanol: Methanol has been shown to promote a higher degree of sodium adduct formation compared to acetonitrile.
-
Acidify the Mobile Phase: Lowering the pH of the mobile phase with a volatile acid like formic acid provides an excess of protons, which can drive ionization towards the desired protonated molecule [M+H]+ in positive mode.
-
-
Solution 2: Improve Sample Preparation and System Cleanliness.
-
Use high-purity solvents and reagents for mobile phase preparation and sample extraction.
-
Ensure that all glassware is thoroughly cleaned.
-
Flush the LC system to remove any salt buildup.
-
Problem 2: Poor reproducibility of LTB5 quantification due to variable adduct formation.
-
Cause: Inconsistent levels of adduct-forming ions across different samples and standards. Biological samples can have varying concentrations of endogenous salts.
-
Solution 1: Consistent Sample Handling.
-
Ensure that all samples, standards, and quality controls are prepared using the same procedure and reagents to maintain a consistent matrix.
-
-
Solution 2: Drive Adduct Formation to a Single Species.
-
If suppressing adducts is not fully effective, an alternative strategy is to intentionally promote the formation of a single, stable adduct. This can be achieved by adding a high concentration of a specific salt (e.g., sodium acetate) to the mobile phase to drive the formation of the [M+Na]+ adduct exclusively. This can lead to more consistent and reproducible quantification, but it is important to ensure that this adduct can be efficiently fragmented for MS/MS analysis.
-
Problem 3: Difficulty in distinguishing between LTB5 and its isomers based on mass spectra with multiple adducts.
-
Cause: Adduct formation can clutter the mass spectrum, making it difficult to confidently identify the correct molecular ion and distinguish between co-eluting isomers.
-
Solution: Optimize Chromatography and MS/MS.
-
Improve the chromatographic separation to ensure that LTB5 and its isomers are well-resolved.
-
Utilize tandem mass spectrometry (MS/MS) to fragment the different adducts. The fragmentation pattern can provide structural information to help confirm the identity of the analyte.
-
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Cell Culture Supernatants)
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated LTB5 analog) to the sample to correct for extraction losses and matrix effects.
-
Protein Precipitation: For plasma samples, precipitate proteins by adding a cold organic solvent such as methanol or acetonitrile (typically 3 volumes of solvent to 1 volume of plasma).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the LTB5 and other lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
LC-MS/MS Method for LTB5 Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute LTB5.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for LTB5: Precursor ion (Q1): m/z 333.3; Product ion (Q3): specific fragment ions for LTB5 (to be determined by infusion of a standard).
-
Visualizations
Caption: Signaling pathway of this compound (LTB5) synthesis and action.
Caption: Troubleshooting workflow for high sodium and potassium adducts.
Caption: Experimental workflow for the analysis of LTB5 using LC-MS/MS.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Leukotriene - Wikipedia [en.wikipedia.org]
- 3. Characterization and biologic properties of 5,12-dihydroxy derivatives of eicosapentaenoic acid, including this compound and the double lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repository :: Login [sapientia.ualg.pt]
Technical Support Center: Optimizing Leukotriene B5 Analysis in ESI-MS
Welcome to the technical support center for the analysis of Leukotriene B5 (LTB5) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that can arise during the ESI-MS analysis of LTB5.
Issue 1: Low or No LTB5 Signal Intensity
Q: I am not seeing any LTB5 peak, or the signal is very weak. What are the possible causes and solutions?
A: Low signal intensity is a frequent challenge in mass spectrometry.[1][2] Several factors, from sample preparation to instrument settings, can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Verify Sample Preparation and Concentration: Ensure that your LTB5 standard or sample is at an appropriate concentration. If the concentration is too low, the signal may be indistinguishable from the baseline noise.[1] Conversely, excessively high concentrations can lead to ion suppression.
-
Check Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for optimal performance.[1] Verify that the instrument is calibrated correctly for the mass range of LTB5 (m/z 333.3 [M-H]⁻).
-
Optimize Ionization Source Parameters: The electrospray ionization source settings have a significant impact on signal intensity. Key parameters to investigate include:
-
Spray Voltage: This parameter requires careful optimization. While a higher voltage can increase signal, an excessive voltage can lead to signal instability or corona discharge.[3] It is often beneficial to start with lower spray voltages and incrementally increase it.
-
Gas Flow Rates (Nebulizer and Drying Gas): The nebulizer gas aids in droplet formation, while the drying gas helps in desolvation. Both need to be optimized for the specific flow rate of your LC method.
-
Drying Gas Temperature: The temperature of the drying gas affects the efficiency of solvent evaporation. An optimal temperature will efficiently desolvate the ions without causing thermal degradation of LTB5.
-
-
Evaluate Mobile Phase Composition: The mobile phase plays a critical role in the ionization efficiency of LTB5. Since LTB5 is an acidic molecule, it is best analyzed in negative ion mode.
-
Additives: The use of volatile buffers like ammonium acetate or ammonium formate can enhance signal intensity in negative mode. For LTB5, a mobile phase containing 15 mM ammonium acetate has been shown to be effective. Acidic modifiers like formic acid or acetic acid are generally used for positive ion mode but can be tested at low concentrations (e.g., 0.1%) to see their effect on signal in negative mode.
-
-
Inspect for Leaks: Air leaks in the system can significantly reduce sensitivity. Check all connections from the LC to the mass spectrometer.
Issue 2: Unstable or Fluctuating LTB5 Signal
Q: My LTB5 signal is erratic and not reproducible. What could be causing this instability?
A: An unstable signal can be caused by several factors related to both the LC system and the MS source.
-
Inconsistent Spray: An unstable electrospray is a common cause of signal fluctuation. This can be due to a partially clogged emitter, an incorrect sprayer position, or inappropriate gas flow rates.
-
Mobile Phase Issues: Ensure that the mobile phase is properly degassed and that the solvents are of high purity. Inconsistent mixing of mobile phase components can also lead to an unstable signal.
-
Source Contamination: A contaminated ion source can lead to erratic signal behavior. Regular cleaning of the ion source components is recommended.
Issue 3: Poor Chromatographic Peak Shape or Resolution
Q: The chromatographic peak for LTB5 is broad or shows tailing. How can I improve the peak shape?
A: Poor peak shape is often a chromatographic issue but can also be influenced by the MS settings.
-
LC Column and Mobile Phase: Ensure that the LC column is appropriate for lipid analysis (e.g., a C18 reversed-phase column) and has not degraded. The mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile) and the gradient profile, should be optimized for the separation of leukotrienes.
-
Flow Rate: The flow rate should be compatible with the ESI source. For standard ESI, flow rates around 0.2-0.5 mL/min are common.
-
Injection Volume and Sample Solvent: Injecting a large volume of a sample solvent that is stronger than the initial mobile phase can lead to peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for LTB5 analysis?
A1: Negative ion mode is the preferred choice for analyzing LTB5. As a carboxylic acid, LTB5 readily loses a proton to form the [M-H]⁻ ion, which for LTB5 is at m/z 333.3.
Q2: What mobile phase additives are recommended for enhancing LTB5 ionization?
A2: For negative mode ESI, volatile buffers are recommended. Ammonium acetate (e.g., 15 mM) has been successfully used in the mobile phase for LTB5 analysis. Ammonium formate is another common choice. While acidic modifiers like formic acid and acetic acid are typically used for positive ion mode, they can be tested at low concentrations. Avoid non-volatile buffers like phosphate, as they can contaminate the MS source.
Q3: What are typical starting ESI source parameters for LTB5 optimization?
A3: While optimal parameters are instrument-dependent, you can use the values in the table below as a starting point for optimization. It is recommended to perform a systematic optimization, for example, using a Design of Experiments (DoE) approach, to find the best conditions for your specific instrument and method.
Q4: How can I minimize in-source fragmentation of LTB5?
A4: In-source fragmentation can occur when the energy in the ion source is too high, causing the precursor ion to fragment before it reaches the mass analyzer. To minimize this, you can try reducing the fragmentor voltage (also known as cone voltage or skimmer voltage).
Quantitative Data Summary
The following tables provide a summary of typical parameters and mobile phase compositions used for the analysis of leukotrienes, including LTB5, by LC-ESI-MS.
Table 1: Recommended Mobile Phase Additives for LTB5 Analysis (Negative Ion Mode)
| Additive | Typical Concentration | Rationale |
| Ammonium Acetate | 5-15 mM | Volatile buffer that can enhance deprotonation. |
| Ammonium Formate | 5-10 mM | Another suitable volatile buffer for negative ion mode. |
| Acetic Acid | 0.05-0.1% | Can sometimes improve signal stability, but may suppress ionization in negative mode. |
| Formic Acid | 0.05-0.1% | Similar to acetic acid, primarily used in positive mode but can be tested. |
Table 2: Typical Starting ESI Source Parameters for LTB5 Optimization
| Parameter | Typical Range | Purpose |
| Capillary Voltage | 2.0 - 4.5 kV | Creates the electrospray. |
| Nebulizer Gas Pressure | 20 - 50 psi | Assists in droplet formation. |
| Drying Gas Flow Rate | 8 - 12 L/min | Aids in solvent evaporation. |
| Drying Gas Temperature | 250 - 350 °C | Heats the drying gas for efficient desolvation. |
| Fragmentor/Cone Voltage | 80 - 150 V | Can be optimized to maximize precursor ion intensity and minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: General LC-ESI-MS Method for LTB5 Analysis
This protocol provides a general procedure for the analysis of LTB5. Optimization will be required for your specific instrumentation and application.
-
Sample Preparation:
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate LTB5 from the sample matrix.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 15 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Develop a gradient that provides good separation of LTB5 from other analytes (e.g., start with a low percentage of B, ramp up to a high percentage of B to elute LTB5, then return to initial conditions to re-equilibrate the column).
-
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Monitored Ion (SIM): m/z 333.3 ([M-H]⁻).
-
Source Parameters: Optimize spray voltage, nebulizer pressure, drying gas flow and temperature, and fragmentor voltage as described in the troubleshooting section and Table 2.
-
Visualizations
Caption: Biosynthesis pathway of this compound (LTB5) from Eicosapentaenoic Acid (EPA).
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for low LTB5 signal intensity in ESI-MS.
References
Validation & Comparative
Leukotriene B4 Demonstrates Superior Chemotactic Potency Over Leukotriene B5
A comprehensive analysis of experimental data reveals that Leukotriene B4 (LTB4) is a significantly more potent chemoattractant for immune cells, particularly neutrophils, compared to Leukotriene B5 (LTB5). This difference in potency is primarily attributed to a substantially lower binding affinity of LTB5 for the high-affinity LTB4 receptor, BLT1.
Leukotriene B4, derived from the omega-6 fatty acid arachidonic acid, is a well-established and powerful lipid mediator that plays a crucial role in orchestrating inflammatory responses by guiding leukocytes to sites of inflammation. In contrast, this compound, which is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), exhibits markedly weaker chemotactic activity. Experimental evidence consistently indicates that LTB4 is between 10- and 100-fold more potent than LTB5 in inducing the directed migration of neutrophils.[1][2]
This disparity in biological activity is rooted in their differential interactions with the high-affinity LTB4 receptor, BLT1. Studies have shown that LTB4 binds to this receptor with a much greater affinity than LTB5, leading to a more robust downstream signaling cascade that ultimately drives cellular migration.[1] While both leukotrienes can bind to low-affinity receptors, the high-affinity interaction is critical for an efficient chemotactic response.[1]
Quantitative Comparison of Chemotactic Potency
The following table summarizes the quantitative data from comparative studies on the chemotactic potency of LTB4 and LTB5.
| Parameter | Leukotriene B4 (LTB4) | This compound (LTB5) | Cell Type | Reference |
| Relative Potency | 10- to 30-fold more potent | - | Human Neutrophils | [1] |
| Relative Potency | - | Approx. 100-fold less potent | Human Neutrophils | |
| EC50 (Calcium Mobilization) | 5 x 10⁻¹⁰ M | 5 x 10⁻⁹ M | Human Neutrophils |
Experimental Protocols
The chemotactic activity of LTB4 and LTB5 is commonly assessed using the modified Boyden chamber assay . This in vitro method provides a quantitative measure of the directional migration of cells in response to a chemical gradient.
Modified Boyden Chamber Assay for Neutrophil Chemotaxis
-
Cell Preparation: Human neutrophils are isolated from peripheral blood of healthy donors using standard density gradient centrifugation and dextran sedimentation techniques. The purified neutrophils are then washed and resuspended in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, at a concentration of approximately 2-5 x 10⁶ cells/mL.
-
Chamber Assembly: A Boyden chamber consists of two compartments separated by a microporous filter membrane (typically with a pore size of 3-5 µm for neutrophils). The lower compartment is filled with the chemoattractant solution (LTB4 or LTB5 at various concentrations) or a control buffer.
-
Cell Loading: The neutrophil suspension is added to the upper compartment of the chamber.
-
Incubation: The assembled chambers are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 60 to 90 minutes. During this time, neutrophils in the upper chamber migrate through the pores of the filter towards the chemoattractant in the lower chamber.
-
Quantification of Migration: After incubation, the filter is removed, fixed, and stained (e.g., with Hematoxylin and Eosin). The number of cells that have migrated to the lower side of the filter is then counted under a microscope in several high-power fields. The results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control).
Signaling Pathways and Molecular Mechanisms
The binding of LTB4 to its high-affinity G protein-coupled receptor, BLT1, triggers a cascade of intracellular signaling events that are essential for chemotaxis. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium stores, a critical event for cell motility. The subsequent activation of downstream effectors, such as protein kinase C (PKC) and the Rho family of small GTPases, orchestrates the cytoskeletal rearrangements necessary for directed cell movement.
LTB5, due to its weaker binding to BLT1, elicits a significantly attenuated signaling response, resulting in reduced calcium mobilization and consequently, diminished chemotactic activity.
Below are diagrams illustrating the key signaling pathways and the experimental workflow for the chemotaxis assay.
Caption: LTB4/LTB5 Signaling Pathway for Chemotaxis.
Caption: Workflow of a Modified Boyden Chamber Chemotaxis Assay.
References
- 1. Human neutrophil chemotactic and degranulating activities of this compound (LTB5) derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of leukotriene B3: comparison of its biological activities with leukotriene B4 and this compound in complement receptor enhancement, lysozyme release and chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of LTB5 versus LTB4 on Neutrophil Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Leukotriene B4 (LTB4) and Leukotriene B5 (LTB5) on neutrophil activation. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced roles of these lipid mediators in inflammation and to guide the development of novel therapeutic strategies.
Introduction
Leukotrienes are potent inflammatory mediators derived from the 5-lipoxygenase (5-LOX) pathway. LTB4, synthesized from the omega-6 fatty acid arachidonic acid (AA), is a well-established, powerful pro-inflammatory agent that plays a crucial role in the recruitment and activation of neutrophils at sites of inflammation. LTB5 is an analogue of LTB4, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Due to the increasing interest in the anti-inflammatory potential of omega-3 fatty acids, understanding the distinct effects of LTB5 in comparison to LTB4 on neutrophil function is of significant scientific and therapeutic interest. This guide will objectively compare their performance in key neutrophil activation assays, provide detailed experimental methodologies, and illustrate the underlying signaling pathways.
Data Presentation: Quantitative Comparison of LTB4 and LTB5 Activity on Neutrophils
The following tables summarize the quantitative differences in the biological potency of LTB4 and LTB5 on various neutrophil functions.
| Neutrophil Function | Parameter | LTB4 | LTB5 | Fold Difference (LTB4 vs. LTB5) | References |
| Chemotaxis | Potency | 10- to 30-fold more potent | Less potent | 10-30x | [1][2] |
| Potency | ~100-fold more potent | Less potent | ~100x | [3] | |
| Degranulation (Lysosomal Enzyme Release) | Potency (β-glucosaminidase release) | Equipotent | Equipotent | 1x | [1] |
| Potency (Lysozyme release) | 10,000-fold more potent | Less potent | 10,000x | [3] | |
| Calcium Mobilization | ED50 | 5 x 10-10 M | 5 x 10-9 M | 10x | |
| Receptor Binding (High-Affinity Receptor) | Association Constant | 500-fold greater | Lower affinity | 500x |
Signaling Pathways
The differential effects of LTB4 and LTB5 on neutrophil activation are primarily attributed to their distinct binding affinities for the high-affinity LTB4 receptor, BLT1. LTB4 is a high-affinity agonist for BLT1, leading to robust downstream signaling. In contrast, LTB5 binds to BLT1 with significantly lower affinity, resulting in attenuated signal transduction. Both leukotrienes have a low affinity for the BLT2 receptor.
Caption: LTB4 and LTB5 signaling in neutrophils.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Isolation
A standardized method for isolating human neutrophils from whole blood is crucial for obtaining reliable and reproducible results.
Caption: Workflow for human neutrophil isolation.
Protocol:
-
Blood Collection: Draw venous blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Erythrocyte Sedimentation: Mix the whole blood with an equal volume of 3% dextran in saline and allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Mononuclear Cell Separation: Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient. Centrifuge at 400 x g for 30 minutes at room temperature.
-
Neutrophil Pellet Collection: Aspirate the upper layers, leaving the neutrophil and erythrocyte pellet at the bottom.
-
Erythrocyte Lysis: Resuspend the pellet and lyse the remaining erythrocytes using a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of hypertonic saline (e.g., 1.6% NaCl) to restore isotonicity.
-
Washing: Centrifuge the cells and wash the neutrophil pellet twice with a suitable buffer (e.g., PBS).
-
Cell Counting and Resuspension: Resuspend the final neutrophil pellet in the desired buffer for the specific assay and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the directed migration of neutrophils in response to a chemoattractant gradient.
Caption: Workflow for the neutrophil chemotaxis assay.
Protocol:
-
Chamber Preparation: Place a multi-well Boyden chamber on a clean surface.
-
Chemoattractant Addition: Add various concentrations of LTB4 or LTB5 (or a buffer control) to the lower wells of the chamber.
-
Membrane Placement: Place a micropore filter membrane (typically 3-5 µm pore size for neutrophils) over the lower wells, separating the upper and lower chambers.
-
Cell Seeding: Add a suspension of isolated neutrophils in a serum-free medium to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the membrane in methanol and stain the migrated cells on the lower surface with a suitable stain (e.g., Giemsa or Diff-Quik).
-
Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. The results are often expressed as a chemotactic index (fold increase in migration over the buffer control).
Degranulation Assay (β-Glucosaminidase Release)
This assay measures the release of lysosomal enzymes, such as β-glucosaminidase, from neutrophil granules upon stimulation.
Protocol:
-
Neutrophil Preparation: Prepare a suspension of isolated neutrophils in a buffer containing cytochalasin B (to enhance degranulation and inhibit phagocytosis).
-
Stimulation: Aliquot the neutrophil suspension into microcentrifuge tubes and add different concentrations of LTB4, LTB5, or a positive control (e.g., fMLP). Include a buffer control for spontaneous release.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 15-30 minutes).
-
Pelleting Cells: Stop the reaction by placing the tubes on ice and then centrifuge at 400 x g for 5 minutes at 4°C to pellet the neutrophils.
-
Supernatant Collection: Carefully collect the supernatants, which contain the released enzymes.
-
Enzyme Assay: To measure β-glucosaminidase activity, add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatants.
-
Incubation and Measurement: Incubate the mixture to allow for the enzymatic reaction to proceed. Stop the reaction and measure the absorbance of the product at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of total enzyme release by comparing the absorbance of the stimulated samples to that of a sample lysed to release the total cellular enzyme content.
Calcium Mobilization Assay (Fura-2 AM)
This assay measures the transient increase in intracellular free calcium concentration ([Ca²⁺]i) following neutrophil activation.
Protocol:
-
Neutrophil Loading: Incubate isolated neutrophils with the cell-permeant fluorescent calcium indicator, Fura-2 AM, in a suitable buffer. This allows the dye to enter the cells.
-
Washing: After the loading period, wash the neutrophils to remove any extracellular dye.
-
Resuspension: Resuspend the Fura-2-loaded neutrophils in a calcium-containing buffer.
-
Fluorimetry: Place the cell suspension in a cuvette in a fluorometer equipped for ratiometric measurements.
-
Baseline Measurement: Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm) for a short period.
-
Stimulation: Add LTB4 or LTB5 at various concentrations to the cuvette and continue recording the fluorescence ratio.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration. The peak increase in the ratio is used to determine the potency of the stimulus.
Conclusion
The experimental evidence clearly demonstrates that LTB4 is a significantly more potent activator of neutrophil chemotaxis and calcium mobilization compared to LTB5. This difference is primarily attributed to the much higher binding affinity of LTB4 for the BLT1 receptor. The effect on degranulation is less clear, with some studies suggesting equipotency while others indicate a much weaker effect of LTB5. These findings have important implications for the role of dietary omega-3 fatty acids in modulating inflammatory responses. The reduced pro-inflammatory activity of LTB5 suggests that shifting the balance of eicosanoid production from LTB4 to LTB5 through dietary intervention could be a valuable strategy for mitigating neutrophil-driven inflammation in various diseases. Researchers and drug development professionals should consider these differential effects when designing experiments or developing therapeutics targeting the 5-lipoxygenase pathway and leukotriene signaling.
References
A Comparative Guide to the Cross-Reactivity of Anti-Leukotriene B4 (LTB4) Antibodies with Leukotriene B5 (LTB5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of anti-Leukotriene B4 (LTB4) antibodies with Leukotriene B5 (LTB5), supported by experimental data and detailed methodologies. Understanding the specificity of these antibodies is critical for the accurate quantification of these potent inflammatory mediators in biological samples.
Introduction to Leukotrienes B4 and B5
Leukotriene B4 (LTB4) and this compound (LTB5) are lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway. LTB4 is synthesized from the omega-6 fatty acid, arachidonic acid (AA), while LTB5 originates from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Both are potent chemoattractants for leukocytes, particularly neutrophils, and play significant roles in inflammatory responses. Structurally, they are very similar, differing only by the presence of an additional double bond in LTB5. This structural similarity can lead to cross-reactivity in immunoassays, potentially affecting the accuracy of LTB4 measurements.
Biosynthesis of LTB4 and LTB5
LTB4 and LTB5 share a common enzymatic pathway for their synthesis. The process is initiated by the enzyme 5-lipoxygenase, which acts on their respective precursor fatty acids.
Signaling and Potency
Both LTB4 and LTB5 exert their biological effects by binding to the high-affinity LTB4 receptor 1 (BLT1). However, LTB4 is a significantly more potent agonist than LTB5. Studies have shown that LTB5 is 20 to 50 times less potent in displacing LTB4 from its receptor and is substantially less active in inducing biological responses such as neutrophil aggregation and chemokinesis.[1]
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of an anti-LTB4 antibody with LTB5 and other related eicosanoids is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). The following table summarizes the cross-reactivity profile of a commercially available monoclonal anti-LTB4 antibody.
| Compound | % Cross-Reactivity |
| Leukotriene B4 (LTB4) | 100% |
| This compound (LTB5) | 3.90% |
| 20-hydroxy Leukotriene B4 | 3.6% |
| 12-epi-Leukotriene B4 | 6.8% |
| 20-carboxy Leukotriene B4 | 2.3% |
| 6-trans Leukotriene B4 | 0.13% |
| 6-trans-12-epi Leukotriene B4 | 0.09% |
| Resolvin D2 | 0.06% |
| Resolvin D1 | 0.05% |
| Arachidonic Acid | <0.01% |
| Leukotriene C4 | <0.01% |
| Leukotriene D4 | <0.01% |
| Leukotriene E4 | <0.01% |
| Eicosapentaenoic Acid | <0.01% |
Data is sourced from the Cayman Chemical Leukotriene B4 ELISA Kit (Item No. 520111) datasheet.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the general steps for a competitive ELISA to determine the cross-reactivity of an anti-LTB4 antibody.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
LTB4 standard
-
LTB5 and other potential cross-reactants
-
Monoclonal anti-LTB4 antibody
-
LTB4 conjugated to an enzyme (e.g., acetylcholinesterase - AChE, or horseradish peroxidase - HRP), referred to as the tracer
-
Wash buffer
-
Assay buffer
-
Substrate solution (e.g., Ellman's Reagent for AChE or TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the LTB4 standard to generate a standard curve. Prepare various concentrations of LTB5 and other compounds to be tested for cross-reactivity.
-
Assay Reaction:
-
Add assay buffer to the wells of the microplate.
-
Add the LTB4 standard, or the test compound (e.g., LTB5), or the unknown sample to the appropriate wells.
-
Add the LTB4 tracer to all wells.
-
Add the monoclonal anti-LTB4 antibody to all wells (except for the non-specific binding wells).
-
Cover the plate and incubate, typically for 18 hours at 4°C. During this incubation, the unlabeled LTB4 (from the standard or sample) and the LTB4 tracer compete for binding to the limited amount of anti-LTB4 antibody.
-
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Development: Add the substrate solution to each well and incubate for a specified time (e.g., 90-120 minutes) at room temperature to allow for color development. The enzyme on the tracer will convert the substrate to a colored product.
-
Reading: Add a stop solution to terminate the reaction and read the absorbance at the appropriate wavelength (e.g., 405-420 nm).
Data Analysis: The concentration of LTB4 is inversely proportional to the color intensity. The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of LTB4 / IC50 of the cross-reactant) x 100
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal binding of the tracer.
References
A Researcher's Guide to Validating LC-MS/MS Methods for Simultaneous LTB4 and LTB5 Analysis
For researchers, scientists, and drug development professionals, the simultaneous quantification of Leukotriene B4 (LTB4) and Leukotriene B5 (LTB5) is crucial for understanding the inflammatory response and the effects of dietary interventions. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, complete with experimental protocols and performance data to aid in the development and validation of similar assays.
Leukotriene B4 is a potent pro-inflammatory mediator derived from arachidonic acid (an omega-6 fatty acid), while this compound is synthesized from eicosapentaenoic acid (an omega-3 fatty acid) and is known to be a less potent agonist.[1][2] The ability to measure both simultaneously allows for the assessment of the LTB4/LTB5 ratio, a key indicator of the pro-inflammatory state. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of these lipid mediators in complex biological matrices.
Comparative Performance of a Validated LC-MS/MS Method
A key consideration in method validation is the quantitative performance. The following table summarizes the performance characteristics of a validated HPLC-MS method for the simultaneous analysis of LTB4 and LTB5 in stimulated human polymorphonuclear leukocytes (PMNLs).[3]
| Parameter | Leukotriene B4 (LTB4) | This compound (LTB5) |
| Linearity Range | 165 - 990 ng/mL | 0.825 - 13.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.66 ng/mL |
| Mean Absolute Recovery | 81% (± 4.8%) | 82% (± 5.9%) |
| Inter-day Precision (CV%) | 7.1% - 10.7% | 3.8% - 9.4% |
| Inter-day Accuracy (Deviation %) | -7.8% to 1% | -5% to 9% |
Signaling Pathways of LTB4 and LTB5
The biological effects of LTB4 and LTB5 are mediated through their interaction with specific G protein-coupled receptors, primarily the high-affinity BLT1 receptor. LTB4 is a potent agonist, triggering a cascade of intracellular events that lead to inflammation. LTB5, on the other hand, is a weaker agonist and can act as a partial antagonist to LTB4, thereby attenuating the inflammatory response.[1][4] The differential signaling begins with their binding affinity to the BLT1 receptor, leading to varied levels of downstream effector activation.
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any validated LC-MS/MS method. Below is a detailed methodology for the simultaneous analysis of LTB4 and LTB5 from biological samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the purification and concentration of leukotrienes from complex biological matrices like plasma.
-
Sample Pre-treatment: Acidify the plasma sample to a pH of approximately 3.5 with a suitable acid (e.g., 2M formic acid). This step is crucial for the efficient retention of the acidic leukotrienes on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of water to remove polar interferences.
-
Elution: Elute the leukotrienes from the cartridge with one column volume of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
The chromatographic separation of LTB4 and LTB5 is typically achieved using a reversed-phase C18 column with a gradient elution.
-
Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: Linear gradient from 30% to 70% B
-
10-12 min: Hold at 95% B
-
12-15 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometry
Tandem mass spectrometry is used for the detection and quantification of LTB4 and LTB5. The instrument is typically operated in negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
LTB4: m/z 335.2 -> 195.1
-
LTB5: m/z 333.2 -> 290.2
-
-
Internal Standard: A deuterated internal standard, such as LTB4-d4 (m/z 339.2 -> 197.1), should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
Experimental Workflow
The overall experimental workflow for the simultaneous analysis of LTB4 and LTB5 by LC-MS/MS can be visualized as a series of sequential steps from sample collection to data analysis.
Alternative Methodologies
While the presented method provides a solid foundation, researchers should consider other approaches for comparison. For instance, some methods may utilize liquid-liquid extraction (LLE) for sample preparation, which can be advantageous for certain sample types. Additionally, ultra-high-performance liquid chromatography (UHPLC) systems can offer faster analysis times and improved resolution. The choice of internal standard is also critical, and while deuterated analogs are preferred, other structurally similar compounds can be used if a deuterated standard is unavailable.
This guide provides a comprehensive starting point for researchers looking to develop and validate a robust LC-MS/MS method for the simultaneous analysis of LTB4 and LTB5. By carefully considering the performance characteristics, experimental protocols, and underlying biological significance, scientists can generate high-quality, reproducible data to advance their research in inflammation and lipidomics.
References
- 1. Comparative effect of leukotriene B4 and this compound on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary fish oil supplementation alters LTB4:LTB5 ratios but does not affect the expression of acute graft versus host disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography-mass spectrometry method for the determination of leukotrienes B4 and B5 produced by stimulated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effect between leukotriene B4 and this compound on the induction of interleukin 1-like activity and calcium mobilizing activity in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LTB5 and LTB4 in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Lipid Mediators
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid (AA), implicated in the pathogenesis of various inflammatory diseases including rheumatoid arthritis and psoriasis.[1][2][3][4] Its structural analog, Leukotriene B5 (LTB5), derived from eicosapentaenoic acid (EPA), presents a compelling alternative with significantly attenuated inflammatory activity.[5] This guide provides a head-to-head comparison of their performance in the context of inflammatory responses, supported by experimental data, to inform research and drug development efforts.
Quantitative Comparison of Bioactivity
The following table summarizes the key quantitative differences in the biological activities of LTB4 and LTB5 based on in vitro studies using human neutrophils.
| Biological Activity | Parameter | LTB4 | LTB5 | Fold Difference (LTB4 vs. LTB5) | Reference |
| Neutrophil Chemotaxis | EC50 | 3.5 nM | 100-fold less potent than LTB4 | ~100x | |
| Calcium Mobilization in Neutrophils | ED50 | 5 x 10-10 M | 5 x 10-9 M | 10x | |
| Lysozyme Release from Neutrophils | Potency | - | 10,000-fold less potent than LTB4 | ~10,000x | |
| Complement Receptor (CR1 & CR3) Enhancement | Potency | - | ~100-fold less potent than LTB4 | ~100x | |
| Receptor Binding Affinity (Bullfrog Lung Membranes) | Ki | 5.5 nM | 30.5 nM | ~5.5x |
Signaling Pathways and Biosynthesis
The differential effects of LTB4 and LTB5 stem from their distinct biosynthetic origins and subsequent signaling cascades. LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, while LTB5 is generated from eicosapentaenoic acid through the same enzymatic machinery. Both leukotrienes exert their effects by binding to the high-affinity G-protein coupled receptor, BLT1. However, the lower binding affinity and potency of LTB5 for the BLT1 receptor results in a dampened downstream signaling cascade, leading to a reduced inflammatory response.
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
Neutrophil Chemotaxis Assay
The chemoattractant activity of LTB4 and its analogs is assessed using a multiwell cap assay. This method measures the migration of neutrophils across a cellulose nitrate filter.
-
Cell Preparation: Human neutrophils are isolated from peripheral blood.
-
Assay Setup: A multiwell chamber is used, with the lower wells containing the chemoattractant (LTB4 or LTB5) at various concentrations in a buffer containing bovine serum albumin (BSA). The upper wells, containing the isolated neutrophils, are separated from the lower wells by a cellulose nitrate filter.
-
Incubation: The chamber is incubated at 37°C for 90 minutes to allow for cell migration.
-
Quantification: The number of cells that migrate completely through the filter is counted to determine the chemotactic response. The EC50 value, the concentration of the chemoattractant that elicits a half-maximal response, is then calculated.
Calcium Mobilization Assay
The ability of LTB4 and LTB5 to induce an increase in cytosolic free calcium in neutrophils is measured using the fluorescent indicator fura-2.
-
Cell Loading: Isolated human neutrophils are loaded with the calcium-sensitive fluorescent dye fura-2-acetoxymethyl ester (fura-2/AM).
-
Stimulation: The fura-2-loaded neutrophils are stimulated with varying concentrations of LTB4 or LTB5.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the ratio of fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.
-
Data Analysis: The dose-response relationship is determined, and the ED50 value, the concentration that produces 50% of the maximal calcium mobilization, is calculated.
Conclusion
The available evidence consistently demonstrates that LTB5 is a significantly less potent inflammatory mediator compared to LTB4. This is evident across a range of key pro-inflammatory cellular responses, including neutrophil chemotaxis, calcium mobilization, and lysosomal enzyme release. The attenuated activity of LTB5 is attributed to its lower binding affinity for the BLT1 receptor. These findings highlight the potential of modulating the LTB4/LTB5 ratio, for instance through dietary supplementation with EPA, as a therapeutic strategy for managing inflammatory conditions. For drug development professionals, the structural differences between LTB4 and LTB5, particularly around the C-17-C-18 double bond in LTB5 which may affect receptor binding, could inform the design of novel LTB4 receptor antagonists. Further research into the in vivo effects of LTB5 in specific disease models is warranted to fully elucidate its therapeutic potential.
References
- 1. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary fish oil supplementation alters LTB4:LTB5 ratios but does not affect the expression of acute graft versus host disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LTB4 vs. LTB5: A Comparative Analysis of Binding Affinity for the BLT1 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the relative binding affinity of two closely related leukotrienes, Leukotriene B4 (LTB4) and Leukotriene B5 (LTB5), for the high-affinity leukotriene B4 receptor 1 (BLT1).
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid (an omega-6 fatty acid) that plays a crucial role in a variety of inflammatory diseases. Its effects are primarily mediated through the G protein-coupled receptor, BLT1. This compound (LTB5), derived from eicosapentaenoic acid (an omega-3 fatty acid), differs from LTB4 by the presence of an additional double bond in its hydrocarbon chain. This structural difference has significant implications for its biological activity, including its interaction with the BLT1 receptor.
Quantitative Comparison of Binding Affinity
Experimental data from competitive binding assays consistently demonstrates that LTB4 has a significantly higher affinity for the BLT1 receptor compared to LTB5. LTB5 acts as a weak partial agonist at the BLT1 receptor, capable of competing with LTB4 for binding but with much lower potency.
The following table summarizes the inhibitory concentration (IC50) values obtained from a competitive radioligand binding assay, which quantifies the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor.
| Ligand | Receptor | Cell Type/Membrane Source | Radioligand | IC50 (nM) |
| LTB4 | Human BLT1 | Human Neutrophil Membranes | [3H]LTB4 | 1.3 |
| LTB5 | Human BLT1 | Human Neutrophil Membranes | [3H]LTB4 | 130 |
Data sourced from Herbert et al. (1991). This study utilized membranes prepared from human neutrophils and [3H]LTB4 as the radioligand in a competitive binding assay.
As the data illustrates, a 100-fold higher concentration of LTB5 is required to achieve the same level of displacement of [3H]LTB4 from the BLT1 receptor as LTB4. This indicates a significantly lower binding affinity of LTB5 for the BLT1 receptor.
Experimental Protocols
The determination of the relative binding affinities of LTB4 and LTB5 for the BLT1 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Human neutrophils are isolated from peripheral blood.
-
The isolated neutrophils are subjected to hypotonic lysis to rupture the cell membranes.
-
The cell lysate is then centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes.
-
The resulting membrane pellet, rich in BLT1 receptors, is washed and resuspended in a suitable buffer.
2. Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains a fixed amount of the prepared neutrophil membranes, a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4), and varying concentrations of the unlabeled competitor ligands (either LTB4 or LTB5).
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the mixture is rapidly filtered through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters, which corresponds to the amount of bound [3H]LTB4, is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific [3H]LTB4 binding versus the concentration of the unlabeled competitor.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, providing a more direct measure of binding affinity.
BLT1 Receptor Signaling Pathway
The binding of an agonist, such as LTB4, to the BLT1 receptor initiates a cascade of intracellular signaling events. BLT1 is coupled to a pertussis toxin-sensitive inhibitory G-protein (Gi).
Caption: BLT1 Receptor Signaling Pathway.
Upon ligand binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The Gβγ subunit then activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both the increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG contribute to the downstream cellular responses, most notably chemotaxis, which is the directed movement of cells in response to a chemical stimulus.
Validating Leukotriene B5 as a Biomarker for Dietary Omega-3 Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leukotriene B5 (LTB5) and the established Omega-3 Index as biomarkers for dietary omega-3 fatty acid intake. The information presented is supported by experimental data to aid researchers in selecting the most appropriate biomarker for their study needs.
Introduction
The assessment of dietary omega-3 fatty acid intake is crucial in various research fields, including nutrition, pharmacology, and clinical studies. Accurate biomarkers are essential to monitor compliance with dietary interventions and to investigate the physiological effects of omega-3s. Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are the primary long-chain omega-3 fatty acids of interest. This guide evaluates the utility of LTB5, a downstream metabolite of EPA, as a dynamic biomarker of omega-3 intake and compares it with the more established Omega-3 Index.
Biomarker Overview
This compound (LTB5) is a 5-lipoxygenase metabolite of EPA. Its production in inflammatory cells, such as neutrophils, is directly dependent on the availability of EPA incorporated into cell membranes. Therefore, measuring LTB5 levels after ex vivo cell stimulation can serve as a functional biomarker of recent EPA intake and its metabolic conversion.
The Omega-3 Index represents the percentage of EPA and DHA in red blood cell (RBC) membranes. It is considered a stable, long-term marker of omega-3 status, reflecting an average intake over the lifespan of an erythrocyte (approximately 120 days).
Comparative Analysis
| Feature | This compound (LTB5) | Omega-3 Index |
| Biological Basis | A functional, downstream metabolite of EPA, reflecting the activity of the 5-lipoxygenase pathway. | A direct measure of the incorporation of EPA and DHA into red blood cell membranes. |
| Timeframe of Measurement | Reflects recent dietary intake and incorporation of EPA into inflammatory cell membranes (days to weeks). | Reflects long-term average dietary intake (up to 3-4 months). |
| Sample Type | Isolated leukocytes (typically neutrophils) from whole blood. | Whole blood, with analysis performed on red blood cells. |
| Measurement Method | Requires ex vivo stimulation of leukocytes followed by quantification of LTB5, typically by HPLC-MS or immunoassays. | Direct measurement of fatty acid composition in RBC membranes by gas chromatography (GC). |
| Key Indicator | Absolute concentration of LTB5 or the ratio of LTB5 to Leukotriene B4 (LTB4). | Percentage of EPA + DHA of total fatty acids in RBC membranes. |
| Strengths | - Provides a functional readout of the metabolic impact of EPA intake.- The LTB5/LTB4 ratio reflects the balance between pro-inflammatory omega-6 and less inflammatory omega-3 pathways.[1] | - Well-established biomarker with defined risk thresholds for cardiovascular disease.[2][3] - Reflects long-term dietary habits.- Standardized and widely available analytical methods. |
| Limitations | - Requires viable inflammatory cells and ex vivo stimulation, which can introduce variability.- Less standardized methodology compared to the Omega-3 Index.- Primarily reflects EPA intake and metabolism, with less information on DHA. | - Does not provide information on the functional consequences of omega-3 incorporation.- May not be sensitive to short-term changes in dietary intake. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the response of LTB5 and the Omega-3 Index to dietary omega-3 supplementation.
Table 1: this compound Response to Omega-3 Supplementation
| Study Population | Omega-3 Dose | Duration | Baseline LTB5 | Post-Intervention LTB5 | LTB4/LTB5 Ratio | Reference |
| Healthy Volunteers (n=6) | ~4 g/day EPA | 4 weeks | Undetectable | 70.2 ± 18.7 pmol/10⁷ PMNL | Corresponded to AA/EPA ratio in phospholipids | --INVALID-LINK-- |
| Psoriasis Patients (n=30) | 30 ml/day fish oil (Max-EPA) | 4 months | Negligible | LTB5/LTB4 ratio of 0.42 after 1 month | 0.42 | --INVALID-LINK-- |
| Healthy Volunteers (n=4) | 8-10 g/day EPA | 3 weeks | 0 | 39 ± 9 ng/10⁷ neutrophils | - | --INVALID-LINK-- |
| Rats | 240 mg/kg/day EPA | 4 weeks | - | Significantly increased | Correlated with EPA/AA ratio in leukocytes (r=0.795) | --INVALID-LINK-- |
Table 2: Omega-3 Index Response to Omega-3 Supplementation
| Study Population | Omega-3 Dose (EPA+DHA) | Duration | Baseline Omega-3 Index (%) | Post-Intervention Omega-3 Index (%) | Reference |
| Healthy Volunteers (n=150) | 1.68 g/day (rTAG) | 6 months | ~4.5% | ~8.5% | --INVALID-LINK-- |
| Healthy Volunteers (n=150) | 1.68 g/day (EE) | 6 months | ~4.5% | ~7.5% | --INVALID-LINK-- |
| Peripheral Artery Disease Patients (n=40) | 4.4 g/day | 1 month | 5.1 ± 1.3% | 9.0 ± 1.8% | --INVALID-LINK-- |
| Various | >1,000 mg/day | ≥12 weeks | Varied | Generally increased to >8% | --INVALID-LINK-- |
Experimental Protocols
Measurement of this compound
A representative protocol for the measurement of LTB5 from human neutrophils is as follows:
-
Neutrophil Isolation: Polymorphonuclear leukocytes (PMNLs) are isolated from fresh venous blood using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.
-
Cell Stimulation: Isolated PMNLs (e.g., 10⁷ cells/mL) are resuspended in a buffered salt solution and stimulated with a calcium ionophore, such as A23187 (e.g., 5 µM), for a defined period (e.g., 10-15 minutes) at 37°C to induce the release of lipoxygenase products.
-
Extraction: The reaction is stopped by the addition of a cold organic solvent (e.g., methanol or ethanol). An internal standard (e.g., prostaglandin B2) is added. The leukotrienes are then extracted from the supernatant using solid-phase extraction cartridges.
-
Quantification: The extracted leukotrienes are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection or, for higher sensitivity and specificity, with mass spectrometry (LC-MS/MS). LTB5 is identified and quantified based on its retention time and mass-to-charge ratio compared to a purified standard.
Determination of the Omega-3 Index
The standard protocol for determining the Omega-3 Index is as follows:
-
Sample Collection and Preparation: Whole blood is collected in EDTA-containing tubes. Red blood cells (RBCs) are separated from plasma by centrifugation and washed with saline.
-
Lipid Extraction: Total lipids are extracted from the RBC pellet using a solvent mixture, typically chloroform/methanol (2:1, v/v).
-
Fatty Acid Methylation: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol or methanolic HCl.
-
Quantification: The FAMEs are analyzed by gas chromatography with flame-ionization detection (GC-FID). Individual fatty acids are identified by comparing their retention times with those of known standards. The amount of each fatty acid is expressed as a percentage of the total identified fatty acids. The Omega-3 Index is calculated as the sum of the percentages of EPA and DHA.
Visualizations
Signaling Pathway for this compound Synthesis
Caption: Biosynthesis of this compound from dietary EPA.
Experimental Workflow for LTB5 Measurement
Caption: Workflow for the measurement of LTB5.
Comparison of Biomarker Characteristics
Caption: Conceptual comparison of LTB5 and Omega-3 Index.
Conclusion and Recommendations
Both LTB5 and the Omega-3 Index are valuable biomarkers for assessing omega-3 fatty acid status, each with distinct advantages and applications.
-
This compound is a promising functional biomarker that provides insight into the metabolic consequences of EPA intake, particularly in the context of inflammatory processes. It is well-suited for studies investigating the short-term effects of omega-3 supplementation on eicosanoid pathways and inflammation. The LTB5/LTB4 ratio is a particularly useful metric for assessing the balance between omega-6 and omega-3 derived mediators.
-
The Omega-3 Index is a robust and well-validated biomarker for long-term omega-3 status. Its established correlation with cardiovascular disease risk makes it a valuable tool in epidemiological studies and clinical trials with cardiovascular endpoints. Its stability and the standardized methodology for its measurement are significant advantages.
For researchers, the choice between LTB5 and the Omega-3 Index will depend on the specific research question:
-
To assess the long-term compliance and overall omega-3 status in a large cohort, the Omega-3 Index is the more appropriate choice.
-
To investigate the short-term, functional effects of an omega-3 intervention on inflammatory pathways , LTB5 measurement, preferably in conjunction with LTB4, offers a more dynamic and mechanistically informative endpoint.
For a comprehensive understanding of omega-3 fatty acid metabolism and its biological effects, the concurrent measurement of both the Omega-3 Index and LTB5 could provide complementary information on both long-term status and short-term functional response. Further research directly comparing the sensitivity and specificity of these biomarkers in response to varying doses of omega-3 supplementation is warranted to refine their application in research and clinical practice.
References
- 1. Effect of orally administered eicosapentaenoic acid (EPA) on the formation of leukotriene B4 and this compound by rat leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Omega-3 index and AA/EPA ratio as biomarkers of running-related injuries: An observational study in recreational runners - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pro-Inflammatory Versus Pro-Resolving Effects of Leukotriene B5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B5 (LTB5) is a lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the 5-lipoxygenase (5-LOX) pathway. It is an analog of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), which is synthesized from the omega-6 fatty acid arachidonic acid (AA). The balance between these two leukotrienes is increasingly recognized as a critical factor in the duration and intensity of inflammatory responses. This guide provides an objective comparison of the pro-inflammatory and pro-resolving effects of LTB5, supported by experimental data, to elucidate its role in inflammation modulation.
Pro-Inflammatory Effects of LTB5: A Attenuated Response
LTB5, like LTB4, exerts its effects by binding to the high-affinity leukotriene B4 receptor 1 (BLT1). However, a substantial body of evidence indicates that LTB5 is a significantly weaker agonist than LTB4, leading to a dampened pro-inflammatory response.
Key Pro-Inflammatory Actions
-
Neutrophil Chemotaxis: LTB5 is a chemoattractant for neutrophils, directing their migration to sites of inflammation. However, its potency is markedly lower than that of LTB4.
-
Calcium Mobilization: Binding of LTB5 to BLT1 on neutrophils triggers an increase in cytosolic free calcium, a critical step in neutrophil activation. This response is also significantly less pronounced compared to LTB4-induced calcium mobilization.[1]
-
Enzyme Release: LTB5 can induce the release of lysosomal enzymes from neutrophils, but to a much lesser extent than LTB4.
-
Cytokine Induction: LTB4 can augment the production of pro-inflammatory cytokines like Interleukin-1 (IL-1) in monocytes, while LTB5 has no significant effect on this process.[2]
Quantitative Comparison of Pro-Inflammatory Potency: LTB5 vs. LTB4
| Parameter | LTB5 Potency Relative to LTB4 | Cell Type | Key Findings |
| Neutrophil Chemotaxis | 10- to 100-fold less potent | Human Neutrophils | LTB5 is substantially less effective at inducing the directed migration of neutrophils.[3][4] |
| Calcium Mobilization | ~10-fold less potent (ED50) | Human Neutrophils | The concentration of LTB5 required to achieve half-maximal calcium mobilization is approximately ten times higher than that of LTB4.[1] |
| Lysozyme Release | Up to 10,000-fold less potent | Human Neutrophils | LTB5 is a very weak stimulus for the degranulation and release of lysosomal enzymes compared to LTB4. |
| Neutrophil Aggregation | ~20-fold less potent | Human Neutrophils | LTB5 is significantly less effective at causing neutrophils to aggregate. |
| IL-1-like Activity Induction | No significant effect | Human Monocytes | Unlike LTB4, which enhances IL-1-like activity, LTB5 does not produce a significant effect. |
Signaling Pathway for Pro-Inflammatory Effects
The binding of LTB5 to the G-protein coupled receptor BLT1 initiates a signaling cascade that, while qualitatively similar to that of LTB4, is quantitatively weaker.
Caption: LTB5 binds to the BLT1 receptor, initiating a signaling cascade that results in weak pro-inflammatory responses.
Pro-Resolving Effects of LTB5: A Passive Contribution to Resolution
The "pro-resolving" character of LTB5 is primarily attributed to its nature as a weak pro-inflammatory mediator. By competing with the highly potent LTB4 for the same receptor, LTB5 can effectively dampen the overall inflammatory response. This competitive antagonism is a key mechanism by which dietary supplementation with EPA is thought to exert its anti-inflammatory effects. An increased intake of EPA shifts the substrate availability for the 5-LOX pathway, leading to a higher LTB5 to LTB4 ratio.
Currently, there is limited evidence to suggest that LTB5 possesses direct, potent pro-resolving activities, such as actively stimulating efferocytosis (the clearance of apoptotic cells by phagocytes) or inducing the production of anti-inflammatory cytokines. Instead, its role in resolution is largely seen as a consequence of reducing the intensity of the pro-inflammatory phase.
Experimental Protocols
Neutrophil Chemotaxis Assay (Modified Boyden Chamber)
This assay quantifies the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend the purified neutrophils in an appropriate assay medium.
-
Chamber Assembly: A Boyden chamber consists of two compartments separated by a microporous filter. Add the chemoattractant solution (e.g., LTB5 or LTB4 at various concentrations) to the lower wells of the chamber.
-
Cell Seeding: Place the filter over the lower wells and add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification: After incubation, remove the filter. Scrape off the non-migrated cells from the upper surface. Stain the migrated cells on the lower surface of the filter and count them under a microscope. The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index.
Caption: Workflow for assessing neutrophil chemotaxis using a modified Boyden chamber assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to a stimulus.
Methodology:
-
Cell Preparation: Isolate neutrophils as described above.
-
Dye Loading: Load the neutrophils with a fluorescent calcium indicator dye, such as Fura-2 AM, by incubating the cells with the dye.
-
Washing: Wash the cells to remove any extracellular dye.
-
Stimulation: Place the dye-loaded cells in a fluorometer cuvette. Add the stimulus (e.g., LTB5 or LTB4) and record the changes in fluorescence over time. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: The peak increase in intracellular calcium concentration is determined and compared between different stimuli and concentrations.
Caption: Workflow for measuring intracellular calcium mobilization in neutrophils.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine released by cells into the culture medium.
Methodology:
-
Cell Culture: Isolate human monocytes and culture them in appropriate medium.
-
Stimulation: Treat the cells with the stimulus (e.g., LTB5 or LTB4) for a predetermined period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the culture plates and carefully collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β).
-
Add the collected supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Caption: Workflow for quantifying cytokine release from monocytes using ELISA.
Conclusion
This compound is a significantly less potent pro-inflammatory mediator compared to its arachidonic acid-derived counterpart, LTB4. Its primary contribution to the resolution of inflammation appears to be through competitive antagonism at the BLT1 receptor, thereby dampening the powerful pro-inflammatory signals initiated by LTB4. This modulation of the inflammatory response, rather than a direct activation of pro-resolving pathways, underscores the therapeutic potential of shifting the balance of dietary omega-6 and omega-3 fatty acids to favor the production of LTB5. For drug development professionals, targeting the 5-lipoxygenase pathway to selectively promote the synthesis of LTB5 or developing weak BLT1 agonists could represent a novel strategy for managing chronic inflammatory diseases.
References
- 1. Comparative effect of leukotriene B4 and this compound on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect between leukotriene B4 and this compound on the induction of interleukin 1-like activity and calcium mobilizing activity in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of leukotriene B3: comparison of its biological activities with leukotriene B4 and this compound in complement receptor enhancement, lysozyme release and chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and biologic properties of 5,12-dihydroxy derivatives of eicosapentaenoic acid, including this compound and the double lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
Leukotriene B5 and Its Correlation with Inflammatory Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leukotriene B5 (LTB5) and its association with key inflammatory markers. While direct correlational data between LTB5 levels and inflammatory markers such as C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are not extensively documented in existing literature, this guide synthesizes findings from studies on the effects of eicosapentaenoic acid (EPA) supplementation—the direct precursor to LTB5—on these markers. The information presented is intended to provide an objective overview supported by available experimental data and detailed methodologies.
Introduction to this compound and Inflammation
Leukotrienes are potent lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway and play a crucial role in inflammation.[1][2] Leukotriene B4 (LTB4), derived from arachidonic acid (AA), is a well-established pro-inflammatory mediator.[1][3] In contrast, this compound (LTB5) is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) and is generally considered to be less biologically active than LTB4.[4] Dietary supplementation with EPA has been shown to increase the production of LTB5 in human neutrophils. The hypothesis is that an increased LTB5 to LTB4 ratio may lead to a reduction in the overall inflammatory state. This guide examines the available evidence regarding the impact of increased LTB5 production, via EPA supplementation, on common inflammatory markers.
Data Presentation: EPA Supplementation, LTB5 Formation, and Inflammatory Markers
The following tables summarize quantitative data from clinical trials investigating the effects of EPA supplementation on LTB5 levels and key inflammatory markers. It is important to note that these studies do not always report a direct statistical correlation between the measured LTB5 levels and the inflammatory markers.
Table 1: this compound Levels Following EPA Supplementation
| Study Participant Group | EPA Supplementation Dose | Duration | LTB5 Measurement Method | Baseline LTB5 Levels | Post-supplementation LTB5 Levels | Reference |
| Healthy Volunteers (n=6) | ~4 g/day | Not specified | HPLC, GC/MS | Undetectable | 70.2 ± 18.7 pmol/107 PMNL | |
| Psoriatic Patients (n=30) | 30 ml/day Max-EPA | 1 month | In vitro synthesis from neutrophils | Negligible | LTB5/LTB4 ratio of 0.42 |
Table 2: Correlation of EPA/DHA Supplementation with Inflammatory Markers
| Study Participant Group | Supplementation Dose | Duration | Inflammatory Marker | Baseline Levels | Post-supplementation Levels | Correlation/Effect | Reference |
| Healthy Young Adults (n=116) | 0, 300, 600, 900, or 1,800 mg/d EPA+DHA | 5 months | CRP | 0.6 ± 0.1 mg/L (placebo) | No significant change | No dose-response effect | |
| IL-6 | Not specified | No significant change | No dose-response effect | ||||
| TNF-α | 1.5 ± 0.1 ng/L (males), 1.2 ± 0.1 ng/L (females) | Marginal treatment effect (p < 0.08) | Higher baseline DHA associated with lower TNF-α | ||||
| Heavy Smokers (n=49) | 2.4 g EPA + 1.2 g DHA/day | 6 months | CRP | >2 mg/L | Significant decrease | - | |
| LTB4 | Not specified | No significant change | - | ||||
| Healthy Adults | 1400 mg/day EPA+DHA | 18 weeks | CRP | 1.03 ng/mL (treatment group) | No significant effect | - | |
| IL-6 | Not specified | No significant effect | - | ||||
| Aging Adults with Chronic Venous Leg Ulcers (n=35) | 2.5 g/d EPA+DHA | 8 weeks | IL-6 | Significantly higher in treatment group at baseline | Significant reduction | - | |
| TNF-α | Significantly higher in treatment group at baseline | Significant reduction | - |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathway of LTB5 and a typical experimental workflow for its analysis, the following diagrams are provided.
Experimental Protocols
Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Principle: This method provides a highly sensitive and specific quantification of LTB5 in biological samples. The procedure involves extraction of lipids, chromatographic separation, and detection by mass spectrometry.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the biological sample (e.g., plasma) to pH ~3.5.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the leukotrienes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
LTB5: Precursor ion (m/z) 333.2 → Product ion (m/z) 195.1
-
Internal Standard (e.g., d4-LTB4): Precursor ion (m/z) 337.2 → Product ion (m/z) 197.1
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
5. Quantification: A standard curve is generated using known concentrations of LTB5. The concentration of LTB5 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Measurement of Inflammatory Markers by Enzyme-Linked Immunosorbent Assay (ELISA)
1. Principle: A sandwich ELISA is a common method for quantifying proteins like CRP, IL-6, and TNF-α in biological fluids. This assay utilizes a pair of antibodies specific to the target protein.
2. General ELISA Protocol:
-
Coating: A capture antibody specific for the target inflammatory marker is coated onto the wells of a 96-well microplate.
-
Blocking: The remaining protein-binding sites on the wells are blocked with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.
-
Sample Incubation: Standards and samples are added to the wells and incubated. The inflammatory marker present in the sample binds to the capture antibody.
-
Washing: The wells are washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody, which recognizes a different epitope on the target protein, is added and incubated.
-
Washing: The wells are washed to remove the unbound detection antibody.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Washing: The wells are washed to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, leading to the development of a colored product.
-
Stopping Reaction: The enzyme reaction is stopped by the addition of an acid (e.g., sulfuric acid).
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
3. Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the inflammatory marker in the samples is then determined by interpolating their absorbance values on the standard curve.
Conclusion
The available evidence suggests that dietary supplementation with EPA can lead to the formation of LTB5. However, the direct correlation between LTB5 levels and key inflammatory markers like CRP, IL-6, and TNF-α remains an area that requires more focused research. Studies on EPA supplementation have shown inconsistent effects on these inflammatory markers, with some indicating a reduction while others show no significant change. The less potent biological activity of LTB5 compared to LTB4 suggests a potential anti-inflammatory effect through the displacement of the more pro-inflammatory LTB4. Future clinical trials that simultaneously quantify LTB5 levels and a panel of inflammatory markers are needed to definitively establish this correlation and elucidate the precise role of LTB5 in modulating inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is formed in human neutrophils after dietary supplementation with icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega 3 supplementation reduces C-reactive protein, prostaglandin E2 and the granulocyte/lymphocyte ratio in heavy smokers: An open-label randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Leukotriene B5 Antagonists at the BLT1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leukotriene B5 (LTB5) and its interaction with the high-affinity Leukotriene B4 (LTB4) receptor, BLT1. Given the limited availability of specific LTB5 antagonists, this document focuses on characterizing LTB5 as a weak partial agonist/antagonist at the BLT1 receptor and compares its activity to the potent endogenous agonist LTB4 and other known BLT1 receptor antagonists. The information herein is intended to guide research and development efforts in targeting the leukotriene signaling pathway.
Comparative Analysis of Ligand Activity at the Human BLT1 Receptor
The following table summarizes the binding affinities and functional potencies of LTB4, LTB5, and representative BLT1 antagonists. This quantitative data highlights the significantly lower potency of LTB5 compared to LTB4 and provides a benchmark for the activity of selective antagonists.
| Compound | Compound Type | Binding Affinity (Ki / IC50) | Functional Potency (EC50 / IC50) |
| Leukotriene B4 (LTB4) | Endogenous Agonist | Ki: ~0.1-2.9 nM[1][2] | EC50 (Chemotaxis): ~2.5 nM[3]EC50 (Ca2+ Mobilization): ~16.5-19 nM[4] |
| This compound (LTB5) | Weak Partial Agonist / Antagonist | 20-50 fold less potent than LTB4 in displacement assays | Significantly less potent than LTB4 in inducing calcium mobilization[5] |
| U-75302 | Selective BLT1 Antagonist | IC50 (Binding): Not inhibited at BLT2 | Partial agonist at high concentrations (>0.3 µM) |
| CP-105,696 | Selective BLT1 Antagonist | Ki: ~17.7 nM (murine)IC50: 8.42 nM (human) | IC50 (Chemotaxis): 5.0 nM |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for assessing antagonist specificity, the following diagrams illustrate the LTB4 signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: LTB4 Receptor (BLT1) Signaling Pathway.
Caption: Experimental Workflow for BLT1 Antagonist Specificity Assessment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of potential LTB5 antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the BLT1 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]LTB4).
-
Materials:
-
Membrane preparations from cells expressing the human BLT1 receptor (e.g., HEK293-BLT1 cells, human neutrophil membranes).
-
[3H]LTB4 (radioligand).
-
Unlabeled LTB4 (for determining non-specific binding).
-
Test compounds (potential antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine membrane preparations, a fixed concentration of [3H]LTB4 (typically at its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTB4.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist like LTB4.
-
Materials:
-
Cells expressing the BLT1 receptor (e.g., HEK293-BLT1, neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LTB4 (agonist).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Pipette the cell suspension into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of LTB4 (typically the EC80) into the wells and record the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the calcium response.
-
Plot the percentage of inhibition of the LTB4 response against the log concentration of the test compound to determine the IC50 value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant like LTB4.
-
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).
-
LTB4 (chemoattractant).
-
Test compounds.
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Cell viability/counting reagent (e.g., Calcein-AM or a cell counter).
-
-
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with varying concentrations of the test compound or vehicle control.
-
Place the chemoattractant (LTB4) in the lower wells of the chemotaxis chamber.
-
Add the pre-incubated neutrophils to the upper chamber, separated by the porous membrane.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a period allowing for cell migration (e.g., 60-90 minutes).
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker, or by direct cell counting.
-
Plot the percentage of inhibition of chemotaxis against the log concentration of the test compound to determine the IC50 value.
-
References
- 1. LTB<sub>4</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effect between leukotriene B4 and this compound on the induction of interleukin 1-like activity and calcium mobilizing activity in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Inactivity of LTB5 Metabolites
This guide provides a comparative analysis of the biological activity of Leukotriene B5 (LTB5) metabolites against the pro-inflammatory Leukotriene B4 (LTB4) and its derivatives. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals investigating the roles of these lipid mediators in inflammation.
This compound (LTB5) is a product of the 5-lipoxygenase pathway, originating from the omega-3 fatty acid eicosapentaenoic acid (EPA). In contrast, the well-characterized pro-inflammatory mediator Leukotriene B4 (LTB4) is synthesized from the omega-6 fatty acid arachidonic acid. The structural variance between LTB4 and LTB5, specifically an additional double bond in LTB5, underpins their differential biological activities. LTB5 is generally recognized as being significantly less potent than LTB4 in inducing inflammatory responses.
Comparative Biological Activity: LTB4 vs. LTB5
The following table summarizes the quantitative comparison of the biological activities of LTB4 and LTB5 based on key inflammatory responses.
| Biological Activity | LTB4 | LTB5 | Relative Potency (LTB5 vs. LTB4) |
| Neutrophil Chemotaxis | High | Low to Moderate | 10- to 100-fold less potent |
| Calcium Mobilization | Potent | Weak | Significantly less potent |
| Binding to BLT1 Receptor | High Affinity | Low Affinity | ~30-fold lower affinity |
| Induction of Vascular Permeability | High | Low | Markedly reduced |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
1. Neutrophil Chemotaxis Assay
This assay quantifies the directed migration of neutrophils in response to chemoattractants.
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) is used.
-
Assay Procedure:
-
The lower wells of the chamber are filled with varying concentrations of LTB4 or LTB5 in a buffer solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
A suspension of isolated neutrophils is placed in the upper wells, separated from the lower wells by the membrane.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain).
-
The number of neutrophils that have migrated through the membrane to the lower side is counted under a microscope.
-
-
Data Analysis: The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over buffer control).
2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) in neutrophils following stimulation.
-
Cell Preparation: Isolated neutrophils are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a buffer solution.
-
Fluorimetry: The dye-loaded cells are then placed in a fluorometer cuvette with continuous stirring.
-
Assay Procedure:
-
A baseline fluorescence reading is established.
-
A solution of LTB4 or LTB5 is added to the cuvette to achieve the desired final concentration.
-
The change in fluorescence intensity is monitored over time. The fluorescence increases as the indicator dye binds to Ca2+ released from intracellular stores.
-
-
Data Analysis: The peak increase in fluorescence following agonist addition is used to quantify the calcium mobilization response. Results are often expressed as the change in [Ca2+]i or as a percentage of the maximal response induced by a saturating concentration of a potent agonist like ionomycin.
3. Receptor Binding Assay
This assay determines the affinity of LTB4 and LTB5 for the high-affinity leukotriene B4 receptor, BLT1.
-
Membrane Preparation: Membranes are prepared from cells expressing the BLT1 receptor (e.g., transfected cell lines or isolated neutrophils).
-
Radioligand: A radiolabeled form of LTB4 (e.g., [3H]LTB4) is used as the ligand.
-
Assay Procedure:
-
A constant concentration of [3H]LTB4 is incubated with the cell membranes in a binding buffer.
-
Increasing concentrations of unlabeled LTB4 or LTB5 (as competitors) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The data are used to generate a competition binding curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to reflect the binding affinity.
Visual Representations
Caption: Biosynthetic pathways of LTB4 and LTB5 and their differential receptor affinity.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Leukotriene B5
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent signaling molecules like Leukotriene B5 (LTB5) is paramount to maintaining a secure laboratory environment and preventing environmental contamination. Adherence to established protocols minimizes the risk of unintended biological activity and ensures compliance with safety regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). LTB5, like other eicosanoids, is a biologically active molecule. The following PPE should be worn at all times:
-
Protective gloves: To prevent skin contact.
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Laboratory coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any aerosols.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound involves chemical inactivation through alkaline hydrolysis, a procedure designed to degrade the bioactive molecule into inactive byproducts before disposal as hazardous waste.[1] This method is adapted from protocols for similar leukotrienes.
1. Preparation of Inactivation Solution:
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in water. Exercise caution as this solution is corrosive.
2. Dilution of this compound Waste:
-
Dilute the waste solution containing this compound with an equal volume of a solvent in which it is soluble, such as ethanol or dimethyl sulfoxide (DMSO), to ensure it remains in solution during inactivation.[1][2]
3. Chemical Inactivation:
-
In a chemically resistant container (e.g., borosilicate glass or polypropylene), slowly add the 1 M NaOH solution to the diluted LTB5 waste to achieve a final pH of ≥ 10.[1]
-
Use a pH meter or pH indicator strips to confirm the pH.
-
Gently stir the mixture and allow it to stand for at least 1 hour at room temperature to ensure complete degradation.[1]
4. Neutralization (Recommended):
-
After the inactivation period, neutralize the solution by slowly adding a weak acid, such as 1 M citric acid or dilute hydrochloric acid (HCl), until the pH is between 6 and 8. This step is important to avoid disposing of a corrosive waste stream.
5. Final Disposal:
-
Collect the inactivated and neutralized solution in a properly labeled hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste" and include details of the contents (e.g., "Inactivated this compound solution, ethanol, water").
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | Alkaline hydrolysis effectively degrades the bioactive leukotriene structure. |
| Target pH | ≥ 10 | Ensures a sufficiently alkaline environment for complete inactivation. |
| Inactivation Time | ≥ 1 hour | Provides adequate time for the degradation reaction to complete at room temperature. |
| Neutralization pH | 6 - 8 | Renders the final waste solution non-corrosive for safer handling and disposal. |
Experimental Protocols
Protocol for Chemical Inactivation of this compound Waste
Objective: To chemically degrade this compound into inactive byproducts for safe disposal.
Materials:
-
This compound waste solution
-
Ethanol or DMSO
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Citric Acid or dilute Hydrochloric Acid (HCl)
-
Chemically resistant container (e.g., borosilicate glass beaker)
-
pH meter or pH indicator strips
-
Stir bar and stir plate
-
Labeled hazardous waste container
Procedure:
-
Dilution: In a chemical fume hood, dilute the LTB5 waste solution by adding an equal volume of ethanol or DMSO. Stir gently to mix.
-
Inactivation: While stirring, slowly add the 1 M NaOH solution to the diluted waste. Monitor the pH continuously until it reaches and is stable at ≥ 10.
-
Incubation: Cover the container and let it stand at room temperature for a minimum of 1 hour to ensure complete degradation.
-
Neutralization: Slowly add 1 M citric acid or dilute HCl to the solution while stirring. Monitor the pH until it is within the range of 6 to 8.
-
Collection and Labeling: Transfer the final, neutralized solution to a designated hazardous waste container. Ensure the container is accurately labeled with its contents.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department, in accordance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
This compound Signaling Pathway Context
This compound is a metabolite of eicosapentaenoic acid (EPA) formed via the 5-lipoxygenase (5-LO) pathway. Eicosanoids, including leukotrienes, are potent lipid mediators involved in inflammatory responses. LTB5 is known to be a chemoattractant for neutrophils, although it is less potent than Leukotriene B4. The proper disposal of such bioactive molecules is critical to prevent unintended immunological or physiological effects should they enter the environment.
Caption: Simplified biosynthesis pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
